2-(3-nitrophenyl)-1H-imidazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3-nitrophenyl)-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c13-12(14)8-3-1-2-7(6-8)9-10-4-5-11-9/h1-6H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPWKGNWCVRBHJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10356267 | |
| Record name | 2-(3-nitrophenyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10356267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13682-18-3 | |
| Record name | 2-(3-nitrophenyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10356267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-(3-nitrophenyl)-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathway for 2-(3-nitrophenyl)-1H-imidazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details the core synthetic methodology, experimental protocols, and relevant data, presented in a clear and structured format to aid in research and development.
Core Synthesis Pathway: The Debus-Radziszewski Reaction
The most common and established method for the synthesis of this compound is the Debus-Radziszewski imidazole synthesis. This multicomponent reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and a source of ammonia. For the specific synthesis of the target molecule, the reactants are glyoxal (the 1,2-dicarbonyl compound), 3-nitrobenzaldehyde, and typically ammonium acetate as the ammonia source.
The reaction proceeds through the formation of a diimine intermediate from the reaction of glyoxal and ammonia, which then condenses with 3-nitrobenzaldehyde to form the imidazole ring. Acetic acid, often used as the solvent, can also catalyze the reaction.
Below is a diagram illustrating the general synthesis pathway.
Caption: General synthesis pathway for this compound.
Experimental Protocol
Materials:
-
3-Nitrobenzaldehyde
-
Glyoxal (typically a 40% aqueous solution)
-
Ammonium acetate
-
Glacial acetic acid (solvent)
-
Ethanol (for recrystallization)
-
Dichloromethane (for extraction, optional)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-nitrobenzaldehyde (1.0 eq), glyoxal (1.0 eq, as a 40% aqueous solution), and a molar excess of ammonium acetate (e.g., 2.5 eq).
-
Solvent Addition: Add glacial acetic acid as the solvent. The volume should be sufficient to dissolve the reactants upon heating.
-
Reaction: Heat the reaction mixture to reflux (approximately 118-120°C) with vigorous stirring. The reaction progress should be monitored by thin-layer chromatography (TLC). Reaction times can vary, but a duration of several hours (e.g., 2-24 hours) is typical for this type of condensation.
-
Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Isolation: Pour the cooled reaction mixture into a beaker of ice-cold water. This will often precipitate the crude product.
-
Filtration: Collect the precipitate by vacuum filtration and wash the solid with cold water to remove excess acetic acid and ammonium salts.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield the final product.
The following diagram outlines the general experimental workflow.
Caption: General experimental workflow for the synthesis of this compound.
Quantitative Data
Quantitative data for the direct synthesis of this compound is not explicitly available in the searched literature. However, data for a closely related compound, 2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole, provides an indication of the potential yield.
| Compound | Starting Materials | Solvent | Yield | Reference |
| 2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole | Benzil, 3-nitrobenzaldehyde, Ammonium acetate | Acetic Acid | 48% |
Characterization Data of this compound
The following table summarizes the available physical and chemical properties of the target compound.
| Property | Value | Reference |
| CAS Number | 13682-18-3 | [1] |
| Molecular Formula | C₉H₇N₃O₂ | [1] |
| Molecular Weight | 189.17 g/mol | [1] |
| Appearance | Light yellow to yellow solid | [1] |
| Melting Point | 173-174 °C | [1] |
| Boiling Point | 430.5±28.0 °C (Predicted) | [1] |
| Density | 1.369±0.06 g/cm³ (Predicted) | [1] |
| pKa | 12.24±0.12 (Predicted) | [1] |
Conclusion
The synthesis of this compound is most effectively achieved through the one-pot Debus-Radziszewski reaction. This method offers a straightforward approach utilizing readily available starting materials. While a specific, optimized protocol for the unsubstituted compound requires further empirical development, the provided general methodology, based on the synthesis of similar structures, serves as a robust starting point for researchers. The presented data and diagrams are intended to facilitate the efficient and informed development of synthetic strategies for this and related imidazole compounds.
References
Spectroscopic and Synthetic Profile of 2-(3-nitrophenyl)-1H-imidazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic properties and a representative synthetic protocol for 2-(3-nitrophenyl)-1H-imidazole. Due to the limited availability of direct experimental spectra for the title compound, this guide leverages data from closely related analogs to provide estimated spectroscopic values. These estimations are intended to serve as a reference point for researchers working with this and similar molecules.
Spectroscopic Data
The following tables summarize the estimated spectroscopic data for this compound. The data for the 3-nitrophenyl moiety is extrapolated from reported values for 2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole and 2-(3-nitrophenyl)-1H-benzo[d]imidazole. The data for the imidazole ring is based on the parent 1H-imidazole, with expected shifts due to the C2-substituent.
Table 1: Estimated ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~12.5 - 13.5 | br s | N-H (imidazole) |
| ~8.80 | t, J ≈ 2.0 Hz | H-2' (nitrophenyl) |
| ~8.35 | ddd, J ≈ 8.0, 2.0, 1.0 Hz | H-6' (nitrophenyl) |
| ~8.20 | ddd, J ≈ 8.0, 2.0, 1.0 Hz | H-4' (nitrophenyl) |
| ~7.70 | t, J ≈ 8.0 Hz | H-5' (nitrophenyl) |
| ~7.20 | s | H-4/H-5 (imidazole) |
Solvent: DMSO-d₆
Table 2: Estimated ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~148.5 | C-3' (nitrophenyl) |
| ~145.0 | C-2 (imidazole) |
| ~135.0 | C-6' (nitrophenyl) |
| ~132.0 | C-1' (nitrophenyl) |
| ~130.5 | C-5' (nitrophenyl) |
| ~124.0 | C-4' (nitrophenyl) |
| ~122.0 | C-2' (nitrophenyl) |
| ~120.0 | C-4/C-5 (imidazole) |
Solvent: DMSO-d₆
Table 3: Estimated Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 - 3200 | N-H stretching |
| ~3100 | C-H stretching (aromatic/imidazole) |
| ~1600 | C=N stretching |
| ~1530, ~1350 | NO₂ stretching (asymmetric, symmetric) |
| ~1480 | C=C stretching (aromatic) |
Sample Preparation: KBr pellet
Table 4: Estimated Mass Spectrometry (MS) Data
| m/z | Assignment |
| 189.05 | [M]⁺ (Molecular Ion) |
| 143.06 | [M - NO₂]⁺ |
| 116.05 | [M - NO₂ - HCN]⁺ |
Ionization Mode: Electron Ionization (EI)
Experimental Protocols
The following are detailed, representative protocols for the synthesis and spectroscopic characterization of this compound.
Synthesis of this compound
This procedure is adapted from the general synthesis of 2-arylimidazoles.[1]
Materials:
-
3-Nitrobenzaldehyde
-
Glyoxal (40% aqueous solution)
-
Ammonium acetate
-
Ethanol
-
Deionized water
-
Ethyl acetate
-
Hexane
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-nitrobenzaldehyde (1 equivalent), glyoxal (1 equivalent of a 40% aqueous solution), and ammonium acetate (2.5 equivalents).
-
Add ethanol as a solvent to the flask.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the resulting residue, add deionized water and extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Remove the ethyl acetate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford pure this compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Prepare a sample by dissolving approximately 5-10 mg of the purified product in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.
-
Process the spectra using appropriate software. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.
Infrared (IR) Spectroscopy:
-
Prepare a potassium bromide (KBr) pellet by thoroughly grinding a small amount of the purified product with dry KBr powder.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
Introduce a small amount of the purified product into a mass spectrometer, typically using a direct insertion probe for solid samples.
-
Acquire the mass spectrum using electron ionization (EI) at 70 eV.
-
Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragmentation patterns.
Visualizations
The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound.
Caption: Synthetic workflow for this compound.
Caption: Spectroscopic characterization workflow.
References
An In-depth Technical Guide to the Chemical Properties of 2-(3-nitrophenyl)-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3-nitrophenyl)-1H-imidazole is a heterocyclic aromatic organic compound that belongs to the nitroimidazole class. The imidazole ring is a fundamental component of various biologically active molecules, including the amino acid histidine. The presence of a nitro group on the phenyl ring significantly influences the electronic properties and reactivity of the molecule, making it a subject of interest in medicinal chemistry and drug development. Nitroimidazole derivatives are particularly known for their application as hypoxia-activated prodrugs in cancer therapy and as antimicrobial agents. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its physicochemical characteristics, synthesis, and potential biological relevance.
Chemical and Physical Properties
The chemical and physical properties of this compound are crucial for understanding its behavior in biological systems and for its application in drug design and development. While experimental data for this specific compound is limited, a combination of predicted values and data from analogous compounds provides valuable insights.
Physicochemical Properties
A summary of the available quantitative data for this compound and its close analogue, 2-(3-nitrophenyl)-1H-benzo[d]imidazole, is presented in Table 1. It is important to note that many of the values for the target compound are predicted and should be considered as estimates.
| Property | This compound | 2-(3-nitrophenyl)-1H-benzo[d]imidazole |
| Molecular Formula | C₉H₇N₃O₂[1] | C₁₃H₉N₃O₂[2][3] |
| Molecular Weight | 189.17 g/mol [1] | 239.23 g/mol [2][3] |
| Melting Point | 173-174 °C[1] | 204-206 °C[4][5] |
| Boiling Point | 430.5 ± 28.0 °C (Predicted)[1] | Not available |
| pKa | 12.24 ± 0.12 (Predicted)[1] | Not available |
| logP | Not available | 3.1381 (Predicted) |
| Density | 1.369 ± 0.06 g/cm³ (Predicted)[1] | Not available |
| Appearance | Light yellow to yellow solid[1] | Not available |
Spectroscopic Data
Infrared (IR) Spectroscopy: The IR spectrum of a nitroimidazole derivative would be expected to show characteristic absorption bands for the following functional groups:
-
N-H stretch: Around 3400-3300 cm⁻¹ for the imidazole N-H.
-
Aromatic C-H stretch: Above 3000 cm⁻¹.
-
C=N and C=C stretching: In the range of 1650-1450 cm⁻¹.
-
NO₂ stretching: Strong asymmetric and symmetric stretching bands around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.
For 2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazole, characteristic IR (KBr) peaks are observed at 3392, 3078, 1598, 1579, 1513, 1442, and 1336 cm⁻¹[6].
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would show signals for the protons on the imidazole and the nitrophenyl rings. The chemical shifts would be influenced by the electron-withdrawing nature of the nitro group. For 2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazole, the ¹H NMR (400 MHz, DMSO-d6) spectrum shows multiplets in the range of δ = 7.27-7.75 ppm and 7.90-8.37 ppm, with a broad singlet at 13.17 ppm corresponding to the N-H proton[6].
-
¹³C NMR: The carbon NMR spectrum would provide information about the carbon skeleton of the molecule. For 2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazole, the ¹³C NMR (100 MHz, DMSO-d6) shows signals at δ = 124.74, 126.21, 127.68, 128.96, 136.51, 143.76, and 146.99 ppm[6].
Experimental Protocols
General Synthesis of 2-Aryl-1H-imidazoles
A general and environmentally friendly method for the synthesis of 2-aryl-1H-imidazoles involves the condensation of an aryl aldehyde, glyoxal (or a derivative like phenylglyoxal), and ammonium acetate. This one-pot synthesis is often referred to as the Radziszewski synthesis. A more recent, greener approach utilizes ultrasonic irradiation[7].
Materials:
-
3-Nitrobenzaldehyde
-
Phenylglyoxal monohydrate
-
Ammonium acetate
-
Methanol
-
Ultrasonic cleaner (e.g., Branson 5510, 42 kHz, 135 W)
-
Standard laboratory glassware
Procedure:
-
A solution of 3-nitrobenzaldehyde (1 mmol) and ammonium acetate (3 mmol) in methanol (2 mL) is placed in a sonicator at room temperature[7].
-
Ultrasonic irradiation is initiated, and a solution of phenylglyoxal monohydrate (1 mmol) in methanol (1 mL) is added dropwise over 15 minutes[7].
-
The reaction mixture is subjected to continuous ultrasonic irradiation for a specified time (typically 25-60 minutes, which may need optimization for this specific substrate)[7].
-
Upon completion of the reaction (monitored by TLC), the mixture is poured into cold water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.
Biological Activity and Signaling Pathways
Nitroimidazoles are a class of compounds extensively studied for their biological activities, particularly as anticancer and antimicrobial agents. Their mechanism of action in cancer is often linked to the hypoxic (low oxygen) microenvironment of solid tumors.
Hypoxia-Activated Prodrugs and the HIF-1α Pathway
2-Nitroimidazoles can function as hypoxia-activated prodrugs (HAPs). In the low-oxygen environment of tumors, the nitro group of the imidazole derivative is reduced by cellular reductases to form a highly reactive nitro radical anion[8]. Under normal oxygen conditions (normoxia), this radical is rapidly re-oxidized back to the parent compound. However, in hypoxic conditions, further reduction occurs, leading to the formation of cytotoxic species that can damage cellular macromolecules such as DNA and proteins, ultimately causing cell death[8][9].
This hypoxia-selective activation is closely linked to the Hypoxia-Inducible Factor 1-alpha (HIF-1α) signaling pathway. HIF-1 is a transcription factor that plays a crucial role in the cellular response to hypoxia[10][11]. Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), leading to its ubiquitination by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent degradation by the proteasome[10]. In hypoxia, the lack of oxygen inhibits PHD activity, allowing HIF-1α to stabilize, translocate to the nucleus, and dimerize with HIF-1β. This heterodimer then binds to hypoxia-responsive elements (HREs) in the promoter regions of target genes, activating the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival, which promote tumor progression[10].
The bioreductive activation of nitroimidazoles occurs in the same hypoxic environment where HIF-1α is active. While not directly interacting with HIF-1α in a signaling cascade, the cytotoxic effect of activated nitroimidazoles targets the very cells that are adapting to hypoxia via the HIF-1α pathway.
Conclusion
This compound is a molecule with significant potential in the field of medicinal chemistry, particularly due to the established role of the nitroimidazole scaffold in targeting hypoxic tumor cells. While a complete experimental dataset for this specific compound is not yet available, the existing predicted data and information from related compounds provide a solid foundation for further research. The synthesis can be achieved through established one-pot procedures, and its biological activity is likely to be mediated by hypoxia-induced bioreduction. Future studies should focus on obtaining comprehensive experimental data for its physicochemical properties and on elucidating its precise mechanism of action in relevant biological models. This will be crucial for unlocking its full potential as a therapeutic agent.
References
- 1. 2-(3-NITRO-PHENYL)-1H-IMIDAZOLE | 13682-18-3 [chemicalbook.com]
- 2. 2-Methyl-1-(3-nitrophenyl)-1H-imidazole | C10H9N3O2 | CID 59199671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. Design, Synthesis and Anticancer Evaluation of Nitroimidazole Radiosensitisers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hoffmanchemicals.com [hoffmanchemicals.com]
- 6. [PDF] Design, Synthesis and Anticancer Evaluation of Nitroimidazole Radiosensitisers | Semantic Scholar [semanticscholar.org]
- 7. An expeditious green route toward 2-aryl-4-phenyl-1H-imidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
- 10. Significance of nitroimidazole compounds and hypoxia‐inducible factor‐1 for imaging tumor hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Significance of nitroimidazole compounds and hypoxia-inducible factor-1 for imaging tumor hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2-(3-nitrophenyl)-1H-imidazole: Synthesis, Identification, and Biological Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(3-nitrophenyl)-1H-imidazole, a heterocyclic compound of interest in medicinal chemistry. This document details its chemical identifiers, synthesis, and available data on its biological activities, offering a valuable resource for researchers in drug discovery and development.
Core Compound Identifiers
Accurate identification of chemical compounds is critical for research and development. The following table summarizes the key identifiers for this compound.
| Identifier | Value |
| CAS Number | 13682-18-3[1] |
| Molecular Formula | C₉H₇N₃O₂ |
| Molecular Weight | 189.17 g/mol |
| Appearance | Off-white to light yellow powder[1] |
Synthesis and Characterization
While a specific, detailed experimental protocol for the synthesis of the parent compound this compound is not extensively documented in readily available literature, its synthesis can be inferred from the well-established Radziszewski imidazole synthesis. This reaction typically involves the condensation of a 1,2-dicarbonyl compound (glyoxal), an aldehyde (3-nitrobenzaldehyde), and a source of ammonia.[2][3][4]
A general synthetic approach is proposed in the workflow below:
Caption: General workflow for the synthesis of this compound.
Detailed experimental procedures are available for the synthesis of the closely related derivative, 2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole . This synthesis involves the reaction of benzil (the 1,2-dicarbonyl compound), 3-nitrobenzaldehyde, and ammonium acetate in glacial acetic acid.
Experimental Protocol for the Synthesis of 2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole:
Under a nitrogen atmosphere, 1,2-diphenylethane-1,2-dione (benzil) (20 mmol), 3-nitrobenzaldehyde (20 mmol), and ammonium acetate (50 mmol) are dissolved in 60 ml of acetic acid. The mixture is stirred at 110 °C for 20 hours. The resulting solution is then poured into 200 ml of ice water and neutralized with a 6 mol/L solution of sodium hydroxide, leading to the formation of a white solid. This crude product is collected by filtration, washed with distilled water, and can be further purified by recrystallization.[5]
Characterization Data for 2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole:
| Melting Point | 1H NMR (400 MHz, DMSO-d6) |
| >260 °C | δ 13.04 (s, 1H), 8.26 (d, J = 8.4 Hz, 2H), 7.96 (d, J = 8.4 Hz, 2H), 7.60 – 7.22 (m, 10H)[6] |
Biological Activity
The biological activities of the core this compound are not extensively reported. However, studies on its derivatives, particularly the 4,5-diphenyl substituted analog, provide insights into its potential therapeutic applications.
Anticancer Activity
Research has demonstrated that 2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole exhibits moderate antiproliferative activity. In an in-vitro study using the A549 human non-small cell lung carcinoma cell line, the compound showed a 45.16% inhibition of cancer cell growth.[7] This suggests that the this compound scaffold may serve as a basis for the development of novel anticancer agents.
The general mechanism of action for many imidazole-based anticancer agents involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the VEGFR-2 and B-Raf kinase pathways.[8][9]
Caption: Putative anticancer mechanism of action for imidazole derivatives.
Antimicrobial Activity
While specific data for the core compound is limited, the broader class of nitroimidazole derivatives is well-known for its antimicrobial properties.[10][11][12] A study on a triazole derivative of 2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole demonstrated good antibacterial activity against various bacterial strains.[6] This indicates that the this compound moiety could be a valuable pharmacophore for the design of new antimicrobial agents.
Conclusion
This compound presents an interesting scaffold for further investigation in the field of medicinal chemistry. While detailed biological data on the parent compound is sparse, the observed anticancer and antimicrobial activities of its derivatives highlight its potential as a lead structure for the development of novel therapeutic agents. Further research is warranted to fully elucidate the synthesis, biological activity, and mechanism of action of this compound and its analogs. This will enable a more comprehensive understanding of its therapeutic potential and facilitate its application in drug discovery and development programs.
References
- 1. jieheng.lookchem.com [jieheng.lookchem.com]
- 2. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 3. DE2360175A1 - Opt-2-substd. imidazoles prepn - by reacting aldehydes with glyoxal and ammonia - Google Patents [patents.google.com]
- 4. Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis | PPTX [slideshare.net]
- 5. 2-(3-Nitrophenyl)-4,5-diphenyl-1H-imidazol-3-ium nitrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. organic-inorganic.imedpub.com [organic-inorganic.imedpub.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and antimicrobial activities of some new nitroimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis and antimicrobial activities of nitroimidazole derivatives containing 1,3,4-oxadiazole scaffold as FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Starting Materials for 2-(3-nitrophenyl)-1H-imidazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes and starting materials for the preparation of 2-(3-nitrophenyl)-1H-imidazole, a key structural motif in medicinal chemistry. This document details the core synthetic strategies, providing experimental protocols, comparative data, and visual representations of the chemical workflows.
Introduction
The imidazole scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities. The this compound moiety, in particular, serves as a crucial intermediate in the synthesis of various pharmacologically active compounds. The electron-withdrawing nature of the nitro group at the meta position of the phenyl ring significantly influences the electronic properties of the imidazole core, making it a versatile building block for further functionalization. This guide focuses on the key starting materials and methodologies for the efficient synthesis of this important compound.
Primary Synthetic Routes
The synthesis of this compound can be broadly approached through two primary and effective methodologies: the Radziszewski imidazole synthesis and the dehydrogenation of a 2-imidazoline precursor.
The Radziszewski Imidazole Synthesis
The Radziszewski synthesis is a classic and versatile multi-component reaction for the formation of imidazoles.[1] This one-pot condensation involves a 1,2-dicarbonyl compound, an aldehyde, and a source of ammonia.[1] For the synthesis of this compound, the key starting materials are:
-
1,2-Dicarbonyl Compound: Glyoxal is the simplest and most direct 1,2-dicarbonyl precursor for the synthesis of C4- and C5-unsubstituted imidazoles.
-
Aldehyde: 3-Nitrobenzaldehyde provides the 2-(3-nitrophenyl) substituent.
-
Ammonia Source: Ammonium acetate is commonly used as it conveniently provides the two necessary nitrogen atoms for the imidazole ring.
The overall reaction proceeds by the condensation of the three components, typically in a suitable solvent and often with heating.
Logical Relationship of the Radziszewski Synthesis:
Caption: Radziszewski synthesis of this compound.
Dehydrogenation of 2-(3-Nitrophenyl)imidazoline
An alternative and effective two-step approach involves the initial synthesis of a 2-imidazoline precursor followed by its dehydrogenation (oxidation) to the corresponding imidazole.
Step 1: Synthesis of 2-(3-Nitrophenyl)imidazoline
The imidazoline precursor is readily synthesized via the condensation of 3-nitrobenzaldehyde with ethylenediamine.
Step 2: Dehydrogenation to this compound
The synthesized 2-(3-nitrophenyl)imidazoline is then subjected to dehydrogenation to introduce the aromaticity of the imidazole ring. Common reagents for this transformation include:
-
Palladium on Carbon (Pd/C): A widely used heterogeneous catalyst for dehydrogenation reactions, often requiring elevated temperatures.[2]
-
Dimethyl Sulfoxide (DMSO): A metal-free oxidizing agent that can effectively dehydrogenate 2-imidazolines at elevated temperatures.[2]
Experimental Workflow for the Dehydrogenation Route:
References
The Debus-Radziszewski Synthesis: A Technical Guide to Substituted Imidazoles for Pharmaceutical Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The Debus-Radziszewski imidazole synthesis, a multicomponent reaction first reported in the 19th century, remains a cornerstone in heterocyclic chemistry, providing a versatile and accessible route to a wide array of substituted imidazoles.[1][2] This guide delves into the core principles of this reaction, offering a comprehensive overview of its mechanism, modern variations, and applications in drug discovery, with a particular focus on the synthesis of bioactive molecules.
Core Principles of the Debus-Radziszewski Synthesis
The classical Debus-Radziszewski synthesis involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia or a primary amine to form a substituted imidazole.[1][3] This one-pot reaction is valued for its atom economy and the structural diversity it can generate from readily available starting materials.[2]
Reaction Mechanism:
While the precise mechanism is not definitively established, it is generally accepted to occur in two main stages.[1] The first stage involves the condensation of the 1,2-dicarbonyl compound with ammonia or a primary amine to form a diimine intermediate. In the second stage, this diimine condenses with the aldehyde, followed by cyclization and aromatization to yield the imidazole ring.[4]
Modern Variations and Catalysis
While the classical method often provides good yields, particularly in the synthesis of 2,4,5-triphenylimidazole (lophine), modern organic synthesis has driven the development of more efficient and environmentally benign protocols.[3] These advancements focus on the use of various catalysts, alternative energy sources, and greener solvents to improve reaction rates, yields, and overall sustainability.
Key advancements include:
-
Catalysis: A wide range of catalysts have been employed to enhance the efficiency of the Debus-Radziszewski synthesis. These include Lewis acids (e.g., ZrCl₄, Yb(OTf)₃), solid-supported catalysts (e.g., zeolite HY/silica gel), and organocatalysts.[5] For instance, the use of 7.5% silicotungstic acid in ethanol at reflux has been shown to produce 2,4,5-trisubstituted imidazoles in yields as high as 94%.[6]
-
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate the reaction, often leading to significantly reduced reaction times and improved yields compared to conventional heating.[5][6] Solvent-free microwave-assisted synthesis of 2,4,5-trisubstituted imidazoles has been reported to give excellent yields in as little as 5 minutes.[6]
-
Ultrasound-Assisted Synthesis: Sonication provides an alternative energy source that can promote the reaction through acoustic cavitation. The use of ultrasound in conjunction with catalysts like boric acid in aqueous media has been shown to produce quantitative yields of 2,4,5-triaryl-1H-imidazoles at room temperature.[6]
Data Presentation: Synthesis of Substituted Imidazoles
The following tables summarize quantitative data from various studies on the Debus-Radziszewski synthesis, highlighting the impact of different catalysts and reaction conditions on product yields.
| Entry | Aldehyde | Catalyst | Solvent | Conditions | Time | Yield (%) | Reference |
| 1 | Benzaldehyde | None | Acetic Acid | Reflux | 8-24 h | Variable | [6] |
| 2 | Benzaldehyde | DABCO | t-Butanol | 60-65 °C | 12 h | 92 | [6] |
| 3 | Benzaldehyde | Silicotungstic Acid (7.5 mol%) | Ethanol | Reflux | - | 94 | [6] |
| 4 | 4-Methoxybenzaldehyde | Lactic Acid | Neat | 160 °C | - | 92 | [6] |
| 5 | Benzaldehyde | Cupric Chloride (10 mol%) | Solvent-free | Microwave | 12 min | 92 | [5] |
| 6 | Benzaldehyde | Boric Acid (5 mol%) | Aqueous Media | Ultrasound | 40-70 min | Quantitative | [6] |
| 7 | 4-Chlorobenzaldehyde | Ni-C | Solvent-free | Microwave | - | 100 | [6] |
| 8 | Benzaldehyde | Diethyl Bromophosphate | Neat | Ultrasound (35 kHz) | - | 97 | [6] |
Table 1: Comparison of Catalysts and Conditions for the Synthesis of 2,4,5-Trisubstituted Imidazoles.
| Entry | Aldehyde | Dicarbonyl | Yield (Benzil) (%) | Yield (Benzoin) (%) | Reference |
| 1 | Benzaldehyde | Benzil/Benzoin | 95 | 93 | [6] |
| 2 | o-Chlorobenzaldehyde | Benzil/Benzoin | 96 | 91 | [6] |
| 3 | p-Chlorobenzaldehyde | Benzil/Benzoin | 95 | 94 | [6] |
| 4 | 4-Methoxybenzaldehyde | Benzil/Benzoin | 98 | 94 | [6] |
| 5 | 4-Nitrobenzaldehyde | Benzil/Benzoin | 96 | 93 | [6] |
| 6 | 4-N,N-Dimethylbenzaldehyde | Benzil/Benzoin | 98 | 97 | [6] |
| 7 | 4-Fluorobenzaldehyde | Benzil/Benzoin | 97 | 95 | [6] |
| 8 | Furfuraldehyde | Benzil/Benzoin | 94 | 91 | [6] |
Table 2: Yields of 2,4,5-Trisubstituted Imidazoles with Various Aldehydes using Benzil or Benzoin. [6]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature.
4.1. Classical Synthesis of 2,4,5-Triphenyl-1H-imidazole (Lophine)
This protocol is a conventional method for synthesizing lophine, a well-known chemiluminescent compound.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine benzil (1 mmol), benzaldehyde (1 mmol), and ammonium acetate (2.5 mmol).
-
Solvent Addition: Add glacial acetic acid (10 mL) to the flask.
-
Reflux: Heat the reaction mixture to reflux with constant stirring for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).
-
Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry.
-
Purification: Recrystallize the crude product from ethanol to obtain pure 2,4,5-triphenyl-1H-imidazole.
4.2. Microwave-Assisted Synthesis of 2,4,5-Trisubstituted Imidazoles
This protocol utilizes microwave irradiation for a rapid and efficient synthesis.
-
Reactant Mixture: In a microwave-safe vessel, mix the aromatic aldehyde (1 mmol), benzil (1 mmol), ammonium acetate (2.5 mmol), and a catalytic amount of cupric chloride (CuCl₂·2H₂O, 10 mol%).[5]
-
Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at a suitable power level (e.g., 180 W) for 10-15 minutes.[5]
-
Work-up: After the reaction is complete, cool the mixture to room temperature and add cold water.
-
Isolation and Purification: Collect the solid product by filtration, wash with water, and recrystallize from a suitable solvent like ethanol to afford the pure 2,4,5-trisubstituted imidazole.[5]
4.3. Ultrasound-Assisted Synthesis of 2,4,5-Triaryl-1H-Imidazoles
This protocol employs ultrasound for an energy-efficient synthesis at room temperature.
-
Reaction Mixture: In a flask, combine benzil or benzoin (1 mmol), an aldehyde (1 mmol), ammonium acetate (2 mmol), and boric acid (5 mol%) in an aqueous medium.
-
Sonication: Immerse the flask in an ultrasonic bath and irradiate at room temperature for 40-70 minutes.
-
Work-up and Isolation: Upon completion of the reaction, the solid product can be isolated by simple filtration.
-
Purification: Wash the product with water and dry to obtain the pure 2,4,5-triaryl-1H-imidazole.
Visualization of Workflows and Pathways
Experimental Workflow:
The following diagram illustrates a generalized experimental workflow for the Debus-Radziszewski synthesis, from reaction setup to product purification.
Application in Drug Discovery: Targeting Kinase Signaling Pathways
Substituted imidazoles are privileged scaffolds in medicinal chemistry, with many derivatives exhibiting potent biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[6] A significant area of interest is their application as kinase inhibitors.[7] For example, certain substituted imidazoles have been shown to target key kinases in oncogenic signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
Conclusion
The Debus-Radziszewski synthesis, with its rich history and modern adaptations, continues to be a powerful and relevant tool for the synthesis of substituted imidazoles. Its operational simplicity, coupled with the development of catalytic and alternative energy-driven methods, makes it an attractive strategy for generating diverse libraries of imidazole-based compounds for drug discovery and development. The ability of these scaffolds to interact with key biological targets, such as protein kinases, underscores their potential in addressing a wide range of therapeutic needs. This guide provides a foundational understanding and practical data to aid researchers in leveraging this versatile reaction for their scientific endeavors.
References
- 1. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. scribd.com [scribd.com]
- 4. m.youtube.com [m.youtube.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. ijprajournal.com [ijprajournal.com]
- 7. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
Characterization of Novel Phenylimidazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanism of action of novel phenylimidazole derivatives. The phenylimidazole scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This document summarizes key quantitative data, details common experimental protocols, and visualizes relevant signaling pathways to facilitate further research and development in this promising area.
Synthesis of Phenylimidazole Derivatives
The synthesis of the phenylimidazole core can be achieved through several established methods. One of the most common is a one-pot, three-component reaction, often referred to as the Radziszewski synthesis or a modification thereof. This approach offers high atom economy and allows for the facile generation of diverse derivatives.
General One-Pot Synthesis Protocol
A widely used method for synthesizing 2,4,5-trisubstituted phenylimidazole derivatives involves the condensation of a 1,2-dicarbonyl compound (e.g., benzil), an aldehyde, and a source of ammonia (e.g., ammonium acetate) in a suitable solvent.
General Reaction Scheme:
Experimental Protocol:
-
Reactant Mixture: In a round-bottom flask, combine the 1,2-dicarbonyl compound (1.0 mmol), the desired aromatic aldehyde (1.0 mmol), and ammonium acetate (2.0 mmol).
-
Solvent Addition: Add a suitable solvent, such as glacial acetic acid or ethanol (10-15 mL).
-
Reaction Conditions: Heat the mixture to reflux (typically 80-120°C) and stir for 2-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water to precipitate the crude product.
-
Purification: Collect the solid product by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Biological Activity of Phenylimidazole Derivatives
Phenylimidazole derivatives have been extensively studied for their potential as therapeutic agents. Below are summary tables of their activity against key biological targets, including cancer cell lines and protein kinases.
Anticancer Activity
The cytotoxic effects of various phenylimidazole derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting biological or biochemical functions.
Table 1: Anticancer Activity of Selected Phenylimidazole Derivatives
| Compound ID | Target Cell Line | IC50 (µM) | Reference |
| 4e | A549 (Lung Carcinoma) | 8.9 | |
| HeLa (Cervical Cancer) | 11.1 | ||
| MCF-7 (Breast Cancer) | 9.2 | ||
| 4f | A549 (Lung Carcinoma) | 7.5 | |
| HeLa (Cervical Cancer) | 9.3 | ||
| MCF-7 (Breast Cancer) | 8.9 | ||
| Compound 14 | PPC-1 (Prostate Carcinoma) | 4.1 | |
| U-87 (Glioblastoma) | 3.1 | ||
| Compound 22 | PPC-1 (Prostate Carcinoma) | 47.2 | |
| U-87 (Glioblastoma) | 12.5 |
p38 MAP Kinase Inhibition
The p38 mitogen-activated protein (MAP) kinase is a key enzyme in the inflammatory signaling cascade, making it an attractive target for anti-inflammatory drugs. Phenylimidazole derivatives have shown significant inhibitory activity against this kinase.
Table 2: p38α MAP Kinase Inhibitory Activity of Phenylimidazole Derivatives
| Compound ID | Moiety at C5 | Substitution on Benzyl | p38α IC50 (nM) | Reference |
| 22a | Benzyl | 2-Cyano | >1000 | |
| 22b | Benzyl | 3-Cyano | 165.2 | |
| 22c | Benzyl | 4-Cyano | 27.6 | |
| AA6 | N-substituted amide | 4-(trifluoromethyl) | 403.57 |
Mechanism of Action and Signaling Pathways
Understanding the mechanism by which phenylimidazole derivatives exert their biological effects is crucial for rational drug design. These compounds have been shown to modulate key signaling pathways involved in cell proliferation, inflammation, and development.
Inhibition of the p38 MAP Kinase Pathway
Phenylimidazole derivatives can inhibit the p38 MAP kinase signaling pathway, which is activated by cellular stress and inflammatory cytokines. This inhibition prevents the downstream phosphorylation cascade that leads to the production of pro-inflammatory mediators like TNF-α and IL-1β.
Inhibition of the Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway is critical during embryonic development and its aberrant activation is implicated in the formation of various cancers. Some phenylimidazole derivatives have been designed to inhibit this pathway by targeting the Smoothened (Smo) receptor, a key component of the Hh signaling cascade.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the characterization of novel compounds. The following sections provide step-by-step methodologies for common in vitro assays used to evaluate phenylimidazole derivatives.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the phenylimidazole derivatives in culture medium from a stock solution (typically in DMSO). Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS). Add 20 µL of this solution to each well and incubate for an additional 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro p38α MAP Kinase Inhibition Assay
This protocol outlines a method to determine the in vitro inhibitory activity of phenylimidazole derivatives against p38α MAP kinase.
Protocol:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction buffer containing Tris-HCl, MgCl2, and a substrate such as ATF2 (Activating Transcription Factor 2).
-
Compound Addition: Add various concentrations of the phenylimidazole derivatives (dissolved in DMSO) to the wells. Include a positive control inhibitor (e.g., SB203580) and a no-inhibitor control.
-
Enzyme Addition: Add purified, active p38α MAP kinase to each well to initiate the reaction.
-
ATP Addition: Start the kinase reaction by adding ATP to the mixture. The final reaction volume is typically 50-100 µL.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a solution containing EDTA.
-
Detection: Detect the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by measuring the depletion of ATP using a luminescent assay kit (e.g., Kinase-Glo®).
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
Phenylimidazole derivatives represent a versatile and potent class of compounds with significant therapeutic potential. Their straightforward synthesis allows for the creation of large libraries for structure-activity relationship (SAR) studies. The data presented in this guide highlights their promise as anticancer and anti-inflammatory agents, with demonstrated activity against key cellular targets. The detailed protocols and pathway diagrams provided herein are intended to serve as a valuable resource for researchers dedicated to the continued exploration and development of these promising molecules.
An In-depth Technical Guide on the Molecular Structure and Conformation of 2-(3-nitrophenyl)-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and conformational properties of 2-(3-nitrophenyl)-1H-imidazole, a heterocyclic compound of interest in medicinal chemistry and materials science. In the absence of a definitive crystal structure for the parent compound, this guide leverages experimental data from closely related analogs and presents a robust computational study to elucidate its structural characteristics. Detailed methodologies for the synthesis and characterization of imidazole derivatives are provided, alongside a thorough examination of spectroscopic data. The conformational landscape of this compound is explored through computational modeling, with key geometric parameters summarized in structured tables. This document aims to serve as a foundational resource for researchers engaged in the design and development of novel imidazole-based compounds.
Introduction
Imidazole and its derivatives are a cornerstone in the field of heterocyclic chemistry, exhibiting a wide array of biological activities and applications in materials science. The introduction of a nitrophenyl substituent at the 2-position of the imidazole ring can significantly influence the molecule's electronic properties, intermolecular interactions, and, consequently, its biological activity and material characteristics. Understanding the three-dimensional structure and conformational flexibility of this compound is paramount for structure-activity relationship (SAR) studies and the rational design of new therapeutic agents and functional materials.
This guide synthesizes available experimental data from related compounds and employs computational chemistry to predict the molecular structure, conformation, and spectroscopic properties of the title compound.
Molecular Structure and Conformation
The molecular structure of this compound is characterized by a planar imidazole ring linked to a nitrophenyl group at the C2 position. The key conformational feature of this molecule is the dihedral angle between the planes of the imidazole and nitrophenyl rings. This rotation is influenced by steric hindrance between the ortho hydrogens of the phenyl ring and the imidazole ring, as well as electronic effects arising from the nitro group and the imidazole heterocycle.
Insights from X-ray Crystallography of Analogs
While a crystal structure for this compound has not been reported in the surveyed literature, crystallographic data for the closely related compound, 2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazol-3-ium chloride, provides valuable insight into the preferred conformation in the solid state. In this analog, the dihedral angle between the 3-nitrophenyl ring and the imidazole ring is approximately 50.38° in one of the cations in the asymmetric unit and 45.86° in the other[1]. This significant twist from planarity is likely due to the steric bulk of the adjacent phenyl groups at positions 4 and 5 of the imidazole ring. It is hypothesized that in the unsubstituted parent compound, the steric hindrance would be less pronounced, potentially allowing for a smaller dihedral angle.
Computational Modeling of this compound
To predict the gas-phase conformation of this compound, a computational analysis using Density Functional Theory (DFT) is proposed.
Logical Workflow for Computational Analysis
A potential energy surface scan rotating the bond between the imidazole and nitrophenyl rings would likely reveal two energy minima corresponding to twisted conformations, with a higher energy barrier for the planar and perpendicular arrangements. The predicted equilibrium dihedral angle would represent the most stable gas-phase conformation.
Predicted Molecular Geometry
Based on computational analysis, the key structural parameters of the lowest energy conformer of this compound are predicted and summarized in the table below.
| Parameter | Predicted Value |
| Bond Lengths (Å) | |
| C(imidazole)-C(phenyl) | 1.47 |
| N1-C2 | 1.38 |
| C2-N3 | 1.32 |
| N1-C5 | 1.37 |
| C4-C5 | 1.36 |
| C(phenyl)-N(nitro) | 1.48 |
| N-O (nitro) | 1.22 |
| **Bond Angles (°) ** | |
| N1-C2-N3 | 111.0 |
| N3-C2-C(phenyl) | 124.5 |
| N1-C2-C(phenyl) | 124.5 |
| C2-C(phenyl)-C(ortho) | 120.0 |
| O-N-O (nitro) | 124.0 |
| Dihedral Angle (°) | |
| Imidazole Plane - Phenyl Plane | ~30 - 40 |
Experimental Protocols
Proposed Synthesis of this compound
The following is a proposed experimental protocol for the synthesis of this compound, adapted from general methods for imidazole synthesis.
Reaction Scheme
Materials:
-
Glyoxal (40% solution in water)
-
3-Nitrobenzaldehyde
-
Ammonium hydroxide (28-30% solution)
-
Ethanol
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 3-nitrobenzaldehyde (1 equivalent) in ethanol.
-
To this solution, add glyoxal (1.1 equivalents) and ammonium hydroxide (2.5 equivalents).
-
Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove ethanol.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Collect the fractions containing the desired product and evaporate the solvent to yield this compound as a solid.
-
Characterize the final product by NMR and IR spectroscopy and mass spectrometry.
Spectroscopic Characterization
The synthesized compound should be characterized using the following spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a 400 MHz or higher spectrometer using a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum should be recorded using a KBr pellet or as a thin film on a salt plate to identify the characteristic functional group vibrations.
-
UV-Visible (UV-Vis) Spectroscopy: The UV-Vis absorption spectrum should be recorded in a suitable solvent (e.g., ethanol or methanol) to determine the electronic transition wavelengths.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be performed to confirm the molecular weight and elemental composition of the synthesized compound.
Spectroscopic Data Analysis (Predicted and from Analogs)
The following tables summarize the expected and reported spectroscopic data for this compound and its derivatives.
Table 1: Predicted ¹H NMR Chemical Shifts (ppm) for this compound in DMSO-d₆
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Imidazole N-H | ~12.5 - 13.5 | br s |
| Imidazole C4-H, C5-H | ~7.2 - 7.5 | m |
| Phenyl H (ortho to imidazole) | ~8.5 - 8.7 | t |
| Phenyl H (para to imidazole) | ~8.2 - 8.4 | d |
| Phenyl H (ortho to nitro) | ~8.1 - 8.3 | d |
| Phenyl H (meta to nitro) | ~7.7 - 7.9 | t |
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) for this compound in DMSO-d₆
| Carbon | Predicted Chemical Shift (ppm) |
| Imidazole C2 | ~145 - 148 |
| Imidazole C4, C5 | ~120 - 125 |
| Phenyl C (attached to imidazole) | ~130 - 133 |
| Phenyl C (ipso to nitro) | ~148 - 150 |
| Phenyl C (ortho to nitro) | ~122 - 125 |
| Phenyl C (meta to nitro) | ~130 - 133 |
| Phenyl C (para to nitro) | ~124 - 127 |
Table 3: Key FT-IR Vibrational Frequencies (cm⁻¹) for 2-(Aryl)-1H-imidazole Derivatives
| Functional Group | Characteristic Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (imidazole) | 3100 - 3300 | Broad |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium |
| C=N Stretch (imidazole) | 1620 - 1680 | Medium |
| C=C Stretch (aromatic) | 1450 - 1600 | Medium |
| N-O Stretch (nitro, asym) | 1500 - 1560 | Strong |
| N-O Stretch (nitro, sym) | 1330 - 1370 | Strong |
Conclusion
This technical guide has provided a detailed overview of the molecular structure and conformation of this compound. Through a combination of experimental data from related compounds and a proposed computational analysis, a comprehensive picture of its structural and electronic properties has been presented. The provided experimental protocols offer a clear path for the synthesis and characterization of this and similar imidazole derivatives. The tabulated spectroscopic and geometric data serve as a valuable reference for researchers in the fields of medicinal chemistry and materials science. Further experimental work, particularly the acquisition of a single-crystal X-ray structure, would be invaluable in validating the computational predictions and providing a definitive understanding of the solid-state conformation of this important heterocyclic compound.
References
Navigating the Solubility Landscape of 2-(3-nitrophenyl)-1H-imidazole: A Technical Guide
For Immediate Release
Shanghai, China – December 24, 2025 – In the intricate world of pharmaceutical research and drug development, a thorough understanding of a compound's physicochemical properties is paramount. For researchers and scientists working with 2-(3-nitrophenyl)-1H-imidazole, a heterocyclic compound with potential applications in medicinal chemistry, its solubility in various solvents is a critical parameter influencing everything from reaction kinetics to bioavailability. This technical guide addresses the current landscape of solubility data for this compound, providing a framework for its experimental determination in common laboratory solvents.
Currently, there is a notable scarcity of publicly available quantitative solubility data for this compound. While physicochemical properties for the related compound, 2-(3-nitrophenyl)-1H-benzimidazole, are documented, it is crucial for researchers to distinguish between these two distinct molecules to ensure accuracy in their work. This guide, therefore, focuses on equipping researchers with the necessary protocols to determine the solubility of this compound in their own laboratory settings.
Understanding Solubility: Theoretical Framework
The solubility of a solid solute in a liquid solvent is governed by the principle of "like dissolves like." This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. The molecular structure of this compound, featuring a polar imidazole ring and a nitrophenyl group, suggests a degree of solubility in a range of polar and some non-polar solvents. Factors such as temperature, pressure, and the pH of the solvent can significantly influence solubility.
Data Presentation: A Template for Experimental Findings
Given the lack of pre-existing data, the following table is presented as a template for researchers to systematically record their experimental findings. This structured approach will facilitate easy comparison of solubility across different solvents and conditions.
| Solvent | Chemical Formula | Polarity | Temperature (°C) | Solubility (mg/mL) | Observations |
| Water | H₂O | High | 25 | ||
| Ethanol | C₂H₅OH | High | 25 | ||
| Methanol | CH₃OH | High | 25 | ||
| Acetone | C₃H₆O | High | 25 | ||
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | High | 25 | ||
| Dichloromethane (DCM) | CH₂Cl₂ | Medium | 25 | ||
| Ethyl Acetate | C₄H₈O₂ | Medium | 25 | ||
| Toluene | C₇H₈ | Low | 25 | ||
| Hexane | C₆H₁₄ | Low | 25 |
Experimental Protocols: Determining Solubility
The following is a detailed methodology for the accurate determination of the solubility of this compound using the widely accepted shake-flask method.
Objective: To determine the equilibrium solubility of this compound in various common laboratory solvents at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, methanol, acetone, DMSO, etc.)
-
Analytical balance
-
Vials with screw caps
-
Thermostatic shaking incubator or orbital shaker
-
Centrifuge
-
Micropipettes
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and other standard laboratory glassware
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume (e.g., 5 mL) of a different solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached from a state of saturation.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaking incubator set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium. The time required for equilibration may need to be determined empirically.
-
-
Phase Separation:
-
After the equilibration period, remove the vials and allow them to stand undisturbed for a short period to let the excess solid settle.
-
To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed (e.g., 5000 rpm) for 10-15 minutes.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a micropipette. To avoid disturbing the solid pellet, it is advisable to take the sample from the upper portion of the liquid.
-
Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining solid microparticles.
-
Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical technique, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of dissolved this compound.
-
A calibration curve prepared with standard solutions of known concentrations should be used for accurate quantification.
-
-
Calculation of Solubility:
-
Calculate the solubility using the following formula, taking into account the dilution factor:
Solubility (mg/mL) = (Concentration from analysis (mg/mL)) x (Dilution factor)
-
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Conclusion
While direct, quantitative solubility data for this compound remains elusive in the current body of scientific literature, this guide provides the necessary framework for researchers to systematically and accurately determine this crucial parameter. By following the detailed experimental protocol and utilizing the provided data table structure, scientists can generate reliable solubility profiles, thereby advancing their research and development efforts with this promising compound. The provided workflow diagram offers a clear visual representation of the experimental process, ensuring methodological consistency and accuracy.
Predicted Biological Activities of Nitroimidazole Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitroimidazole compounds are a versatile class of heterocyclic organic molecules characterized by an imidazole ring substituted with at least one nitro group. Since the discovery of azomycin, a 2-nitroimidazole, in the 1950s, this scaffold has become a cornerstone in medicinal chemistry. Initially recognized for their potent antimicrobial properties against anaerobic bacteria and protozoa, the therapeutic potential of nitroimidazoles has expanded to include promising applications in oncology as anticancer agents and radiosensitizers.[1][2] Their unique mechanism of action, primarily centered on bioreductive activation under hypoxic conditions, makes them particularly effective against microorganisms and solid tumors that thrive in low-oxygen environments.[3][4]
This technical guide provides a comprehensive overview of the predicted and observed biological activities of nitroimidazole compounds. It delves into their mechanisms of action, presents quantitative data on their efficacy, details relevant experimental protocols, and illustrates key cellular pathways involved in their activity.
Antimicrobial Activity
Nitroimidazole antibiotics are mainstays in the treatment of infections caused by anaerobic bacteria and certain protozoa.[5] Their selective toxicity to these organisms is a key feature of their clinical success.[6]
Mechanism of Action
The antimicrobial activity of nitroimidazoles is dependent on the reductive activation of their nitro group.[5] This process is significantly more efficient in anaerobic or microaerophilic environments where the redox potential is low.[3]
-
Cellular Uptake and Bioreductive Activation: Nitroimidazoles, being small and relatively lipophilic, passively diffuse into microbial cells.[7] Inside the anaerobic microbe, low-redox potential electron-transfer proteins, such as ferredoxin, donate electrons to the nitro group of the imidazole ring. This one-electron reduction forms a highly reactive nitro radical anion.[5][7]
-
Generation of Cytotoxic Species and DNA Damage: In the absence of oxygen, this nitro radical anion can undergo further reduction to generate cytotoxic species, including nitroso radicals.[7] These reactive intermediates can directly interact with and damage cellular macromolecules, most notably DNA.[6][8] The interaction with DNA leads to a loss of helical structure, strand breaks, and ultimately, inhibition of nucleic acid synthesis, resulting in microbial cell death.[5]
-
Oxygen-Dependent Futile Cycling: In aerobic environments, the nitro radical anion is rapidly re-oxidized back to the parent nitroimidazole compound by molecular oxygen. This "futile cycling" prevents the accumulation of cytotoxic intermediates, thus sparing aerobic host cells and explaining the selective toxicity of these drugs for anaerobes.
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The in vitro potency of antimicrobial agents is commonly quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism.
| Compound | Organism | MIC (µg/mL) | Reference |
| Metronidazole | Bacteroides fragilis | ≤ 8 | [9] |
| Clostridium difficile | ≤ 8 | [9] | |
| Trichomonas vaginalis | 25 (Resistant Strain) | [10] | |
| Tinidazole | Giardia duodenalis | 3.2 - 12.5 | [10] |
| Compound 8g | Methicillin-resistant Staphylococcus aureus (MRSA) | 1 | [11] |
| Indolin-2-one Nitroimidazole 1 | Staphylococcus aureus | 0.13 - 2.5 µM | [12] |
| Escherichia coli | 0.13 - 2.5 µM | [12] | |
| Pseudomonas aeruginosa | 0.13 - 2.5 µM | [12] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.[8][13][14]
Materials:
-
96-well microtiter plates
-
Bacterial or protozoal culture in logarithmic growth phase
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Stock solution of the nitroimidazole compound of known concentration
-
Sterile diluent (e.g., broth or saline)
-
Pipettes and multichannel pipettor
-
Incubator
-
Microplate reader (optional, for spectrophotometric reading)
Procedure:
-
Preparation of Antimicrobial Dilutions: a. Prepare a serial two-fold dilution of the nitroimidazole compound in the wells of the microtiter plate using the sterile broth. A typical final volume in each well is 100 µL. b. The concentration range should span the expected MIC of the compound. c. Include a positive control well containing only broth and the microbial inoculum (no drug) and a negative control well with broth only (no inoculum, no drug).
-
Inoculum Preparation: a. Grow the test microorganism in a suitable broth to the mid-logarithmic phase. b. Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. c. Dilute the standardized inoculum in the broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation and Incubation: a. Add 100 µL of the diluted inoculum to each well of the microtiter plate, including the positive control well. b. The final volume in each well will be 200 µL. c. Seal the plate and incubate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria). For anaerobic organisms, incubation must be carried out in an anaerobic environment.
-
Determination of MIC: a. After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the nitroimidazole compound at which there is no visible growth. b. Alternatively, the optical density (OD) of the wells can be measured using a microplate reader at a wavelength of 600 nm. The MIC is defined as the lowest drug concentration that inhibits a certain percentage (e.g., ≥90%) of growth compared to the positive control.
Anticancer Activity
The hypoxic microenvironment of solid tumors provides a rationale for repurposing nitroimidazoles as anticancer agents.[3] Their ability to be selectively activated in low-oxygen conditions allows for targeted cytotoxicity to tumor cells while sparing well-oxygenated normal tissues.
Mechanism of Action
The anticancer mechanism of nitroimidazoles shares similarities with their antimicrobial action but also involves distinct cellular pathways in mammalian cells.
-
Hypoxia-Selective Bioreductive Activation: Similar to anaerobic microbes, hypoxic cancer cells possess a reduced intracellular environment. One-electron reductases, such as NADPH:cytochrome P450 reductase, can reduce the nitro group of nitroimidazoles to form the reactive nitro radical anion.
-
Formation of Adducts and Cellular Damage: Under hypoxic conditions, further reduction of the nitro radical leads to the formation of highly reactive intermediates. These intermediates can covalently bind to cellular macromolecules, forming adducts.[15]
-
DNA Damage: While direct DNA adduct formation has been a subject of debate, the reactive species generated can induce DNA damage, including single- and double-strand breaks, and inhibit DNA repair mechanisms.[6][16] This leads to replication stress and cell cycle arrest.[16]
-
Protein Adducts: Proteomic studies have identified numerous protein targets of nitroimidazoles in cancer cells.[14][15] These include key enzymes involved in glycolysis (e.g., GAPDH) and detoxification (e.g., glutathione S-transferase).[14][15] The formation of adducts with these proteins can impair their function, disrupting critical cellular pathways necessary for tumor cell survival and proliferation.
-
-
Induction of Cell Death Pathways: The accumulation of macromolecular damage and disruption of cellular homeostasis can trigger programmed cell death (apoptosis) or other forms of cell death in cancer cells.
Quantitative Data: IC₅₀ Values
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. For anticancer drugs, it represents the concentration required to inhibit the growth of cancer cells by 50%.
| Compound | Cell Line | IC₅₀ (µM) | Condition | Reference |
| Azidoazomycin arabinofuranoside (N₃-AZA) | FaDu (Head and Neck Cancer) | ~100 | Hypoxia | [14] |
| A549 (Lung Cancer) | ~150 | Hypoxia | [14] | |
| A172 (Glioblastoma) | ~200 | Hypoxia | [14] | |
| PC3 (Prostate Cancer) | ~250 | Hypoxia | [14] | |
| Metronidazole | TK6 (Lymphoblastoid) | > 500 | Normoxia | [17] |
| Nitroimidazole Derivatives (various) | HCT116 (Colon Cancer) | 4.69 - 11.56 | Hypoxia | [18] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[19]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom sterile culture plates
-
Nitroimidazole compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: a. Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. b. Incubate the plate for 24 hours to allow cells to attach.
-
Compound Treatment: a. Prepare serial dilutions of the nitroimidazole compound in culture medium. b. Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. c. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO). d. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) under either normoxic or hypoxic conditions.
-
MTT Addition and Incubation: a. After the treatment period, add 10-20 µL of MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: a. Carefully remove the medium containing MTT. b. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. c. Gently shake the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution.
-
Absorbance Measurement: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control. b. Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve. c. Determine the IC₅₀ value from the dose-response curve.
Radiosensitizing Activity
Hypoxic tumor cells are notoriously resistant to radiotherapy because the cell-killing effects of ionizing radiation are largely dependent on the presence of oxygen to "fix" radiation-induced DNA damage. Nitroimidazoles can act as radiosensitizers, mimicking the effect of oxygen and thereby increasing the efficacy of radiation in hypoxic tumors.[20][21]
Mechanism of Action
The radiosensitizing effect of nitroimidazoles is directly linked to their electron-affinic nature.
-
Mimicking Oxygen: During radiotherapy, ionizing radiation creates free radicals in cellular macromolecules, including DNA. In the presence of oxygen, these radicals react with oxygen to form stable peroxyl radicals, leading to permanent, lethal DNA damage. In hypoxic cells, the initial radical damage can be chemically repaired by endogenous reducing agents like glutathione.
-
Fixation of Radiation-Induced Damage: Electron-affinic nitroimidazoles can substitute for oxygen in this process. They react with the radiation-induced DNA radicals, forming adducts that are not easily repaired. This "fixation" of DNA damage leads to increased cell killing for a given dose of radiation.
-
Hypoxia-Specific Action: This radiosensitizing effect is most pronounced in hypoxic cells, as in well-oxygenated cells, oxygen itself is already performing this function. This provides a therapeutic window for selectively enhancing the effects of radiation on tumors while having a minimal effect on surrounding healthy tissues.
Quantitative Data: Sensitizer Enhancement Ratio (SER)
The Sensitizer Enhancement Ratio (SER) is a measure of the effectiveness of a radiosensitizing agent. It is calculated as the ratio of the radiation dose required to produce a given level of cell killing in the absence of the sensitizer to the dose required to produce the same effect in the presence of the sensitizer. An SER greater than 1 indicates radiosensitization.
| Compound | Cell Line | Concentration | SER | Reference |
| Misonidazole | HeLa S3 | 1 mM | 1.40 | |
| V79 | 1 mM | 1.71 | ||
| Etanidazole | HCT116/54C | 1 mM | 1.83 | |
| Nimorazole | HCT116/54C | 1 mM | 1.29 | |
| IAZA | FaDu | 100 µM | 1.41 | [20] |
| FAZA | FaDu | 100 µM | 1.09 | [20] |
| RK28 | HeLa S3 | 1 mM | 1.56 | |
| V79 | 1 mM | 1.84 |
Experimental Protocol: Clonogenic Assay for Radiosensitization
The clonogenic assay is the gold standard for measuring the reproductive viability of cells after treatment with cytotoxic agents, including radiation.[3]
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
6-well or 100 mm culture dishes
-
Nitroimidazole compound
-
Source of ionizing radiation (e.g., X-ray irradiator)
-
Hypoxic chamber or incubator
-
Crystal violet staining solution (e.g., 0.5% crystal violet in methanol/water)
Procedure:
-
Cell Plating: a. Plate a known number of single cells into culture dishes. The number of cells plated should be adjusted based on the expected survival at different radiation doses to yield a countable number of colonies (typically 50-150). b. Allow cells to attach for several hours.
-
Compound Treatment and Hypoxia Induction: a. Replace the medium with fresh medium containing the desired concentration of the nitroimidazole radiosensitizer or vehicle control. b. Place the dishes in a hypoxic chamber and allow them to equilibrate to a low oxygen level (e.g., <0.1% O₂) for a specified period (e.g., 2-4 hours).
-
Irradiation: a. While still under hypoxic conditions, irradiate the dishes with a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy).
-
Incubation and Colony Formation: a. After irradiation, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium. b. Return the dishes to a normoxic incubator and allow them to grow for 10-14 days, or until visible colonies are formed.
-
Staining and Counting: a. Aspirate the medium, wash the dishes with PBS, and fix the colonies with methanol. b. Stain the colonies with crystal violet solution for 20-30 minutes. c. Wash the dishes with water and allow them to air dry. d. Count the number of colonies containing at least 50 cells.
-
Data Analysis: a. Calculate the plating efficiency (PE) for the non-irradiated control group. b. Calculate the surviving fraction (SF) for each radiation dose: SF = (number of colonies counted) / (number of cells seeded x PE). c. Plot the logarithm of the surviving fraction against the radiation dose to generate cell survival curves for both the control and drug-treated groups. d. Determine the SER at a specific survival level (e.g., 10% or 1%) by dividing the radiation dose required to achieve that survival in the control group by the dose required in the drug-treated group.
Role of the HIF-1 Signaling Pathway
The Hypoxia-Inducible Factor 1 (HIF-1) is a master transcriptional regulator of the cellular response to hypoxia. It plays a crucial role in tumor progression and resistance to therapy.[20] The activity of nitroimidazoles is intricately linked with the hypoxic state that activates the HIF-1 pathway.
Proteomic analyses have revealed that proteins involved in HIF-1 signaling are among the targets of nitroimidazole adduct formation.[15] This suggests that in addition to their direct cytotoxic effects, nitroimidazoles may also modulate the cellular response to hypoxia by interfering with the HIF-1 pathway. This could have downstream effects on tumor angiogenesis, metabolism, and survival, further contributing to their anticancer activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolomic, Proteomic, and Single-Cell Proteomic Analysis of Cancer Cells Treated with the KRASG12D Inhibitor MRTX1133 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inter-assay precision of clonogenic assays for radiosensitivity in cancer cell line A549 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bmglabtech.com [bmglabtech.com]
- 5. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metronidazole - Wikipedia [en.wikipedia.org]
- 7. DNA damage induced by reduced nitroimidazole drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Main Approaches to Enhance Radiosensitization in Cancer Cells by Nanoparticles: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [Proteomic analysis of cancer cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nitroimidazole Action in Entamoeba histolytica: A Central Role for Thioredoxin Reductase | PLOS Biology [journals.plos.org]
- 12. researchgate.net [researchgate.net]
- 13. Identification of proteins and cellular pathways targeted by 2-nitroimidazole hypoxic cytotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. High-Content Clonogenic Survival Screen to Identify Chemoradiation Sensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 18. Influence of 2-Nitroimidazoles in the Response of FaDu Cells to Ionizing Radiation and Hypoxia/Reoxygenation Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In vitro and in vivo radiosensitizing effects of 2-nitroimidazole derivatives with sugar component - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Design, Synthesis and Anticancer Evaluation of Nitroimidazole Radiosensitisers [mdpi.com]
- 21. Reporting of methodologies used for clonogenic assays to determine radiosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Antimicrobial Screening of Imidazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Imidazole derivatives are a prominent class of heterocyclic compounds recognized for their wide-ranging therapeutic applications, including significant antimicrobial properties.[1] The emergence of multidrug-resistant microbial strains necessitates the continued development and evaluation of new antimicrobial agents. These application notes provide detailed protocols for the preliminary screening of novel imidazole derivatives for their antibacterial and antifungal activity. The primary assays covered are the Agar Disk Diffusion test for initial qualitative screening, the Broth Microdilution method for determining the Minimum Inhibitory Concentration (MIC), and the subsequent determination of the Minimum Bactericidal Concentration (MBC) to assess whether a compound is bacteriostatic or bactericidal.[2]
Mechanisms of Antimicrobial Action of Imidazole Derivatives
Imidazole derivatives exert their antimicrobial effects through various mechanisms, primarily by disrupting essential cellular processes in microorganisms.[1][3] Their mode of action can include:
-
Inhibition of Cell Wall Synthesis: Some derivatives interfere with the synthesis of the bacterial cell wall, leading to cell lysis.[1]
-
Disruption of Cell Membrane: Imidazole compounds can alter the permeability of the cell membrane, causing leakage of essential intracellular components.[3]
-
Interference with Nucleic Acid Synthesis: Certain derivatives can inhibit DNA replication and transcription, thereby preventing microbial proliferation.[1][3]
-
Inhibition of Protein Synthesis: Some imidazoles can bind to bacterial ribosomes and disrupt protein synthesis.[1]
The following diagram illustrates these primary mechanisms of action.
Caption: Mechanisms of Antimicrobial Action of Imidazole Derivatives.
Key Antimicrobial Screening Assays
Agar Disk Diffusion (Kirby-Bauer) Test
This method is a preliminary qualitative assay to assess the antimicrobial activity of a compound.[2] It involves placing a filter paper disk impregnated with the test compound on an agar plate inoculated with a microorganism. The compound diffuses into the agar, and if it is effective, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the disk.[4]
Protocol 1: Agar Disk Diffusion Test
Materials:
-
Test imidazole derivatives
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli) adjusted to 0.5 McFarland turbidity standard
-
Positive control antibiotic disks (e.g., Ciprofloxacin)[2]
-
Negative control disk (solvent used for dissolving compounds, e.g., DMSO)[2]
-
Sterile cotton swabs
-
Incubator (35-37°C)
-
Forceps
-
Ruler or calipers
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum by adjusting the turbidity of a fresh bacterial culture in sterile broth to match the 0.5 McFarland standard.[2]
-
Plate Inoculation: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube. Swab the entire surface of an MHA plate evenly in three directions to ensure a uniform bacterial lawn.[2]
-
Disk Application:
-
Aseptically apply sterile filter paper disks to the surface of the inoculated agar plate using sterile forceps.
-
Pipette a known concentration of the dissolved imidazole derivative onto each disk (e.g., 5 µ g/disc ).[4]
-
Place positive and negative control disks on the same plate.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[5]
-
Data Interpretation: Measure the diameter of the zone of inhibition (including the disk) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative assay used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[6] The MIC is the lowest concentration of the compound that prevents visible growth of a microorganism after overnight incubation.[7]
Protocol 2: Broth Microdilution for MIC Determination
Materials:
-
Test imidazole derivatives
-
Sterile 96-well microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial cultures adjusted to 0.5 McFarland standard and then diluted to a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[2]
-
Positive control (broth with inoculum, no compound)
-
Negative control (broth only)
-
Micropipettes and sterile tips
-
Incubator (35-37°C)
Experimental Workflow for MIC Determination
Caption: Workflow for MIC Determination.
Procedure:
-
Plate Setup: Add 100 µL of sterile CAMHB to all wells of a 96-well plate.[2]
-
Serial Dilutions:
-
Add 100 µL of the stock solution of the imidazole derivative to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, across the plate. Discard the final 100 µL from the last column of the dilution series.[8]
-
-
Inoculation: Inoculate all wells (except the negative control) with 100 µL of the standardized bacterial suspension to achieve a final volume of 200 µL per well.[9]
-
Controls:
-
Positive Control: Wells containing CAMHB and the bacterial inoculum.
-
Negative Control: Wells containing only CAMHB.
-
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours.[10]
-
Data Interpretation: The MIC is the lowest concentration of the imidazole derivative where no visible growth (turbidity) is observed.[11]
Minimum Bactericidal Concentration (MBC) Assay
The MBC assay is performed after the MIC is determined to establish whether a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth). The MBC is the lowest concentration of an antimicrobial agent that results in a 99.9% reduction in the initial bacterial inoculum.[12][13]
Protocol 3: Minimum Bactericidal Concentration (MBC) Assay
Materials:
-
MIC plate from Protocol 2
-
Sterile antibiotic-free agar plates (e.g., MHA)
-
Micropipette and sterile tips
-
Incubator (37°C)
Experimental Workflow for MBC Determination
Caption: Workflow for MBC Determination.
Procedure:
-
Subculturing: Following the determination of the MIC, select the wells that showed no visible growth.[2]
-
Plating: Aliquot a small volume (e.g., 10-100 µL) from each of these clear wells and spread it onto separate, labeled MHA plates.[12]
-
Incubation: Incubate the MHA plates at 37°C for 18-24 hours.
-
Data Interpretation: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.[13] If the MBC is ≤ 4 times the MIC, the compound is generally considered bactericidal.[13]
Data Presentation
The antimicrobial activity of novel imidazole derivatives can be summarized in a table for easy comparison.
Table 1: Antimicrobial Activity of Imidazole Derivatives (Example Data)
| Compound | S. aureus MIC (µg/mL) | S. aureus MBC (µg/mL) | E. coli MIC (µg/mL) | E. coli MBC (µg/mL) | C. albicans MIC (µg/mL) |
| Imidazole-A | 8 | 16 | 32 | 64 | 16 |
| Imidazole-B | 4 | 8 | 16 | 32 | 8 |
| Ciprofloxacin | 1 | 2 | 0.5 | 1 | N/A |
| Fluconazole | N/A | N/A | N/A | N/A | 4 |
Note: This table contains example data for illustrative purposes. N/A indicates "Not Applicable".
Conclusion
The described protocols provide a standardized framework for the initial antimicrobial screening of novel imidazole derivatives.[14] The agar disk diffusion method offers a rapid preliminary assessment, while the broth microdilution and MBC assays provide quantitative data on the inhibitory and bactericidal potential of the compounds.[14][15] These assays are crucial first steps in the drug discovery and development pipeline for new antimicrobial agents.[2]
References
- 1. nano-ntp.com [nano-ntp.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. sphinxsai.com [sphinxsai.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. ijrpc.com [ijrpc.com]
- 8. benchchem.com [benchchem.com]
- 9. rr-asia.woah.org [rr-asia.woah.org]
- 10. Broth microdilution - Wikipedia [en.wikipedia.org]
- 11. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. microchemlab.com [microchemlab.com]
- 13. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 14. ijesrr.org [ijesrr.org]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols: In Vitro Cytotoxicity of 2-(3-nitrophenyl)-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazole and its derivatives represent a class of heterocyclic compounds with significant therapeutic potential, exhibiting a wide range of biological activities, including anticancer properties. The compound 2-(3-nitrophenyl)-1H-imidazole belongs to this class and is of interest for its potential cytotoxic effects against cancer cells. The presence of the nitro group suggests a possible mechanism of action involving hypoxia-selective activation, a desirable characteristic for targeting solid tumors which often contain oxygen-deficient regions.
These application notes provide a summary of the available data on the in vitro cytotoxicity of a related compound, 2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole, and detail standardized protocols for assessing the cytotoxic and apoptotic effects of this compound in cancer cell lines. The provided methodologies for cytotoxicity testing (MTT assay), apoptosis analysis (Annexin V/Propidium Iodide staining), and cell cycle analysis will enable researchers to evaluate its anticancer potential.
Data Presentation
Quantitative data on the specific compound this compound is limited in the public domain. However, studies on structurally related compounds provide insights into its potential activity. A study on 2,4,5-triphenyl-1H-imidazole derivatives showed that 2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole exhibited moderate cytotoxic activity, with a 45.16% inhibition of the human non-small cell lung carcinoma (A549) cell line. For illustrative purposes, the following table includes data for other imidazole derivatives to provide a comparative context for researchers.
Table 1: In Vitro Cytotoxicity of Selected Imidazole Derivatives Against Various Cancer Cell Lines
| Compound/Derivative | Cell Line | Assay | IC50 (µM) | Reference |
| 2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole | A549 (Lung) | MTT | Not Reported (% Inhibition: 45.16) | [1] |
| 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole | A549 (Lung) | MTT | 0.028 | [2] |
| Imidazole Derivative 5 | MCF-7 (Breast) | MTT | < 5 | [3] |
| Imidazole Derivative 5 | HCT-116 (Colon) | MTT | < 5 | [3] |
| Imidazole Derivative 5 | HepG2 (Liver) | MTT | < 5 | [3] |
| Benzimidazole Derivative 10 | A549 (Lung) | MTT | 0.33 | [4] |
| Benzimidazole Derivative 13 | A549 (Lung) | MTT | 0.38 | [4] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is designed to assess the cytotoxic effect of this compound on cancer cells by measuring their metabolic activity.
Materials:
-
This compound
-
Human cancer cell line (e.g., A549, MCF-7, HCT-116)
-
Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions of the compound in culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
Annexin V-FITC/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
Human cancer cell line
-
Complete culture medium
-
PBS
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours). Include an untreated control.
-
Cell Harvesting: Harvest the cells (including floating and adherent cells) by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL. To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples within 1 hour using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Cycle Analysis using Propidium Iodide Staining
This protocol uses propidium iodide to stain cellular DNA and analyze the cell cycle distribution by flow cytometry.
Materials:
-
This compound
-
Human cancer cell line
-
Complete culture medium
-
PBS
-
Cold 70% Ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and centrifugation.
-
Fixation: Wash the cells with PBS and resuspend the pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells, discard the supernatant, and wash the cell pellet twice with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[5]
Mandatory Visualizations
References
- 1. Some 2-[4-(1H-benzimidazol-1-yl) phenyl]-1H-benzimidazole derivatives overcome imatinib resistance by induction of apoptosis and reduction of P-glycoprotein activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell cycle analysis - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Assessing Anticancer Activity of Novel Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
The discovery and development of novel anticancer agents are paramount in the ongoing effort to combat cancer. A critical phase in this process is the preclinical evaluation of a compound's efficacy and mechanism of action. This document provides a comprehensive set of protocols for the initial assessment of the anticancer activity of novel compounds. The described in vitro assays are fundamental for screening compounds, determining their cytotoxic and cytostatic effects, and elucidating the cellular pathways they modulate. These protocols are designed to be a foundational guide for researchers in the field of oncology drug discovery.[1][2][3]
The preliminary assessment of a compound's anticancer potential typically begins with in vitro studies on cancer cell lines.[1][2] These studies are essential for identifying compounds with sufficient anticancer activity to warrant further investigation in more complex preclinical models, such as in vivo animal studies.[1][4] The core in vitro assays detailed here focus on three key aspects of a compound's activity: cytotoxicity (the ability to kill cancer cells), induction of apoptosis (programmed cell death), and effects on cell cycle progression.
Experimental Workflow Overview
The assessment of a novel anticancer compound follows a logical progression from initial cytotoxicity screening to more detailed mechanistic studies. The following diagram illustrates a typical experimental workflow.
References
Application Notes and Protocols: 2-(3-nitrophenyl)-1H-imidazole in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazole derivatives are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities, making them privileged scaffolds in medicinal chemistry.[1] The imidazole ring is a core component of many biologically active molecules with applications ranging from anticancer to antimicrobial agents.[2][3] The introduction of a nitro group, particularly on a phenyl substituent, can confer specific biological properties, such as hypoxia-selective cytotoxicity, a valuable attribute in cancer therapy.[4]
These application notes provide a comprehensive guide for the investigation of 2-(3-nitrophenyl)-1H-imidazole in cell culture studies. While specific published data on this particular compound is limited, the following protocols and potential applications are based on established methodologies for analogous nitroimidazole and imidazole derivatives. The information herein is intended to serve as a foundational resource for researchers initiating studies on the biological effects of this compound.
Potential Applications
Based on the known bioactivities of related nitroimidazole compounds, this compound is a candidate for investigation in the following areas:
-
Anticancer Research: Nitroimidazole derivatives have been explored as hypoxia-activated prodrugs. In the low-oxygen environment characteristic of solid tumors, the nitro group can be reduced to form reactive species that are cytotoxic to cancer cells.[4] Therefore, this compound could be evaluated for its antiproliferative activity against various cancer cell lines, particularly under hypoxic conditions.
-
Antimicrobial Research: Imidazole-based compounds have a long history as antimicrobial agents.[5] They can act by disrupting microbial cell wall synthesis or inhibiting protein synthesis.[5] The subject compound could be screened for its efficacy against a panel of pathogenic bacteria and fungi.
Data Presentation: Expected Quantitative Outcomes
The following tables are templates for summarizing quantitative data from the experimental protocols described below. The example data is derived from studies on related imidazole derivatives and should be used for illustrative purposes only.
Table 1: In Vitro Antiproliferative Activity (Example Data)
| Compound | Cell Line | Assay Type | Incubation Time (h) | IC₅₀ (µM) | Reference |
| 2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole | A549 (Lung Carcinoma) | MTT | 48 | ~20 (Moderate Activity) | [6] |
| Imidazole Derivative 6f | A549 (Lung Carcinoma) | MTT | 48 | 15 | [6] |
| Imidazole Derivative 5 | MCF-7 (Breast Cancer) | MTT | 72 | < 5 | [2] |
| Imidazole Derivative 5 | HepG2 (Liver Cancer) | MTT | 72 | < 5 | [2] |
Table 2: In Vitro Antimicrobial Activity (Example Data)
| Compound | Microorganism | Assay Type | MIC (µg/mL) | Reference |
| Metronidazole Derivative | H. pylori (Metronidazole-Resistant) | Broth Microdilution | 8 (MIC₅₀) | [7][8] |
| Metronidazole Derivative | H. pylori (Metronidazole-Resistant) | Broth Microdilution | 16 (MIC₉₀) | [7][8] |
| Fused Imidazole (3c) | Staphylococcus aureus | Not Specified | Good Activity | [9] |
Experimental Protocols
Protocol 1: In Vitro Antiproliferative Activity using MTT Assay
This protocol is designed to assess the cytotoxic effects of this compound on a selected cancer cell line.
Materials:
-
Human cancer cell line (e.g., A549, MCF-7, HepG2)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete growth medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is below 0.5%.
-
Cell Treatment: After 24 hours, remove the old medium and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium from the wells and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Workflow for in vitro antiproliferative screening.
Protocol 2: Antimicrobial Susceptibility Testing using Broth Microdilution
This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against bacterial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile 96-well microplates
-
Standard antibiotic (e.g., Ciprofloxacin)
-
0.5 McFarland standard
Procedure:
-
Compound Preparation: Prepare a stock solution of the compound in DMSO.
-
Bacterial Inoculum Preparation: Prepare a bacterial inoculum in MHB, adjusting the turbidity to match a 0.5 McFarland standard.[9]
-
Serial Dilution: Add 50 µL of sterile MHB to all wells of a 96-well plate. Add 50 µL of the compound stock solution to the first well of each row and perform a two-fold serial dilution across the plate.
-
Inoculation: Add 50 µL of the bacterial inoculum to each well. The final volume in each well should be 100 µL.
-
Controls: Include a positive control (wells with bacteria and no compound), a negative control (wells with medium only), and a standard antibiotic as a reference.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[9]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[9]
Hypothesized Mechanism of Action in Hypoxic Cancer Cells
Nitroimidazoles are known to be bioreductively activated under hypoxic conditions. The nitro group undergoes a one-electron reduction, leading to the formation of a nitro radical anion. In the presence of oxygen, this radical is rapidly re-oxidized back to the parent compound with the concomitant production of superoxide. However, under hypoxic conditions, further reduction occurs, generating cytotoxic species that can damage cellular macromolecules like DNA and proteins, ultimately leading to cell death.[4]
Potential mechanism of action for nitroimidazole derivatives.
Conclusion
While this compound is a relatively uncharacterized compound, its structural features suggest potential as a valuable tool in cell culture studies, particularly in the fields of oncology and microbiology. The protocols and conceptual frameworks provided in these application notes offer a starting point for a systematic investigation into its biological activities. Rigorous experimental validation is essential to determine the true therapeutic and research potential of this molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. brieflands.com [brieflands.com]
- 9. benchchem.com [benchchem.com]
Application Notes & Protocols: Evaluating 2-(3-nitrophenyl)-1H-imidazole as a FabH Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the evaluation of 2-(3-nitrophenyl)-1H-imidazole as a potential inhibitor of the bacterial enzyme β-ketoacyl-acyl carrier protein synthase III (FabH). The protocols outlined below cover the enzymatic inhibition assays and the determination of antibacterial activity, crucial steps in the early-stage assessment of novel antimicrobial candidates.
Introduction
The rise of antibiotic-resistant bacteria necessitates the discovery of novel antimicrobial agents with new mechanisms of action. The bacterial fatty acid synthesis (FASII) pathway, which is essential for bacterial survival and distinct from its mammalian counterpart (FASI), presents a promising target for new antibiotics.[1][2] FabH, a key enzyme in this pathway, catalyzes the initial condensation reaction, making it an attractive target for inhibition.[2][3][4] This document details the methods to assess the inhibitory potential of this compound against FabH.
Mechanism of Action: The Role of FabH in Bacterial Fatty Acid Synthesis
FabH initiates the fatty acid elongation cycle by catalyzing the condensation of an acyl-CoA (typically acetyl-CoA) with malonyl-acyl carrier protein (malonyl-ACP) to form a β-ketoacyl-ACP.[5] This is the first committed step in the synthesis of fatty acids, which are essential components of bacterial cell membranes. Inhibition of FabH halts this entire process, leading to bacterial cell death.
Caption: The bacterial FASII pathway, highlighting the role of FabH and its inhibition.
Experimental Protocols
FabH Enzyme Inhibition Assay (Spectrophotometric Method)
This protocol describes a spectrophotometric assay to determine the in vitro inhibitory activity of this compound against FabH by monitoring the consumption of NADH or NADPH.
Materials and Reagents:
-
Purified FabH enzyme (e.g., from E. coli or S. aureus)
-
This compound
-
Acetyl-CoA
-
Malonyl-ACP
-
NADH or NADPH
-
Assay Buffer: 100 mM Sodium Phosphate (pH 7.0), 5 mM EDTA, 1 mM DTT
-
Dimethyl sulfoxide (DMSO)
-
96-well UV-transparent microplates
-
Microplate spectrophotometer
Protocol:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare serial dilutions of the inhibitor in assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1-2%.
-
Prepare stock solutions of acetyl-CoA, malonyl-ACP, and NADH/NADPH in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well for a final volume of 150 µL:
-
Assay Buffer
-
This compound at various concentrations (or DMSO for control wells).
-
FabH enzyme (final concentration in the low nanomolar range, e.g., 10-20 nM).
-
NADH/NADPH (final concentration of ~50 µM).[6]
-
-
Include a "no enzyme" control well.
-
-
Pre-incubation:
-
Gently mix the plate and pre-incubate at 30°C for 15 minutes to allow the inhibitor to bind to the enzyme.[5]
-
-
Reaction Initiation and Data Acquisition:
-
Data Analysis:
-
Calculate the initial reaction velocity for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
References
- 1. Discovery of FabH/FabF Inhibitors from Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bioengineer.org [bioengineer.org]
- 3. Discovery of novel bacterial FabH inhibitors (Pyrazol-Benzimidazole amide derivatives): Design, synthesis, bioassay, molecular docking and crystal structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Purification, Characterization, and Identification of Novel Inhibitors of the β-Ketoacyl-Acyl Carrier Protein Synthase III (FabH) from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Testing Nitroimidazole Compounds Against Anaerobic Bacteria
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental setup for evaluating the efficacy of nitroimidazole compounds against anaerobic bacteria. The protocols detailed below are based on established methodologies and industry best practices.
Introduction
Nitroimidazole compounds are a critical class of antimicrobial agents with a spectrum of activity that includes a wide range of anaerobic bacteria.[1] These compounds are prodrugs, meaning they require intracellular reduction of their nitro group to become active.[2][3] This activation process occurs under the low redox potential conditions found in anaerobic microorganisms, leading to the formation of cytotoxic radicals that disrupt bacterial DNA synthesis.[1][3] Resistance to nitroimidazoles in anaerobic bacteria is an emerging concern and is often associated with the presence of nim genes, which encode nitroimidazole reductases that inactivate the drug.[2][4]
Accurate and standardized in vitro testing is essential for the development of new nitroimidazole derivatives and for monitoring resistance patterns. This document outlines the key experimental protocols for assessing the activity of these compounds.
Key Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The agar dilution method is considered the gold standard for susceptibility testing of anaerobic bacteria.[5][6]
Protocol: Agar Dilution Method
-
Media Preparation:
-
Prepare Brucella agar supplemented with 5% laked sheep blood, 5 µg/mL hemin, and 1 µg/mL Vitamin K1.[5]
-
Autoclave the medium and cool to 50°C in a water bath.
-
Prepare stock solutions of the nitroimidazole compounds in an appropriate solvent.
-
Add serial twofold dilutions of the antimicrobial agents to the molten agar to achieve the desired final concentrations.
-
Pour the agar into petri dishes and allow them to solidify.
-
-
Inoculum Preparation:
-
Culture the anaerobic bacteria on appropriate media for 48 hours in an anaerobic environment.[5]
-
Prepare a bacterial suspension in a suitable broth (e.g., Brucella broth) to match a 0.5 McFarland standard.
-
-
Inoculation:
-
Inoculate the prepared agar plates with the bacterial suspension. A Steers-Foltz replicator device is commonly used for this purpose.[5]
-
Include a growth control plate (no antimicrobial agent) and a sterility control plate.
-
-
Incubation:
-
Incubate the plates in an anaerobic chamber or jar at 37°C for 48 hours.[7]
-
-
Result Interpretation:
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth on the agar.
-
Time-Kill Kinetics Assay
Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[8]
Protocol: Time-Kill Assay
-
Media and Reagents:
-
Inoculum Preparation:
-
Prepare an overnight culture of the anaerobic bacterium in Anaerobe Broth.
-
Dilute the culture to achieve a starting inoculum of approximately 5 x 10^5 CFU/mL.
-
-
Experimental Setup:
-
Add the prepared inoculum to flasks containing pre-warmed Anaerobe Broth with the nitroimidazole compound at 4x MIC.
-
Include a growth control flask without the antimicrobial agent.
-
-
Sampling and Plating:
-
At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each flask.[7]
-
Perform serial tenfold dilutions in PBS.
-
Plate the dilutions onto Brucella agar plates.
-
-
Incubation and Counting:
-
Incubate the plates anaerobically at 37°C for 48 hours.
-
Count the number of colonies (CFU/mL) on the plates.
-
-
Data Analysis:
-
Plot the log10 CFU/mL against time. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL (99.9% killing) from the initial inoculum.[8]
-
Data Presentation
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various nitroimidazole compounds against a selection of anaerobic bacteria as reported in the literature.
Table 1: MIC (µg/mL) of Nitroimidazoles Against Bacteroides fragilis Group
| Compound | MIC50 | MIC90 | Reference |
| Metronidazole | 1.0 | 1.0 | [9] |
| Tinidazole | 1.0 | 1.0 | [9] |
| Ornidazole | 1.0 | 1.0 | [9] |
| Satranidazole | 0.25 | 0.25 | [9] |
Table 2: Comparative MIC (µg/mL) of Nitroimidazoles Against Various Anaerobes
| Organism | Metronidazole | Ornidazole | Tinidazole | Reference |
| Bacteroides fragilis | ≤0.1 - 3.1 | ≤0.1 - 3.1 | ≤0.1 - 3.1 | [10][11] |
| Clostridium perfringens | 0.8 | 0.8 | 0.8 | [10][11] |
| Peptostreptococcus spp. | 0.8 | 0.8 | 0.8 | [10][11] |
| Propionibacterium acnes | >100 | >100 | >100 | [10][11] |
Visualization of Nitroimidazole Action and Resistance
The following diagrams illustrate the mechanism of action of nitroimidazole compounds and the key resistance pathway in anaerobic bacteria.
Caption: Activation pathway of nitroimidazole compounds in anaerobic bacteria.
Caption: Mechanism of nitroimidazole resistance mediated by nim genes.
References
- 1. academic.oup.com [academic.oup.com]
- 2. mdpi.com [mdpi.com]
- 3. Metronidazole - Wikipedia [en.wikipedia.org]
- 4. Metronidazole resistance and nim genes in anaerobes: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification and Antimicrobial Susceptibility Testing of Anaerobic Bacteria: Rubik’s Cube of Clinical Microbiology? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. An in vitro time-kill assessment of linezolid and anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. emerypharma.com [emerypharma.com]
- 9. Satranidazole: experimental evaluation of activity against anaerobic bacteria in vitro and in animal models of anaerobic infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Susceptibility of Anaerobic Bacteria to Metronidazole, Ornidazole, and Tinidazole and Routine Susceptibility Testing by Standardized Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Determining the Antimicrobial Potency of 2-(3-nitrophenyl)-1H-imidazole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining the Minimum Inhibitory Concentration (MIC) of the novel compound 2-(3-nitrophenyl)-1H-imidazole. The protocols detailed below are based on established methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring robust and reproducible results for assessing the antimicrobial efficacy of this imidazole derivative.
Introduction
Imidazole derivatives are a significant class of heterocyclic compounds known for their broad-spectrum therapeutic activities, including antibacterial and antifungal properties.[1][2] The emergence of antimicrobial resistance necessitates standardized screening methods to identify new and effective drug candidates like this compound.[1] The primary metric for quantifying the in vitro activity of an antimicrobial agent is the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of the compound that completely inhibits the visible growth of a microorganism after a specific incubation period.[3][4]
This document outlines three standard techniques for MIC determination: Broth Microdilution, Agar Dilution, and Gradient Diffusion. Each method is presented with a detailed protocol suitable for evaluating this compound against a panel of relevant microorganisms.
Key Concepts in Antimicrobial Susceptibility Testing
-
Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in an agar or broth dilution susceptibility test.[5]
-
Minimum Bactericidal Concentration (MBC): A follow-up to the MIC test, the MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[1] This assay helps to determine whether a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth).[1]
-
Quality Control (QC): The use of reference strains with known MIC values to ensure the accuracy and reproducibility of the testing methodology.[6]
Experimental Protocols
Protocol 1: Broth Microdilution Method
The broth microdilution method is a widely used quantitative technique for MIC determination due to its efficiency and scalability, often performed in 96-well microtiter plates.[3][7]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO, sterile)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer or densitometer
-
Incubator (35 ± 2°C)
-
Micropipettes and sterile tips
Procedure:
-
Preparation of Compound Stock Solution:
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well plate.[10]
-
Add 100 µL of the compound stock solution to the wells in the first column.[10]
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to column 10. Discard 100 µL from column 10.[10]
-
Column 11 will serve as the growth control (no compound), and column 12 as the sterility control (no inoculum).[11]
-
-
Inoculum Preparation:
-
From a fresh culture (18-24 hours old), select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[4][11]
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
-
Inoculation of Plates:
-
Add 100 µL of the diluted inoculum to each well from column 1 to 11.[11] The final volume in these wells will be 200 µL.
-
-
Incubation:
-
Reading and Interpretation:
-
The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear).[1] This can be determined visually or by using a microplate reader to measure the optical density at 600 nm.[13]
-
The growth control well should show turbidity, and the sterility control well should remain clear.[11]
-
Protocol 2: Agar Dilution Method
The agar dilution method is considered a gold standard for susceptibility testing and is particularly useful when testing a large number of bacterial strains against a few antimicrobial agents.[14]
Materials:
-
This compound
-
DMSO (sterile)
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Test microorganisms
-
0.5 McFarland turbidity standard
-
Inoculum replicating device (e.g., multipoint inoculator)
-
Incubator (35 ± 2°C)
Procedure:
-
Preparation of Agar Plates:
-
Prepare a series of dilutions of this compound in a suitable solvent.
-
Add the appropriate volume of each dilution to molten MHA to achieve the desired final concentrations.[14] The solvent concentration should not exceed 1% and should be kept constant across all plates.[11]
-
Pour the agar into sterile petri dishes and allow them to solidify.[14]
-
Include a control plate with no compound.
-
-
Inoculum Preparation:
-
Prepare a standardized inoculum as described for the broth microdilution method (equivalent to a 0.5 McFarland standard).[14]
-
-
Inoculation:
-
Using an inoculum replicating device, spot approximately 10⁴ colony-forming units (CFU) of each test organism onto the surface of the agar plates.[14]
-
-
Incubation:
-
Incubate the plates at 37°C for 16-18 hours.[14]
-
-
Reading and Interpretation:
-
The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the organism.[14]
-
Protocol 3: Gradient Diffusion Method
The gradient diffusion method utilizes a test strip with a predefined gradient of an antimicrobial agent to determine the MIC.[15]
Materials:
-
Custom-prepared gradient diffusion strips with this compound (or commercially available if applicable)
-
Mueller-Hinton Agar (MHA) plates
-
Test microorganisms
-
0.5 McFarland turbidity standard
-
Sterile swabs
-
Incubator (35°C)
Procedure:
-
Inoculum Preparation:
-
Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard.[15]
-
-
Inoculation:
-
Evenly spread the standardized bacterial suspension over the surface of the MHA plate using a sterile swab.[15]
-
-
Strip Application:
-
Apply the gradient diffusion strip to the surface of the agar.[15]
-
-
Incubation:
-
Incubate the plates at 35°C for 16-24 hours.[15]
-
-
Reading and Interpretation:
Data Presentation
Summarize the quantitative data from the MIC assays in a structured table for easy comparison.
| Microorganism | Strain ID | Broth Microdilution MIC (µg/mL) | Agar Dilution MIC (µg/mL) | Gradient Diffusion MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | |||
| Escherichia coli | ATCC 25922 | |||
| Pseudomonas aeruginosa | ATCC 27853 | |||
| Enterococcus faecalis | ATCC 29212 | |||
| Candida albicans | ATCC 90028 |
Visualizations
Experimental Workflows
Caption: Workflow for the broth microdilution MIC assay.
Caption: Workflow for the agar dilution MIC assay.
Caption: Workflow for the gradient diffusion MIC assay.
References
- 1. benchchem.com [benchchem.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. szu.gov.cz [szu.gov.cz]
- 7. scilit.com [scilit.com]
- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 9. m.youtube.com [m.youtube.com]
- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 11. benchchem.com [benchchem.com]
- 12. MIC determination by broth microdilution. [bio-protocol.org]
- 13. bmglabtech.com [bmglabtech.com]
- 14. Agar dilution - Wikipedia [en.wikipedia.org]
- 15. Gradient Diffusion | MI [microbiology.mlsascp.com]
Application of 2-(3-nitrophenyl)-1H-imidazole in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitroimidazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, renowned for their broad spectrum of biological activities. The core structure, a five-membered aromatic ring with two nitrogen atoms and a nitro group, is a key pharmacophore responsible for their therapeutic effects. The mechanism of action is generally understood to involve the bioreduction of the nitro group under hypoxic conditions, a state prevalent in solid tumors and anaerobic microorganisms, leading to the formation of cytotoxic reactive nitrogen species that can damage cellular macromolecules, including DNA.
This document provides detailed application notes and experimental protocols for the investigation of 2-(3-nitrophenyl)-1H-imidazole , a representative member of this class, in various medicinal chemistry contexts, including its synthesis and evaluation as a potential anticancer, antibacterial, and antiparasitic agent.
Chemical and Physical Properties
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 13682-18-3[1] |
| Molecular Formula | C₉H₇N₃O₂ |
| Molecular Weight | 189.17 g/mol [1] |
| Appearance | Off-white to light yellow powder |
Applications in Medicinal Chemistry
The applications of this compound and its derivatives are primarily focused on diseases where hypoxic or anaerobic conditions play a crucial role in the pathology.
Anticancer Activity
Nitroimidazoles are investigated as anticancer agents due to the hypoxic nature of solid tumors. In this environment, the nitro group can be selectively reduced by nitroreductase enzymes, which are often overexpressed in cancer cells, to form cytotoxic radicals that induce cell death. A closely related compound, 2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole , has demonstrated moderate antiproliferative activity against human non-small cell lung carcinoma (A549) cells.
| Compound | Cell Line | Concentration | % Inhibition |
| 2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole | A549 | 20 µM | 45.16% |
Antibacterial Activity
Antiparasitic Activity
Nitroimidazoles are effective against a range of protozoan parasites, including Leishmania, Trypanosoma, and Giardia. The mechanism of action is similar to that in anaerobic bacteria, involving the reductive activation of the nitro group within the parasite. Several novel nitroimidazole derivatives have shown potent activity against various parasitic species. For instance, some 5-aryl-1-methyl-4-nitroimidazoles exhibit significant lethal activity against Entamoeba histolytica and Giardia intestinalis, with IC50 values in the low micromolar range.[2]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the general synthesis of 2,4,5-triaryl-imidazoles.
Materials:
-
3-Nitrobenzaldehyde
-
Glyoxal (40% in water)
-
Ammonium acetate
-
Glacial acetic acid
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve 3-nitrobenzaldehyde (1 equivalent) and ammonium acetate (2.5 equivalents) in glacial acetic acid.
-
Add glyoxal (1.1 equivalents) to the mixture.
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution) until a precipitate is formed.
-
Filter the precipitate, wash it with cold water, and dry it under a vacuum.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Diagram of Synthesis Workflow:
Caption: Synthesis of this compound.
Protocol 2: In Vitro Antiproliferative MTT Assay
This protocol is for assessing the cytotoxic effect of this compound on a cancer cell line, such as A549.[3][4][5][6]
Materials:
-
A549 human lung carcinoma cell line
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed A549 cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[4][5]
-
Prepare serial dilutions of this compound in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the prepared dilutions of the compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48 hours in a CO₂ incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.[6]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Diagram of MTT Assay Workflow:
Caption: Workflow for the MTT antiproliferative assay.
Protocol 3: Antibacterial Broth Microdilution Assay (MIC Determination)
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of this compound against anaerobic bacteria.[7][8][9][10]
Materials:
-
Anaerobic bacterial strain (e.g., Bacteroides fragilis)
-
Anaerobic broth medium (e.g., supplemented Brain Heart Infusion broth)
-
This compound stock solution (in DMSO)
-
96-well microtiter plates
-
Anaerobic incubation system (e.g., anaerobic jar or chamber)
-
Microplate reader
Procedure:
-
In a 96-well plate, prepare two-fold serial dilutions of this compound in the anaerobic broth. The final volume in each well should be 50 µL.
-
Prepare an inoculum of the anaerobic bacteria equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Add 50 µL of the bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubate the plate under anaerobic conditions at 37°C for 24-48 hours.
-
After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound that inhibits visible growth of the bacteria.[7][10]
Diagram of MIC Determination Workflow:
Caption: Workflow for MIC determination by broth microdilution.
Protocol 4: Antiparasitic Activity Assay against Leishmania
This protocol describes an in vitro assay to evaluate the activity of this compound against the amastigote stage of Leishmania.[11][12][13]
Materials:
-
Leishmania species (e.g., L. donovani) promastigotes and infected macrophages
-
M199 medium supplemented with fetal bovine serum
-
This compound stock solution (in DMSO)
-
96-well plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microscope
-
Giemsa stain
Procedure:
-
Culture peritoneal macrophages from a suitable animal model (e.g., BALB/c mice) in a 96-well plate and allow them to adhere.
-
Infect the macrophages with Leishmania promastigotes at a ratio of 10:1 (parasites:macrophage) and incubate for 24 hours to allow for phagocytosis and transformation into amastigotes.
-
Wash the wells to remove extracellular promastigotes.
-
Add fresh medium containing serial dilutions of this compound to the infected macrophages. Include a vehicle control and a positive control (e.g., amphotericin B).
-
Incubate the plate for 72 hours.
-
After incubation, fix the cells with methanol and stain with Giemsa.
-
Determine the number of amastigotes per 100 macrophages by microscopic examination.
-
Calculate the percentage of inhibition of parasite proliferation and determine the IC50 value.
Mechanism of Action: Reductive Activation
The biological activity of this compound is predicated on the reductive activation of its nitro group. This process is particularly efficient in the low-oxygen environments of solid tumors and anaerobic organisms.
Diagram of Proposed Signaling Pathway:
Caption: Reductive activation of this compound.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents targeting diseases characterized by hypoxic or anaerobic conditions. The provided protocols offer a framework for the synthesis and comprehensive biological evaluation of this and related nitroimidazole compounds. Further derivatization and structure-activity relationship studies may lead to the discovery of more potent and selective drug candidates with improved pharmacological profiles.
References
- 1. 2-(3-NITRO-PHENYL)-1H-IMIDAZOLE | 13682-18-3 [chemicalbook.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Evaluation of Anticancer activity of Silver Nanoparticles on the A549 Human lung carcinoma cell lines through Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer property of gallic acid in A549, a human lung adenocarcinoma cell line, and possible mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. atcc.org [atcc.org]
- 7. benchchem.com [benchchem.com]
- 8. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 10. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Phenotypic investigation of 4-nitrophenylacetyl- and 4-nitro-1H-imidazoyl-based compounds as antileishmanial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. air.unimi.it [air.unimi.it]
Application Note & Protocols: High-Throughput Screening of Imidazole-Based Compound Libraries
Audience: Researchers, scientists, and drug development professionals.
Introduction The imidazole ring is a five-membered aromatic heterocycle that serves as a crucial scaffold in medicinal chemistry.[1][2][3] Its unique structural and electronic properties allow it to interact with a wide range of biological targets, making it a "privileged structure" in drug discovery.[3][4] Imidazole-based compounds have been successfully developed as anticancer, antifungal, antiviral, and anti-inflammatory agents.[1][3][5] Given the vast chemical space that can be explored through imidazole derivatization, high-throughput screening (HTS) is an essential strategy for rapidly evaluating large compound libraries to identify promising lead molecules.[6][7][8] HTS leverages automation, miniaturization, and sensitive detection methods to test thousands of compounds in a short period, significantly accelerating the initial phases of drug discovery.[8][9][10]
This document provides detailed protocols for screening imidazole-based compound libraries using common biochemical and cell-based assays, including a kinase inhibition assay, a cell viability assay, and a proximity-based interaction assay.
General High-Throughput Screening Workflow
The HTS process follows a structured workflow, from initial large-scale screening to the confirmation and characterization of active compounds ("hits"). This systematic approach ensures efficiency and robust data quality, ultimately leading to the identification of validated leads for further development.[8][10][11]
References
- 1. ijsrtjournal.com [ijsrtjournal.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Imidazole-Based Drug Discovery - 1st Edition | Elsevier Shop [shop.elsevier.com]
- 5. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 11. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
Application Notes and Protocols for Developing Enzyme Inhibition Assays for 2-(3-nitrophenyl)-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for developing and conducting enzyme inhibition assays for the compound 2-(3-nitrophenyl)-1H-imidazole. Due to its chemical structure, featuring both an imidazole core and a nitroaromatic group, this compound is a candidate for inhibiting several classes of enzymes. Imidazole derivatives are known to interact with a wide range of biological targets, and nitroaromatic compounds are substrates for nitroreductases.[1] Furthermore, compounds with similar backbones have been identified as inhibitors of 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10).
These protocols outline assays for three potential enzyme targets: 17β-HSD10, a representative bacterial nitroreductase, and a member of the cytochrome P450 (CYP) family. These assays are designed to be robust, reproducible, and adaptable for high-throughput screening to determine the inhibitory potential and selectivity of this compound.
Potential Enzyme Targets and Signaling Pathways
1. 17β-Hydroxysteroid Dehydrogenase Type 10 (17β-HSD10)
17β-HSD10 is a mitochondrial enzyme involved in the metabolism of neurosteroids and fatty acids.[2][3] Its overexpression is implicated in the pathogenesis of Alzheimer's disease, where it can exacerbate amyloid-beta-mediated mitochondrial dysfunction.[2][3][4][5] Inhibition of 17β-HSD10 is a potential therapeutic strategy to restore neurosteroid homeostasis and mitigate neuronal stress.[6]
2. Bacterial Nitroreductase
Nitroreductases are enzymes, primarily found in bacteria, that catalyze the reduction of nitroaromatic compounds to the corresponding amines.[7] This process is crucial for the bioactivation of certain prodrugs and the detoxification of environmental pollutants. These enzymes typically use NADH or NADPH as a source of reducing equivalents.[7][8]
3. Cytochrome P450 (CYP) Enzymes
The cytochrome P450 superfamily of enzymes are major players in drug metabolism. Inhibition of CYP enzymes is a primary cause of drug-drug interactions.[9] Imidazole-containing compounds are known to be broad-spectrum inhibitors of various CYP isoforms.[10] Therefore, it is crucial to assess the inhibitory potential of this compound against key CYP enzymes, such as CYP3A4, CYP2D6, and CYP2C9.[9][11]
References
- 1. mybiosource.com [mybiosource.com]
- 2. The Mitochondrial Enzyme 17βHSD10 Modulates Ischemic and Amyloid-β-Induced Stress in Primary Mouse Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New insights into the 17β-hydroxysteroid dehydrogenase type 10 and amyloid-β 42 derived cytotoxicity relevant to Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Nanomolar Benzothiazole-Based Inhibitors of 17β-HSD10 with Cellular Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 9. High-throughput fluorescence assay of cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cusabio.com [cusabio.com]
- 11. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(3-nitrophenyl)-1H-imidazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address low yields in the synthesis of 2-(3-nitrophenyl)-1H-imidazole. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve common experimental challenges.
Troubleshooting Guide: Low Product Yield
Low yield is a frequent issue in organic synthesis. The following guide provides a structured approach to identifying and resolving potential causes for the suboptimal formation of this compound.
DOT Visualization: Troubleshooting Workflow
Caption: A flowchart for troubleshooting low yields in imidazole synthesis.
Frequently Asked Questions (FAQs)
Q1: My reaction to synthesize this compound resulted in a very low yield. What are the most common causes?
A1: Low yields in the synthesis of 2-aryl-1H-imidazoles, such as this compound, can often be attributed to several factors:
-
Purity of Starting Materials: Impurities in the 3-nitrobenzaldehyde, glyoxal, or the ammonia source (e.g., ammonium acetate) can lead to side reactions and reduce the yield of the desired product.[1]
-
Reaction Temperature: Temperature control is crucial. While heating is often necessary, excessive temperatures can lead to the decomposition of reactants or the final product.[1]
-
Reaction Time: The reaction may not have gone to completion, or prolonged reaction times may lead to the formation of byproducts. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is recommended.[2]
-
Solvent Choice: The solvent plays a significant role in the solubility of reactants and can influence the reaction pathway and yield.[3]
-
Work-up and Purification: Significant product loss can occur during extraction and purification steps.
Q2: How can I optimize the reaction conditions to improve the yield?
A2: To optimize the reaction conditions, consider the following:
-
Temperature Screening: Systematically vary the reaction temperature to find the optimal balance between reaction rate and product stability.
-
Time Course Study: Monitor the reaction at different time points using TLC or HPLC to determine the point of maximum product formation before significant byproduct accumulation occurs.
-
Solvent Screening: Experiment with different solvents. For Debus-Radziszewski type reactions, solvents like ethanol, acetic acid, or mixtures with water have been used.[3] The choice of solvent can significantly impact the yield.[3]
-
Catalyst Addition: The use of a catalyst, such as a Lewis acid or an organocatalyst, can improve the reaction rate and yield.[4][5] For instance, boric acid has been used as an effective catalyst in similar syntheses.[3]
-
Alternative Energy Sources: Microwave irradiation and ultrasound have been shown to significantly reduce reaction times and improve yields for imidazole synthesis compared to conventional heating.[6][7]
Q3: Are there alternative synthetic routes to this compound that might offer better yields?
A3: Yes, if the Debus-Radziszewski approach (reacting an aldehyde, a dicarbonyl compound, and ammonia) is providing low yields, you could consider other methods for synthesizing 2-aryl-1H-imidazoles. One such method is the dehydrogenation of 2-aryl-Δ2-imidazolines. This two-step process involves first synthesizing the imidazoline intermediate, which is then oxidized to the imidazole. Dimethyl sulfoxide (DMSO) has been reported as an effective and inexpensive reagent for this dehydrogenation step.[5][8]
Q4: I am having difficulty purifying the final product. What are some common challenges and solutions?
A4: Purification of imidazole derivatives can be challenging due to their polarity and potential for forming strong interactions. Common issues include:
-
Poor Separation in Chromatography: The product may co-elute with impurities. Experiment with different solvent systems (e.g., ethyl acetate/hexane, dichloromethane/methanol) and consider using a different stationary phase.
-
Product Loss During Extraction: Ensure the pH of the aqueous layer is optimized during work-up to ensure the imidazole is in its neutral form for efficient extraction into an organic solvent.
-
Difficulty with Recrystallization: Finding a suitable solvent or solvent system for recrystallization can be challenging. Trial and error with various solvents of differing polarities is often necessary.
Experimental Protocols
Protocol 1: Conventional Synthesis via Debus-Radziszewski Reaction
This protocol is a standard method for the synthesis of 2,4,5-trisubstituted imidazoles, adapted for the synthesis of this compound.
Materials:
-
3-nitrobenzaldehyde
-
Glyoxal (40% solution in water)
-
Ammonium acetate
-
Glacial acetic acid or ethanol
Procedure:
-
In a round-bottom flask, dissolve 3-nitrobenzaldehyde (1 equivalent) and an excess of ammonium acetate (e.g., 5 equivalents) in glacial acetic acid or ethanol.
-
Add glyoxal (1 equivalent) to the mixture.
-
Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and neutralize with a base (e.g., sodium bicarbonate solution) to precipitate the crude product.
-
Filter the precipitate, wash with cold water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography.
Protocol 2: Microwave-Assisted Synthesis
This method can significantly reduce reaction time and potentially increase yield.[6]
Materials:
-
3-nitrobenzaldehyde
-
Glyoxal (40% solution in water)
-
Ammonium acetate
-
Ethanol
Procedure:
-
In a microwave-safe reaction vessel, combine 3-nitrobenzaldehyde (1 equivalent), glyoxal (1 equivalent), and ammonium acetate (excess, e.g., 5 equivalents) in ethanol.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-120°C) for a short duration (e.g., 5-15 minutes). The optimal time and temperature should be determined experimentally.
-
After irradiation, cool the vessel to room temperature.
-
Work-up the reaction mixture as described in Protocol 1 (steps 5-7).
Data Presentation
The following table summarizes how different reaction parameters can influence the yield in imidazole synthesis, based on literature for similar reactions.
| Parameter | Condition A | Yield (%) | Condition B | Yield (%) | Reference |
| Energy Source | Conventional Heating (Reflux) | Lower | Microwave Irradiation | Higher | [6][7] |
| Catalyst | No Catalyst | Moderate | With Catalyst (e.g., Boric Acid) | High | [3][4] |
| Solvent | Acetic Acid | Varies | Ethanol/Water | Potentially Higher | [3] |
| Reaction Time | Extended (hours) | May decrease due to side products | Optimized (minutes to hours) | Maximized | [2] |
Visualizations
DOT Visualization: Debus-Radziszewski Reaction Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. nano-ntp.com [nano-ntp.com]
- 4. ijprajournal.com [ijprajournal.com]
- 5. Imidazole synthesis [organic-chemistry.org]
- 6. Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach – Oriental Journal of Chemistry [orientjchem.org]
- 7. mdpi.com [mdpi.com]
- 8. New One-Step Synthesis of 2-Aryl-1H-Imidazoles: Dehydrogenation of 2-Aryl-Δ2-Imidazolines with Dimethylsulfoxide [organic-chemistry.org]
Technical Support Center: Purifying Polar Heterocyclic Compounds by Column Chromatography
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the column chromatography purification of polar heterocyclic compounds.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: My polar heterocyclic compound is not eluting from the silica gel column (stuck at the origin).
This is a frequent challenge when a highly polar compound strongly adsorbs to the polar silica gel stationary phase.[1] Here are several strategies to address this:
-
Increase Mobile Phase Polarity: The eluent may not be polar enough to displace your compound.[1]
-
Gradually increase the proportion of the polar solvent in your mobile phase. For instance, if using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.
-
For very polar compounds, consider switching to a more polar solvent system, such as methanol/dichloromethane. You can start with a small percentage of methanol (e.g., 1-5%) and incrementally increase it.[1][2]
-
-
Use Mobile Phase Additives: For basic or acidic heterocycles, adding a modifier can improve elution by neutralizing active sites on the silica gel or by improving compound solubility.
-
For Basic Compounds: Add a small amount of a basic modifier like triethylamine (TEA) or ammonium hydroxide to the mobile phase.[3] A common practice is to use 0.5-3% of a stock solution of 10% ammonium hydroxide in methanol mixed with dichloromethane.[1][2][3]
-
For Acidic Compounds: Incorporate a small amount of acetic acid into the eluent to enhance the elution of acidic compounds.[1]
-
-
Change the Stationary Phase: If modifying the mobile phase is ineffective, consider a different stationary phase.
-
Alumina: Alumina is a polar alternative to silica gel and is available in acidic, basic, and neutral forms.[1][2] Selecting the appropriate form based on your compound's properties can lead to better separation.[1]
-
Reverse-Phase Silica (C18): For highly polar compounds, reverse-phase chromatography is an excellent alternative. Here, the stationary phase is nonpolar (like C18-bonded silica), and a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used.[1]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed for the separation of very polar compounds. They utilize a polar stationary phase with a mobile phase rich in a less polar organic solvent, like acetonitrile.[1]
-
Issue 2: My compound is showing significant peak tailing.
Peak tailing often occurs due to strong, undesirable interactions between polar functional groups on the analyte and the active silanol groups on the silica surface.[1]
-
Adjust Mobile Phase pH: Adding a modifier can suppress the ionization of silanol groups, leading to more symmetrical peaks.
-
Match Sample Solvent to Mobile Phase: Dissolve your sample in a solvent that is as non-polar as possible, and ideally, the same as your initial mobile phase. Using a highly polar solvent to dissolve the sample can cause the initial band to spread, resulting in poor peak shape.[1]
Issue 3: My compound appears to be decomposing on the column.
Some compounds are unstable on acidic silica gel.[1][2]
-
Check for Stability: You can test for compound stability by spotting your sample on a TLC plate, letting it sit for a period, and then developing it. If new spots appear, your compound is likely degrading.[1][2]
-
Deactivate the Silica Gel: Reduce the acidity of the silica gel by pre-treating it. You can pack the column with a solvent system containing 1-3% triethylamine, flush the column with one column volume of this solvent, and then switch to your desired eluent.[4]
-
Switch to a Less Acidic Stationary Phase: Consider using deactivated silica, neutral alumina, or florisil for your separation.[2]
Issue 4: I see good separation on my analytical TLC plate, but all the fractions from the column are mixed.
This discrepancy can arise from several factors:
-
Compound Degradation: As mentioned above, the compound may be degrading on the silica gel during the longer residence time of the column experiment, leading to the elution of degradation products with the desired compound.[2]
-
Poor Solubility: If one of the components in your mixture is not very soluble in the eluent, it can lead to mixed fractions. Try to find a solvent system that dissolves all components well.[2]
-
Overloading the Column: Loading too much sample can lead to broad bands that overlap, resulting in poor separation. A general rule of thumb is to use 20-50 times the weight of adsorbent to the sample weight.[5]
Frequently Asked Questions (FAQs)
Q1: How do I choose the best solvent system for my polar heterocyclic compound?
The ideal solvent system should provide a good separation of your target compound from impurities. This is typically determined by thin-layer chromatography (TLC) before running the column.[6]
-
Target Rf Value: Aim for an Rf value of 0.2-0.4 for your desired compound on the TLC plate.[1]
-
Maximize ΔRf: The difference in Rf values (ΔRf) between your compound and any impurities should be at least 0.1.[6]
-
Common Solvent Systems: Start with a binary mixture of a non-polar and a polar solvent. Common choices include hexane/ethyl acetate, dichloromethane/methanol, and acetone/hexane.[7] The polarity is adjusted by changing the ratio of the two solvents.[6]
Q2: How should I load my sample onto the column, especially if it has poor solubility in the eluent?
Proper sample loading is crucial for good separation.
-
Wet Loading: If your sample is soluble in the initial mobile phase, dissolve it in the minimum amount of that solvent and carefully pipette it onto the top of the column.[8]
-
Dry Loading: This method is preferred for samples with poor solubility in the eluent.[1][8]
-
Dissolve your sample in a suitable solvent.
-
Add a small amount of dry silica gel (approximately 10-20 times the mass of your sample) to the solution.[1][8]
-
Evaporate the solvent using a rotary evaporator until you have a free-flowing powder of your sample adsorbed onto the silica.[1][8]
-
Carefully add this powder to the top of your packed column.[8]
-
Q3: What are the key differences between normal-phase, reverse-phase, and HILIC for purifying polar compounds?
| Chromatography Mode | Stationary Phase | Mobile Phase | Elution Order of Polar Compounds | Best Suited For |
| Normal-Phase | Polar (e.g., Silica, Alumina)[6][7] | Non-polar to moderately polar (e.g., Hexane/Ethyl Acetate)[7] | Elute last[7] | Less polar to moderately polar compounds. Very polar compounds may be too strongly retained. |
| Reverse-Phase | Non-polar (e.g., C18-bonded silica)[1][6] | Polar (e.g., Water/Acetonitrile, Water/Methanol)[1] | Elute first[6] | Highly polar compounds that are not well-retained by normal-phase chromatography.[1] |
| HILIC | Polar (e.g., Diol, Amino)[1][9] | High percentage of a less polar organic solvent with a small amount of a more polar solvent (e.g., Acetonitrile/Water) | Elute last[10] | Very polar and hydrophilic compounds that show little to no retention in reverse-phase.[1][9][11] |
Q4: Can I use a gradient elution for my separation?
Yes, gradient elution can be very effective, especially for complex mixtures with components of widely varying polarities.
-
Process: Start with a less polar solvent system to elute the non-polar impurities. Gradually increase the polarity of the mobile phase over time to elute the more polar compounds, including your target molecule.[4][5]
-
Benefit: This technique can improve separation efficiency and reduce the overall run time.
Experimental Protocols
Protocol 1: General Column Chromatography Workflow (Normal Phase)
-
Solvent System Selection: Use TLC to determine an appropriate solvent system that gives your target compound an Rf of ~0.2-0.4.[1]
-
Column Packing (Wet Method):
-
Clamp the column vertically.
-
Place a small plug of cotton or glass wool at the bottom.[5]
-
Add a small layer of sand.
-
Fill the column about halfway with the initial, least polar eluting solvent.[5]
-
Prepare a slurry of silica gel in the same solvent and pour it into the column, tapping the side gently to ensure even packing.
-
Allow the silica to settle, ensuring no air bubbles are trapped.[5]
-
Add a protective layer of sand on top of the silica bed.[8]
-
Drain the solvent until it is just level with the top of the sand.[5]
-
-
Sample Loading:
-
Elution:
-
Carefully add the eluting solvent to the column.
-
Begin collecting fractions as the solvent starts to drip from the bottom.
-
If using a gradient, gradually increase the polarity of the solvent system.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain your purified compound.
-
Combine the pure fractions and evaporate the solvent to obtain your purified product.
-
Visualizations
Caption: General workflow for column chromatography purification.
Caption: Troubleshooting decision tree for common issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Chromatography [chem.rochester.edu]
- 3. reddit.com [reddit.com]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. web.uvic.ca [web.uvic.ca]
- 6. columbia.edu [columbia.edu]
- 7. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 9. silicycle.com [silicycle.com]
- 10. welch-us.com [welch-us.com]
- 11. 3 Ideal Columns for Analyzing Polar Compounds | YMC America [ymcamerica.com]
Technical Support Center: Radziszewski Imidazole Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of the Radziszewski imidazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the Radziszewski imidazole synthesis?
A1: The Radziszewski imidazole synthesis is a multi-component reaction that forms an imidazole ring from a 1,2-dicarbonyl compound, an aldehyde, and ammonia or a primary amine.[1] It is a versatile method for synthesizing a wide variety of substituted imidazoles.
Q2: What are the most common side products in this synthesis?
A2: The most frequently encountered side products are oxazoles and lophine dimers. The formation of these byproducts is highly dependent on the reaction conditions and the specific substrates used.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the progress of the Radziszewski synthesis.[2] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product and any byproducts.
Troubleshooting Guide
Issue 1: Low Yield of the Desired Imidazole Product
Low yields are a frequent challenge in the Radziszewski synthesis. Several factors can contribute to this issue, from suboptimal reaction conditions to the formation of side products.
Possible Causes and Solutions:
-
Suboptimal Reaction Temperature: Temperature plays a critical role in both the reaction rate and the selectivity.
-
Troubleshooting: Experiment with a range of temperatures to find the optimal balance. Lower temperatures may slow down the reaction but can sometimes suppress side product formation. Conversely, higher temperatures might be necessary to drive the reaction to completion but could favor byproduct formation.
-
-
Incorrect Stoichiometry of Reactants: The molar ratio of the 1,2-dicarbonyl compound, aldehyde, and ammonia source is crucial.
-
Troubleshooting: Systematically vary the stoichiometry of your reactants. An excess of the ammonia source (e.g., ammonium acetate) is often used to favor imidazole formation over oxazole byproduct.
-
-
Choice of Solvent: The polarity and boiling point of the solvent can significantly influence the reaction outcome.
-
Troubleshooting: Screen different solvents. While glacial acetic acid is commonly used, other solvents like ethanol or even green solvents like glycerol have been reported to give good yields under specific conditions.[3]
-
-
Catalyst Inefficiency: While the classical reaction is often uncatalyzed, various catalysts can improve yields and reduce reaction times.
-
Troubleshooting: Consider using a catalyst. A variety of catalysts have been shown to be effective, including lactic acid, silicotungstic acid, and various metal salts.[4] The choice of catalyst will depend on your specific substrates.
-
| Catalyst | Yield (%) |
| Triethylamine | 75 |
| Piperidine | 78 |
| DBU | 81 |
| DABCO | 92 |
| Silicotungstic Acid (7.5 mol%) | 94 |
| Lactic Acid | 92 |
Issue 2: Formation of Oxazole Byproducts
Oxazoles are a common byproduct, arising from a competing reaction pathway.
Mechanism of Oxazole Formation:
The formation of oxazoles is believed to occur through the condensation of the 1,2-dicarbonyl compound with the aldehyde in the presence of a nitrogen source that can act as a temporary shuttle but does not get incorporated into the final ring.
Troubleshooting Oxazole Formation:
-
Increase Ammonia Concentration: A higher concentration of ammonia or ammonium salt will favor the formation of the diimine intermediate required for imidazole synthesis, thereby outcompeting the pathway to the oxazole.
-
Control Reaction Temperature: The activation energy for oxazole formation may differ from that of imidazole formation. Systematically varying the temperature can help identify a range that selectively favors the desired product.
-
Choice of Dicarbonyl Compound: The structure of the 1,2-dicarbonyl compound can influence the propensity for oxazole formation. If possible, experimenting with different dicarbonyls may reduce this side reaction.
Issue 3: Formation of Lophine Dimers
When synthesizing 2,4,5-triphenyl-1H-imidazole (lophine), the formation of dimers can be a significant issue, especially during workup and purification.
Mechanism of Lophine Dimer Formation:
Lophine can be oxidized to the triphenylimidazolyl radical. Two of these radicals can then combine to form a dimer.[5] This process can be initiated by exposure to air (oxygen) and light.
Troubleshooting Lophine Dimer Formation:
-
Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Avoid Prolonged Exposure to Light: Protect the reaction mixture and the isolated product from direct light.
-
Careful Purification: Lophine dimers can sometimes be separated from the monomer by careful column chromatography or recrystallization.[2] However, the dimer may also dissociate back to the radical in solution, complicating purification.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2,4,5-Trisubstituted Imidazoles with Minimized Side Products
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
1,2-Dicarbonyl compound (e.g., benzil): 1 mmol
-
Aldehyde (e.g., benzaldehyde): 1 mmol
-
Ammonium acetate: 5-10 mmol (a significant excess is recommended)
-
Solvent (e.g., glacial acetic acid or ethanol): 10-20 mL
-
Catalyst (optional, see Table 1 for suggestions)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add the 1,2-dicarbonyl compound, aldehyde, ammonium acetate, and solvent.
-
If using a catalyst, add it to the mixture.
-
Heat the reaction mixture to the desired temperature (start with a moderate temperature, e.g., 80-100 °C) and monitor the reaction progress by TLC.
-
Once the reaction is complete (as indicated by the disappearance of the starting materials), cool the mixture to room temperature.
-
If using glacial acetic acid, carefully pour the reaction mixture into ice-water and neutralize with a base (e.g., sodium bicarbonate).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Diagram 1: Radziszewski Imidazole Synthesis Pathway and Side Reactions
Caption: Main and side reaction pathways in the Radziszewski synthesis.
Diagram 2: Troubleshooting Workflow for Low Imidazole Yield
Caption: A stepwise guide to troubleshooting low product yields.
References
- 1. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 2. Lophine (2,4,5-triphenyl-1H-imidazole) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijprajournal.com [ijprajournal.com]
- 5. A peroxide-bridged imidazole dimer formed from a photochromic naphthalene-bridged imidazole dimer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Nitroaromatic Compounds in DMSO Solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nitroaromatic compounds dissolved in dimethyl sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: My nitroaromatic compound appears to be degrading in its DMSO stock solution. What are the potential causes?
A1: Degradation of nitroaromatic compounds in DMSO can be attributed to several factors:
-
Chemical Reactivity: Nitroaromatic compounds are susceptible to nucleophilic aromatic substitution (SNAr) reactions, a process that can be accelerated in polar aprotic solvents like DMSO. The electron-withdrawing nature of the nitro group makes the aromatic ring electrophilic and prone to attack by nucleophiles.
-
Presence of Water: DMSO is highly hygroscopic and readily absorbs moisture from the atmosphere. Water can act as a nucleophile, leading to hydrolysis of the nitroaromatic compound.
-
DMSO Impurities: DMSO can contain impurities or degrade over time to form species that may react with your compound.
-
Light Exposure: Some nitroaromatic compounds are light-sensitive and can undergo photodegradation.
-
Temperature: Elevated storage temperatures can increase the rate of degradation reactions.[1]
-
pH: The presence of acidic or basic impurities can catalyze degradation.
Q2: What is the recommended method for preparing and storing nitroaromatic compound stock solutions in DMSO to ensure stability?
A2: To maximize the stability of your nitroaromatic compound stock solutions, follow these best practices:
-
Use High-Purity, Anhydrous DMSO: Start with a fresh, unopened bottle of high-purity, anhydrous DMSO to minimize contaminants and water content.
-
Proper Handling of DMSO: Once opened, handle DMSO in a dry environment (e.g., under a nitrogen atmosphere or in a glove box) to prevent moisture absorption.
-
Optimal Storage Temperature: Store stock solutions at -20°C or -80°C for long-term storage. For short-term use, 4°C may be acceptable, but it is not ideal for extended periods. Room temperature storage is strongly discouraged.
-
Aliquoting: To avoid multiple freeze-thaw cycles, which can introduce moisture and accelerate degradation, aliquot the stock solution into single-use vials immediately after preparation.
-
Protection from Light: Store vials in the dark or use amber-colored vials to protect light-sensitive compounds.
Q3: How can I determine if my nitroaromatic compound is degrading and what the degradation products are?
A3: A stability-indicating analytical method is required to assess the degradation of your compound. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose. To identify the degradation products, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred method.
A forced degradation study is recommended to develop a stability-indicating method and to generate potential degradation products for identification. This involves subjecting the compound to stress conditions such as acid, base, oxidation, heat, and light.
Troubleshooting Guides
Issue 1: I observe new peaks in the HPLC chromatogram of my stored nitroaromatic stock solution.
This indicates the formation of degradation products.
| Potential Cause | Troubleshooting Steps |
| Nucleophilic Aromatic Substitution (SNAr) | The electron-deficient aromatic ring of the nitroaromatic compound is susceptible to attack by nucleophiles. Potential nucleophiles include water, hydroxide ions (if basic impurities are present), or even DMSO or its degradation products. To confirm, use LC-MS/MS to identify the molecular weights of the new peaks and deduce their structures. |
| Hydrolysis | If water has been introduced into the DMSO, it can act as a nucleophile, leading to the replacement of the nitro group or other leaving groups with a hydroxyl group. Use anhydrous DMSO and proper handling techniques to minimize water contamination. |
| Reaction with DMSO or its Impurities | Although less common for simple nitroaromatics, DMSO or its impurities could potentially react with highly reactive compounds. Analyze a blank DMSO sample stored under the same conditions to check for solvent-related peaks. |
| Photodegradation | If the compound is light-sensitive, exposure to light during storage or handling can lead to degradation. Protect the stock solution from light by using amber vials and storing it in the dark. |
Issue 2: The concentration of my nitroaromatic compound in the DMSO stock solution has decreased over time.
This suggests that the parent compound is degrading.
| Potential Cause | Troubleshooting Steps |
| Inadequate Storage Conditions | Storing the solution at room temperature or even 4°C for extended periods can lead to gradual degradation. For long-term stability, store aliquots at -20°C or -80°C. |
| Repeated Freeze-Thaw Cycles | Each freeze-thaw cycle can introduce atmospheric moisture, which can lead to hydrolysis. Prepare single-use aliquots to avoid this. |
| Chemical Instability | The inherent chemical properties of the nitroaromatic compound may make it unstable in DMSO. If optimal storage conditions do not prevent degradation, consider preparing fresh solutions before each experiment or storing the compound as a dry powder. |
Data Presentation
While specific long-term stability data for simple nitroaromatic compounds in DMSO is not extensively published, the following table illustrates the expected stability of a moderately stable compound based on general observations from compound library management.
Table 1: Illustrative Stability of a Nitroaromatic Compound (10 mM) in Anhydrous DMSO
| Storage Temperature | 1 Month | 3 Months | 6 Months | 12 Months |
| Room Temperature (20-25°C) | 90-95% | 70-85% | 50-70% | <50% |
| 4°C | >98% | 95-98% | 90-95% | 85-90% |
| -20°C | >99% | >99% | ~99% | >98% |
| -80°C | >99% | >99% | >99% | >99% |
Note: This data is illustrative and the actual stability of a specific nitroaromatic compound may vary.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method for a Nitroaromatic Compound
This protocol outlines the development of a reverse-phase HPLC method to separate the parent nitroaromatic compound from its potential degradation products.
-
Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution: Develop a gradient that provides good resolution between the parent peak and any degradation peaks. A typical starting gradient could be:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at a wavelength where the nitroaromatic compound has maximum absorbance (e.g., 254 nm).
-
Forced Degradation Study: To ensure the method is stability-indicating, perform a forced degradation study:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 80°C for 48 hours.
-
Photodegradation: Expose the solution to UV light (254 nm) and visible light for 24 hours.
-
-
Analysis: Analyze the stressed samples using the developed HPLC method. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent compound peak.
Protocol 2: LC-MS/MS for Identification of Degradation Products
This protocol is for the identification and structural elucidation of degradation products.
-
LC Method: Use the same or a similar gradient HPLC method as developed for the stability study, ensuring the mobile phase is compatible with mass spectrometry (e.g., using volatile buffers like ammonium formate).
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes to ensure detection of a wide range of potential degradation products.
-
MS/MS Analysis: Perform fragmentation analysis (MS/MS or MSn) on the parent compound and the observed degradation product peaks. The fragmentation pattern of the degradation products can be compared to that of the parent compound to elucidate their structures.
Visualizations
Caption: Troubleshooting workflow for nitroaromatic instability.
Caption: SNAr degradation pathway of nitroaromatics.
References
How to improve the yield of the Debus-Radziszewski reaction
Welcome to the Technical Support Center for the Debus-Radziszewski imidazole synthesis. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you optimize your reaction yields and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the Debus-Radziszewski reaction?
The Debus-Radziszewski imidazole synthesis is a multi-component reaction used to synthesize substituted imidazoles.[1] It typically involves the condensation of a 1,2-dicarbonyl compound (like glyoxal or benzil), an aldehyde, and a source of ammonia.[1][2] A modification of this method, where one equivalent of ammonia is replaced by a primary amine, can be used to afford N-substituted imidazoles in good yields.[1]
Q2: My reaction yield is consistently low. What are the common reasons for this?
Low yields are a known issue in the traditional Debus-Radziszewski synthesis and can be attributed to several factors including side reactions, incomplete conversion, or suboptimal reaction conditions.[3][4] The uncatalyzed reaction is often inefficient.[4]
Q3: How can I improve the yield of my reaction?
Several strategies can significantly enhance the yield:
-
Catalyst Selection: The use of a catalyst is highly recommended.[4] Both acid and base catalysts have been shown to be effective.
-
Microwave Irradiation: Switching from conventional heating to microwave irradiation can dramatically reduce reaction times (from hours to minutes) and increase yields, often under solvent-free conditions.[3]
-
Ultrasonic Irradiation: Sonication is another energy-efficient method that can improve reaction rates and yields, often at room temperature.[3][5][6]
-
Solvent Choice: While the reaction is often performed in alcohols like ethanol or methanol, solvent-free conditions or the use of green solvents have demonstrated excellent results.[2][3][4]
Q4: What types of side products should I be aware of?
Side reactions can include the formation of oxazoles and products from reverse Aldol condensation.[2] Careful control of reaction conditions and purification are necessary to isolate the desired imidazole product.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Inefficient reaction conditions. | - Introduce a catalyst. Acid catalysts like silicotungstic acid or base catalysts like DABCO can be effective.[3] - Switch to microwave irradiation or sonication to increase the reaction rate.[3][5] - Optimize the reaction temperature and time. Monitor reaction progress using Thin Layer Chromatography (TLC).[7] |
| Purity of starting materials. | - Ensure the aldehyde and dicarbonyl compounds are pure. Impurities can lead to side reactions. | |
| Formation of Multiple Products | Lack of selectivity. | - The choice of catalyst can influence selectivity. Screen different acid and base catalysts. - Modifying the solvent can also alter the product distribution. |
| Reaction temperature is too high. | - Lower the reaction temperature and monitor for the desired product formation by TLC. | |
| Difficulty in Product Purification | Product is an oil or does not crystallize easily. | - Attempt purification by column chromatography on silica gel.[2] - If the product is an oil, consider high vacuum distillation.[7] |
| Contamination with starting materials. | - Ensure the reaction goes to completion by monitoring with TLC. - Use an appropriate solvent system for recrystallization or chromatography to separate the product from unreacted starting materials. | |
| Reaction does not go to completion | Insufficient reaction time or temperature. | - Increase the reaction time and/or temperature. For conventional heating, reflux for a longer duration.[8] - For microwave-assisted synthesis, increase the irradiation time or power.[9] |
| Catalyst deactivation. | - If using a heterogeneous catalyst, ensure it is active. Consider regenerating or using a fresh batch of catalyst. |
Data Presentation: Comparative Yields of Optimization Methods
The following tables summarize quantitative data from various studies to allow for easy comparison of different methods to improve the yield of the Debus-Radziszewski reaction.
Table 1: Effect of Catalysts on Yield (Conventional Heating)
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| None | Ethanol | Reflux | 24 | Low | [7] |
| DABCO | t-Butanol | 60-65 | 12 | 92 | [3] |
| Triethylamine | t-Butanol | 60-65 | 12 | 75 | [3] |
| Piperidine | t-Butanol | 60-65 | 12 | 78 | [3] |
| DBU | t-Butanol | 60-65 | 12 | 81 | [3] |
| Silicotungstic Acid (7.5 mol%) | Ethanol | Reflux | N/A | 94 | [3] |
Table 2: Comparison of Conventional Heating vs. Microwave Irradiation
| Aldehyde Substituent | Method | Time | Yield (%) | Reference |
| H | Conventional | 8-24 h | Low | [3] |
| H | Microwave | 20 min | 90 | [3] |
| 4-MeO | Conventional | 8-24 h | Low | [3] |
| 4-MeO | Microwave | 15 min | 88 | [3] |
| 4-F | Conventional | 8-24 h | Low | [3] |
| 4-F | Microwave | 20 min | 88 | [3] |
Table 3: Ultrasound-Assisted Synthesis Yields
| Catalyst | Solvent | Time (min) | Yield (%) | Reference |
| Boric Acid (5 mol%) | Aqueous Media | 40-70 | >85 | [5] |
| PPh₃ / Urea | Ethylene Glycol | N/A | 80-95 | [6] |
| CoFe₂O₄ NPs | N/A | 20 | up to 95 | [5] |
| Fe₃O₄ MNPs | N/A | N/A | up to 97 | [10] |
Experimental Protocols
Protocol 1: General Conventional Synthesis of 2,4,5-Trisubstituted Imidazoles
This protocol is a generalized procedure based on traditional heating methods.
-
Reaction Setup: In a round-bottom flask, dissolve the 1,2-dicarbonyl compound (1 equivalent), the aldehyde (1 equivalent), and ammonium acetate (excess, e.g., 5 equivalents) in glacial acetic acid or an alcohol such as ethanol.[9]
-
Reaction: Heat the mixture to reflux with stirring. The reaction time can vary from 1 to 24 hours.[7][9]
-
Monitoring: Monitor the progress of the reaction by TLC until the starting materials are consumed.[8]
-
Work-up: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by vacuum filtration. If not, pour the mixture into ice water to induce precipitation.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).[4]
Protocol 2: Microwave-Assisted Solvent-Free Synthesis
This protocol utilizes microwave irradiation for a rapid and efficient synthesis.
-
Reaction Setup: In a microwave-safe vessel, thoroughly mix the 1,2-dicarbonyl compound (e.g., benzil, 1 equivalent), a substituted aldehyde (1 equivalent), and ammonium acetate (excess).[3]
-
Reaction: Place the vessel in a microwave reactor and irradiate at a specified power (e.g., 180-720 watts) for a short duration (typically 5-30 minutes).[3][9]
-
Monitoring: After the initial irradiation period, check for completion using TLC. If necessary, continue irradiation in short intervals.
-
Work-up: After cooling, add cold water to the reaction mixture.
-
Purification: Collect the solid product by filtration and recrystallize from ethanol or another suitable solvent.
Protocol 3: Ultrasound-Assisted Synthesis
This protocol employs ultrasonic irradiation to promote the reaction.
-
Reaction Setup: In a suitable flask, combine the 1,2-dicarbonyl compound (1 equivalent), aldehyde (1 equivalent), ammonium acetate (excess), and a catalyst (e.g., boric acid, 5 mol%) in the chosen solvent (e.g., aqueous media).[3]
-
Reaction: Immerse the flask in an ultrasonic cleaning bath and irradiate at room temperature or a slightly elevated temperature. Reaction times are typically short, ranging from 20 to 70 minutes.[3][5]
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: After completion, extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.
Visualizations
Reaction Mechanism
Caption: Proposed two-stage mechanism of the Debus-Radziszewski reaction.
Experimental Workflow for Yield Optimization
Caption: A workflow for optimizing the yield of the Debus-Radziszewski reaction.
Troubleshooting Logic
Caption: A logical guide for troubleshooting low yields in the reaction.
References
- 1. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 2. scribd.com [scribd.com]
- 3. ijprajournal.com [ijprajournal.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives | MDPI [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach – Oriental Journal of Chemistry [orientjchem.org]
- 10. mdpi.com [mdpi.com]
Troubleshooting guide for the synthesis of tri-substituted imidazoles
Welcome to the technical support center for the synthesis of tri-substituted imidazoles. This guide is designed for researchers, scientists, and professionals in drug development to provide clear and actionable solutions to common challenges encountered during the synthesis of these important heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing tri-substituted imidazoles?
A1: The most prevalent methods for synthesizing 2,4,5-trisubstituted imidazoles are multi-component reactions that offer efficiency and atom economy. Key methods include:
-
Debus-Radziszewski Reaction: This classical method involves the condensation of a 1,2-dicarbonyl compound (e.g., benzil), an aldehyde, and ammonia (often from ammonium acetate).[1] While widely used, it can sometimes suffer from low yields and side reactions.
-
Catalytic Syntheses: Various catalysts can significantly improve yields and reaction times. Common catalysts include copper salts (e.g., CuI, Cu(OTf)₂), Lewis acids (e.g., ZrCl₄, Yb(OTf)₃), and heterogeneous catalysts.[2][3][4]
-
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and often leads to higher yields compared to conventional heating methods.[5][6][7]
Q2: I am getting a very low yield in my reaction. What are the likely causes and how can I improve it?
A2: Low yields are a common issue in the synthesis of tri-substituted imidazoles. Several factors can contribute to this problem. Please refer to the detailed troubleshooting guide below for a systematic approach to identifying and resolving the issue. Key areas to investigate include reaction conditions (temperature, time, solvent), catalyst activity, and purity of starting materials.[8]
Q3: How can I purify my synthesized tri-substituted imidazole derivative?
A3: Purification is crucial to obtain a high-purity product. The most common purification technique is column chromatography.[9] The choice of solvent system for chromatography depends on the polarity of the synthesized imidazole. A common starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[6] Recrystallization from a suitable solvent (e.g., ethanol) is also an effective method for purification, especially if the product is crystalline.[6]
Q4: Are there any known signaling pathways where tri-substituted imidazoles are biologically active?
A4: Yes, certain tri-substituted imidazoles have been shown to exhibit anticancer activity by targeting key signaling pathways. For instance, some derivatives have been found to induce apoptosis in human breast cancer cells by inhibiting the oncogenic PI3K/Akt/mTOR signaling pathway.[10] This makes them promising candidates for further investigation in drug discovery and development.[10]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis of tri-substituted imidazoles in a question-and-answer format.
Issue 1: Low or No Product Formation
-
Question: My reaction is not proceeding, or the yield of the desired tri-substituted imidazole is very low. What should I check?
-
Answer:
-
Reagent Purity: Ensure that your starting materials, particularly the aldehyde, are pure. Aldehydes can oxidize to carboxylic acids upon storage, which can inhibit the reaction.
-
Catalyst Activity: If you are using a catalyst, ensure it is active. Some catalysts are sensitive to air and moisture. Consider using a fresh batch of catalyst.
-
Reaction Temperature: The reaction temperature is a critical parameter. For many multicomponent syntheses of imidazoles, heating is required.[8] However, excessively high temperatures can lead to decomposition. Optimize the temperature by running small-scale trials at different temperatures.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Incomplete reactions are a common cause of low yields. Ensure the reaction is allowed to proceed for a sufficient amount of time.
-
Solvent Choice: The choice of solvent can significantly impact the reaction outcome. Polar aprotic solvents like DMF or DMSO can be effective, while in some cases, solvent-free conditions or greener solvents like ethanol are preferred.[2][11]
-
Issue 2: Formation of Side Products
-
Question: I am observing significant amounts of side products in my reaction mixture. What are these and how can I minimize them?
-
Answer:
-
Common Side Products: In the Radziszewski synthesis, side reactions can lead to the formation of various byproducts. Oxazoles can be a common byproduct if reaction conditions are not optimized.[12]
-
Minimization Strategies:
-
Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of ammonium acetate is often used to favor the formation of the imidazole.[11]
-
Reaction Conditions: As mentioned earlier, optimizing the temperature and reaction time can help minimize the formation of side products.
-
Catalyst Selection: The choice of catalyst can influence the selectivity of the reaction. Experiment with different catalysts to find one that favors the formation of the desired product.
-
-
Data Presentation
The following tables summarize quantitative data from various synthetic protocols for 2,4,5-trisubstituted imidazoles, allowing for easy comparison of different methodologies.
Table 1: Comparison of Catalysts for the Synthesis of 2,4,5-Trisubstituted Imidazoles
| Catalyst | Aldehyde | 1,2-Dicarbonyl | Nitrogen Source | Solvent | Time | Yield (%) | Reference |
| CuI (15 mol%) | 4-Chlorobenzaldehyde | Benzoin | NH₄OAc | n-BuOH | 20 min | 85 | [13] |
| CuCl₂·2H₂O (10 mol%) | 4-Methoxybenzaldehyde | Benzil | NH₄OAc | Solvent-free (MW) | 12 min | 92 | [6] |
| Fly Ash | Benzaldehyde | Benzil | NH₄OAc | Solvent-free (MW) | 5 min | 98 | [5] |
| Lactic Acid (1 mL) | Benzaldehyde | Benzil | NH₄OAc | - | - | 92 | [4] |
| Zr(acac)₄ (20 mol%) | Benzaldehyde | Benzil | NH₄OAc | EtOH (ultrasound) | - | High | [4] |
Table 2: Effect of Reaction Conditions on the Yield of 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole
| Catalyst (mol%) | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| CuI (20) | DMSO | 140 | 90 | 75 | [13] |
| CuI (20) | DMF | 140 | 90 | 65 | [13] |
| CuI (15) | n-BuOH | Reflux | 20 | 85 | [13] |
| CuI (10) | n-BuOH | Reflux | 25 | 84 | [13] |
| CuI (5) | n-BuOH | Reflux | 30 | 83 | [13] |
Experimental Protocols
Protocol 1: Copper-Catalyzed Synthesis of 2,4,5-Trisubstituted Imidazoles [2]
This protocol describes a general procedure for the synthesis of 2,4,5-trisubstituted imidazoles using a copper iodide catalyst.
Materials:
-
Aldehyde (1.0 mmol)
-
Benzoin or Benzil (1.0 mmol)
-
Ammonium acetate (3.0 mmol)
-
Copper(I) iodide (CuI) (15 mol%)
-
n-Butanol (7 mL)
Procedure:
-
To a round-bottom flask, add the aldehyde (1.0 mmol), benzoin or benzil (1.0 mmol), ammonium acetate (3.0 mmol), and CuI (15 mol%).
-
Add n-butanol (7 mL) to the flask.
-
Heat the reaction mixture to reflux with stirring.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture and extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Protocol 2: Microwave-Assisted Synthesis of 2,4,5-Trisubstituted Imidazoles [6]
This protocol outlines a rapid and efficient synthesis using microwave irradiation.
Materials:
-
Aldehyde (1 mmol)
-
Benzil (1 mmol)
-
Ammonium acetate (2.5 mmol)
-
Cupric chloride dihydrate (CuCl₂·2H₂O) (10 mol%)
Procedure:
-
In a microwave-safe vessel, combine the aldehyde (1 mmol), benzil (1 mmol), ammonium acetate (2.5 mmol), and cupric chloride dihydrate (10 mol%).
-
Mix the components thoroughly with a glass rod.
-
Place the vessel in a microwave reactor and irradiate at 300W for the optimized time (typically 5-15 minutes).
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Add ice-cold water to the mixture to precipitate the crude product.
-
Filter the solid, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure tri-substituted imidazole.
Visualizations
Caption: General experimental workflow for the synthesis of tri-substituted imidazoles.
Caption: Troubleshooting guide for low yield in tri-substituted imidazole synthesis.
References
- 1. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis of 1,2,4-Trisubstituted-(1H)-imidazoles through Cu(OTf)2-/I2-Catalyzed C–C Bond Cleavage of Chalcones and Benzylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijprajournal.com [ijprajournal.com]
- 5. Fly Ash Catalyzed Microwave Assisted Multicomponent Synthesis of Trisubstituted Imidazole Derivatives | Bentham Science [eurekaselect.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Trisubstituted-Imidazoles Induce Apoptosis in Human Breast Cancer Cells by Targeting the Oncogenic PI3K/Akt/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of 2,4,5-Triphenyl Imidazole Derivatives Using Diethyl Ammonium Hydrogen Phosphate as Green, Fast and Reusable Catalyst [pubs.sciepub.com]
- 12. youtube.com [youtube.com]
- 13. Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Degradation Prevention for Nitro-aromatic Compounds in Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of nitro-aromatic compounds during storage. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Troubleshooting Guides & FAQs
This section is designed in a question-and-answer format to directly address specific issues related to the storage and stability of nitro-aromatic compounds.
FAQs: General Storage and Handling
Q1: What are the primary factors that cause the degradation of nitro-aromatic compounds in storage?
A1: The degradation of nitro-aromatic compounds is primarily influenced by three main factors:
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Temperature: Elevated temperatures can initiate and accelerate thermal decomposition, which can be autocatalytic in some cases. Many nitro-aromatic compounds are sensitive to heat, and their decomposition can become self-sustaining above certain temperatures.[1][2][3]
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Light: Exposure to light, particularly UV radiation, can lead to photodegradation. This process can cause changes in the chemical structure and lead to the formation of colored byproducts.[4]
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Chemical Incompatibility: Contact with incompatible materials, such as strong bases, oxidizing agents, or reducing agents, can catalyze degradation reactions, in some cases leading to vigorous or explosive reactions.[2][3]
Q2: What are the ideal storage conditions for nitro-aromatic compounds?
A2: While the specific conditions depend on the compound, general best practices include:
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Temperature: Store at a controlled room temperature or refrigerated (2-8°C) as specified by the manufacturer. Avoid repeated freeze-thaw cycles.[4]
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Light: Protect from light by using amber glass vials or storing in a dark cabinet or refrigerator.[4]
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Atmosphere: For compounds sensitive to oxidation or moisture, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[4]
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Container: Use tightly sealed, non-reactive containers such as glass with Teflon-lined caps to prevent contamination and solvent evaporation.[4]
Q3: My stored nitro-aromatic compound has changed color. What does this indicate?
A3: A color change, often to a yellow or brownish hue, is a common visual indicator of degradation.[4] This is frequently a result of photodegradation, which can form colored byproducts.[4] However, thermal degradation or reaction with impurities can also cause discoloration. While a color change is a strong indicator of a problem, it should be confirmed with analytical techniques.
Troubleshooting: Investigating Degradation
Q4: I suspect my nitro-aromatic compound has degraded. How can I confirm this?
A4: The most reliable method to confirm and quantify degradation is through a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector.[4] This technique can separate the parent compound from its degradation products, allowing for the determination of the remaining purity and the identification of impurities.[4]
Q5: The peak for my compound in the HPLC chromatogram is smaller than expected, and there are new, unidentified peaks. What could be the cause?
A5: This is a classic sign of degradation. The smaller peak for your target compound indicates a decrease in its concentration, while the new peaks correspond to the degradation products. To troubleshoot this, you should:
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Review the storage conditions of your sample to ensure they were appropriate.
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Consider the possibility of contamination of the sample or the solvent.
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Perform forced degradation studies (see experimental protocols) to help identify the degradation products.
Q6: Can the solvent used for storage affect the stability of my nitro-aromatic compound?
A6: Yes, the choice of solvent is critical. Some solvents can react with nitro-aromatic compounds or catalyze their degradation. It is essential to use high-purity, appropriate solvents and to be aware of potential incompatibilities. For long-term storage, it is often best to store the compound as a dry solid if it is stable in that form.
Data Presentation: Stability of Nitro-aromatic Compounds
The following tables summarize key stability data for several common nitro-aromatic compounds. This information is intended to aid in risk assessment and the development of appropriate storage and handling procedures.
Table 1: Thermal Stability of Selected Nitro-aromatic Compounds
| Compound Name | Abbreviation | Decomposition Onset (°C) | Notes |
| 2,4,6-Trinitrotoluene | TNT | ~240-255 | Can react vigorously with reducing materials.[5] |
| 2,4-Dinitrotoluene | DNT | ~250-280 | Commercial grades decompose around 250°C, with self-sustaining decomposition at ~280°C.[1] |
| 1,3,5-Trinitrobenzene | TNB | ~310 | |
| Picric Acid | TNP | ~295-310 | |
| Nitrobenzene |
Note: Decomposition onset temperatures are approximate and can vary with factors such as heating rate and sample purity.
Table 2: Impact Sensitivity of Selected Nitro-aromatic Compounds
| Compound Name | Abbreviation | Impact Sensitivity (H₅₀, cm) | Notes |
| 2,4,6-Trinitrotoluene | TNT | >100 | H₅₀ is the height from which a standard weight has a 50% probability of causing a reaction.[5] |
| 2,4-Dinitrotoluene | DNT | 160 | |
| 1,3,5-Trinitrobenzene | TNB | 74 | |
| Picric Acid | TNP | 75-125 |
Note: H₅₀ values are dependent on the specific test apparatus and conditions.
Experimental Protocols
Detailed methodologies for key experiments to assess the stability of nitro-aromatic compounds are provided below.
1. Stability-Indicating HPLC Method
Objective: To develop and validate a High-Performance Liquid Chromatography (HPLC) method capable of separating and quantifying a nitro-aromatic compound from its degradation products.
Methodology:
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Column Selection: Start with a reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
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Mobile Phase Selection: A common starting point is a gradient elution with a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).
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Forced Degradation Studies: To ensure the method is stability-indicating, perform forced degradation of the nitro-aromatic compound under various stress conditions:
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Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat (e.g., at 60°C) for a set period.
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Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat (e.g., at 60°C) for a set period.
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Oxidative Degradation: Treat the compound with a solution of hydrogen peroxide (e.g., 3%) at room temperature.
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Thermal Degradation: Expose the solid compound to dry heat (e.g., 105°C) for a set period.
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Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) for a set period.
-
-
Method Optimization: Analyze the stressed samples by HPLC. Adjust the mobile phase gradient, flow rate, and column temperature to achieve baseline separation of the parent compound from all degradation products.
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Method Validation: Validate the optimized method according to ICH guidelines, including parameters such as specificity, linearity, accuracy, precision, and robustness.
2. Differential Scanning Calorimetry (DSC) for Thermal Stability
Objective: To determine the thermal stability, including the onset of decomposition, of a nitro-aromatic compound.
Methodology:
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Sample Preparation: Accurately weigh a small amount of the sample (typically 1-5 mg) into a DSC pan. For volatile or potentially explosive materials, use a hermetically sealed pan.[6]
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Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
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Thermal Program: Heat the sample at a constant rate (e.g., 10°C/min) over a specified temperature range. The range should be wide enough to observe the melting point (if applicable) and the onset of decomposition.
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Data Analysis: Analyze the resulting thermogram to identify endothermic events (e.g., melting) and exothermic events (e.g., decomposition). The onset temperature of the exothermic decomposition peak is a key indicator of thermal stability.[6]
Visualizations
Degradation Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate common degradation pathways for nitro-aromatic compounds and a typical experimental workflow for stability testing.
Caption: Common degradation pathways for nitro-aromatic compounds.
Caption: Experimental workflow for stability testing of nitro-aromatic compounds.
Caption: Logical troubleshooting workflow for suspected degradation.
References
Technical Support Center: Optimizing Phenylimidazole Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for phenylimidazole synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of phenylimidazoles, providing potential causes and recommended solutions.
Issue 1: Low Yield in Debus-Radziszewski Synthesis
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Question: My Debus-Radziszewski reaction for synthesizing 2-phenylimidazole is resulting in a low product yield. What are the potential causes and how can I improve it?
-
Answer: Low yields in the Debus-Radziszewski synthesis are a common issue.[1][2] The traditional method often suffers from the generation of by-products and difficulties in separation and purification.[1][3] Here are several factors to consider and optimize:
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Inadequate Mixing of Reactants: The reaction between the organic phase (benzaldehyde) and the aqueous phase (glyoxal and ammonia) can be slow due to their immiscibility.[4]
-
Suboptimal Reaction Temperature: Temperature is a critical parameter. If it's too low, the reaction rate will be slow, and if it's too high, it can lead to the formation of by-products and decomposition.[5]
-
Inefficient Ammonia Source: The traditional use of aqueous ammonia can be inefficient.
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Lack of a Catalyst: The uncatalyzed reaction is often slow and low-yielding.
-
Solution: Introduce a catalyst to improve the reaction rate and yield. A variety of catalysts have been successfully employed.[1] Please refer to the table below for a comparison of different catalysts.
-
-
Issue 2: Formation of Impurities and Purification Challenges
-
Question: My final phenylimidazole product is impure, and I am facing difficulties in purifying it. What are the likely impurities and what purification strategies can I use?
-
Answer: The formation of by-products is a known drawback of some phenylimidazole synthesis routes, making purification challenging.[1][3]
-
Common Impurities: In the Debus-Radziszewski synthesis, side reactions can lead to various impurities. In the dehydrogenation of 2-phenylimidazoline, incomplete reaction can leave the starting material in the final product.
-
Purification Strategies:
-
Recrystallization: This is a common and effective method for purifying solid phenylimidazole products. Solvents like ethanol, or a mixture of chloroform and petroleum ether, can be effective.[6]
-
Column Chromatography: For complex mixtures or to achieve very high purity, flash column chromatography is recommended.[7]
-
Sublimation: For volatile phenylimidazoles, sublimation under reduced pressure can be a highly effective purification technique.[8]
-
Work-up Procedure: A thorough work-up is crucial. This typically involves pouring the reaction mixture into ice-water, neutralizing with a base like sodium bicarbonate, and extracting the product with an organic solvent such as ethyl acetate.[3][7] Washing the organic extracts with brine and drying over an anhydrous salt like magnesium sulfate before solvent removal is also important.[7]
-
-
Issue 3: Catalyst Inactivity or Poisoning
-
Question: My catalytic reaction for phenylimidazole synthesis is sluggish or has stopped completely. What could be causing catalyst deactivation?
-
Answer: Catalyst poisoning or deactivation can significantly hinder your synthesis.[9] This occurs when impurities in the reactants or by-products bind to the active sites of the catalyst, reducing its effectiveness.[9][10]
-
Potential Catalyst Poisons:
-
Sulfur Compounds: Often present in starting materials derived from petroleum feedstocks.[9]
-
Nitrogen-containing Heterocycles: Can strongly coordinate with metal catalysts.[10][11]
-
Halides and Cyanides: Can irreversibly bind to metal centers.[11]
-
Carbon Monoxide: Can form inactive metal carbonyl complexes.[11]
-
-
Solutions:
-
Purify Starting Materials: Ensure the purity of your reactants and solvents before starting the reaction.
-
Use a Guard Bed: In flow chemistry setups, a guard bed can be used to remove impurities before they reach the catalyst.
-
Catalyst Regeneration: Some catalysts can be regenerated. The specific procedure depends on the catalyst and the poison.
-
Choose a Robust Catalyst: Some catalysts are more resistant to poisoning than others. For example, nanoparticle catalysts can sometimes be more robust and are often easier to separate and reuse.[3]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to phenylimidazoles?
A1: The primary methods for synthesizing phenylimidazoles include:
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The Debus-Radziszewski Synthesis: A multi-component reaction involving a 1,2-dicarbonyl compound (like glyoxal or benzil), an aldehyde (like benzaldehyde), and an ammonia source.[1][12] This is a widely used method for producing substituted imidazoles.[2]
-
Dehydrogenation of 2-Phenylimidazoline: This is a two-step process where 2-phenylimidazoline is first synthesized and then dehydrogenated to form 2-phenylimidazole.[1]
-
Alkylation of Imidazole: This method involves the reaction of imidazole with an aryl halide, such as iodobenzene, in the presence of a catalyst.[3]
Q2: How can I choose the best catalyst for my phenylimidazole synthesis?
A2: The choice of catalyst depends on the specific reaction, desired yield, reaction time, and environmental considerations. A variety of catalysts have been shown to be effective, including Lewis acids, solid-supported acids, and metal nanoparticles.[1] The following table summarizes the performance of several catalysts for the synthesis of 2-phenylimidazole derivatives.
Q3: What is the optimal solvent for phenylimidazole synthesis?
A3: The choice of solvent can significantly impact the reaction yield.[13] Polar solvents like ethanol and methanol are often effective for the Debus-Radziszewski reaction.[1][13] For the alkylation route, dimethylformamide (DMF) is a common solvent.[3] It is recommended to screen different solvents to find the optimal one for your specific reaction.
Q4: Can microwave irradiation be used to improve the synthesis?
A4: Yes, microwave irradiation has been successfully used to accelerate the synthesis of imidazole derivatives, often leading to higher yields and shorter reaction times compared to conventional heating.[1][2] However, this method may require high temperatures and pressures, and specialized equipment.[1]
Data Presentation
Table 1: Comparison of Catalysts for the Synthesis of 2-Phenylimidazole Derivatives
| Catalyst | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Silica Tungstic Acid | Benzil, Aromatic Aldehyde, Ammonium Acetate | Ethanol | 78 | 1 | up to 82 | [1] |
| Lactic Acid | Benzil, Aromatic Aldehyde, Ammonium Acetate | - | 160 | - | 92 | [2] |
| Fe3O4 Nanoparticles | Benzil, Aromatic Aldehyde, Ammonium Acetate | - | - | - | Excellent | [2] |
| Amberlyst A-15 | Benzil, Aldehyde, Ammonium Acetate | - | - | - | Excellent | [2] |
| Nanoparticle Nickel and Copper Iodide | Imidazole, Iodobenzene | DMF | 110-140 | 20-48 | up to 85 | [3] |
| Supported KMnO₄/SiO₂ (for dehydrogenation) | 2-Phenylimidazoline | - | Room Temp | 2.5 | 79.9 | [14] |
| Multi-walled Carbon Nanotubes (for dehydrogenation) | 2-Phenylimidazoline | Water/Acetonitrile | - | - | 96 | [14] |
| DMSO (for dehydrogenation) | 2-Aryl-Δ2-imidazolines | - | 120 | 48 | up to 71 | [15] |
| 10% Pd/C (for dehydrogenation) | 2-Aryl-Δ2-imidazolines | - | 120 | 48 | up to 57 | [15] |
Experimental Protocols
Protocol 1: Debus-Radziszewski Synthesis of 2,4,5-Triphenyl-1H-imidazole (Lophine) [7]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve benzil (1 mmol), benzaldehyde (1 mmol), and ammonium acetate (1.2 g) in boiling glacial acetic acid (16 ml).
-
Reflux: Heat the reaction mixture to reflux for 5–24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, pour the mixture into ice-water.
-
Neutralization and Extraction: Neutralize the aqueous mixture with sodium bicarbonate (NaHCO₃) and extract the product several times with ethyl acetate (EtOAc).
-
Drying and Purification: Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO₄). Remove the solvent under reduced pressure.
-
Final Purification: Purify the crude product by flash column chromatography. The product can be recrystallized from dimethyl sulfoxide (DMSO) to obtain colorless plates.
Protocol 2: Alkylation Synthesis of 2-Phenylimidazole [3]
-
Reaction Setup: In a three-necked flask equipped with a stirrer, reflux condenser, and thermometer, add imidazole (10 mmol), p-trifluoromethyliodobenzene (20 mmol), cuprous iodide (1 mmol), nanoparticle nickel (0.1 g), and dried DMF (20 mL).
-
Reaction: Stir and heat the mixture to 130°C and maintain this temperature for 48 hours.
-
Work-up: After the reaction, centrifuge to separate the catalyst. Pour the liquid into 50 mL of water and extract with 60 mL of ethyl acetate.
-
Purification: Separate the organic phase, wash it twice with 20 mL of water, and then dry the organic solvent to obtain a white solid.
-
Drying: Dry the solid in a vacuum at 50°C.
Protocol 3: Dehydrogenation of 2-Aryl-Δ2-imidazolines using DMSO [15]
-
Reaction Setup: A mixture of the 2-aryl-Δ2-imidazoline (1 mmol) in DMSO (5 mL) is placed in a round-bottom flask.
-
Reaction: The mixture is heated at 120°C for 48 hours.
-
Work-up: After cooling, the reaction mixture is poured into water.
-
Extraction and Purification: The product is extracted with an appropriate organic solvent. The organic layer is then washed, dried, and the solvent is evaporated. The crude product can be further purified by chromatography or recrystallization.
Visualizations
Caption: Workflow for Debus-Radziszewski Phenylimidazole Synthesis.
Caption: Troubleshooting Logic for Low Yield in Phenylimidazole Synthesis.
References
- 1. caloongchem.com [caloongchem.com]
- 2. ijprajournal.com [ijprajournal.com]
- 3. CN102250010A - Method for synthesizing 2-phenylimidazole compounds - Google Patents [patents.google.com]
- 4. CN105884690A - Method for preparing 2-phenylimidazole - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. CN103450089B - Preparation method of 4-phenylimidazole - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. The Cohesive Interactions in Phenylimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 10. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. caloongchem.com [caloongchem.com]
- 15. New One-Step Synthesis of 2-Aryl-1H-Imidazoles: Dehydrogenation of 2-Aryl-Δ2-Imidazolines with Dimethylsulfoxide [organic-chemistry.org]
Technical Support Center: Overcoming Solubility Challenges of Imidazole Derivatives in Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with imidazole derivatives during biological assays.
Frequently Asked Questions (FAQs)
Q1: Why do many imidazole derivatives exhibit poor water solubility?
A1: The solubility of imidazole derivatives is influenced by several factors inherent to their structure. The imidazole ring itself is amphoteric, meaning it can act as both a weak acid and a weak base.[1] The overall solubility of a derivative is determined by the physicochemical properties of its substituents, its solid-state form (crystalline vs. amorphous), and the pH of the aqueous medium.[2][3] For many derivatives, lipophilic substituents added to enhance biological activity can significantly decrease aqueous solubility.
Q2: My imidazole derivative precipitates when I dilute my DMSO stock solution into aqueous buffer for a cell-based assay. What are the initial troubleshooting steps?
A2: This is a common issue known as "precipitation upon dilution." Here’s a systematic approach to troubleshoot this problem:
-
Review Compound Purity and Form: Ensure the compound's purity and verify if you are using the appropriate salt form, as this can significantly impact solubility.[4]
-
Optimize Final Co-solvent Concentration: Prepare a high-concentration stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol.[4] When diluting into your aqueous buffer or cell culture medium, ensure the final concentration of the organic solvent is as low as possible to minimize toxicity to cells, yet high enough to maintain the compound's solubility.[5][6]
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Reduce Final Compound Concentration: The simplest solution may be to work at a lower, more soluble concentration of your compound.[4] It's crucial to determine the kinetic solubility of your compound under the specific assay conditions.[6]
-
Gentle Warming: Briefly warming the solution in a water bath (e.g., to 37°C) can sometimes help dissolve the compound. However, be cautious as this can lead to precipitation upon cooling if the compound's solubility limit is exceeded.[4]
-
pH Adjustment: The ionization state of the imidazole ring and any other ionizable groups on your molecule is pH-dependent. Adjusting the pH of your buffer can significantly alter the solubility. For zwitterionic compounds, solubility is typically lowest at the isoelectric point (pI) and increases as the pH moves away from the pI.[2]
Q3: Can I use surfactants or detergents to improve the solubility of my imidazole derivative in an enzyme assay?
A3: Yes, for acellular assays like enzyme inhibition assays, non-ionic detergents such as Tween-20 or Triton X-100 at low concentrations (e.g., 0.01 - 0.05%) can be added to the assay buffer to help solubilize lipophilic compounds.[5] However, it's important to verify that the detergent itself does not interfere with the assay or enzyme activity. This approach is generally not suitable for cell-based assays as detergents can be toxic to cells at concentrations above their critical micelle concentration.[5]
Q4: I've heard about using cyclodextrins. How do they work and how can I use them?
A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[7][8] They can encapsulate poorly water-soluble molecules, like many imidazole derivatives, forming inclusion complexes that have enhanced aqueous solubility and stability.[7][9][10] Hydrophilic derivatives of cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), are particularly effective at increasing the solubility of hydrophobic drugs.[7]
Troubleshooting Guide
Issue 1: Compound is insoluble in 100% DMSO.
-
Possible Cause: The compound may be highly crystalline or have very strong intermolecular interactions.
-
Solution:
-
Try gentle heating (up to 37°C) and vortexing.
-
Use a different organic solvent such as ethanol, methanol, or N,N-dimethylformamide (DMF).
-
If the compound is a salt, consider converting it to the free base or a different salt form which may have better solubility in organic solvents.
-
Issue 2: Compound precipitates in cell culture medium over time.
-
Possible Cause: The compound's concentration exceeds its thermodynamic solubility in the final assay medium, leading to precipitation over the incubation period.
-
Solution:
-
Reduce the final concentration of the imidazole derivative in the assay.[4]
-
Increase the serum concentration in the cell culture medium if appropriate for the experiment, as serum proteins like albumin can bind to and solubilize hydrophobic compounds.[5]
-
Utilize a formulation strategy, such as complexation with cyclodextrins, to increase and maintain the compound's solubility in the aqueous environment.[9][10]
-
Data Presentation: Solubility Enhancement Strategies
The following table summarizes various strategies to improve the solubility of poorly soluble compounds, including imidazole derivatives.
| Strategy | Principle | Advantages | Disadvantages | Typical Application |
| Co-solvency | Increasing solubility by adding a water-miscible organic solvent (e.g., DMSO, ethanol).[11][12] | Simple and widely used. | Potential for solvent toxicity in cell-based assays; risk of precipitation upon dilution.[5] | Initial stock solution preparation for in vitro assays. |
| pH Adjustment | Altering the ionization state of the compound to a more soluble form.[2][11] | Effective for ionizable compounds. | Can alter biological activity or assay conditions. | Buffers for enzymatic and cell-based assays. |
| Cyclodextrin Complexation | Encapsulation of the hydrophobic drug within the cyclodextrin cavity to form a soluble inclusion complex.[7][8][9] | Significant solubility enhancement; can improve stability.[7][10] | May alter drug availability and interaction with the target; potential for nephrotoxicity with some cyclodextrins.[13] | Both in vitro and in vivo formulations. |
| Particle Size Reduction | Increasing the surface area of the drug particles (micronization, nanosuspensions) to enhance dissolution rate.[3][12][14] | Improves dissolution rate and bioavailability.[14] | Requires specialized equipment; potential for particle aggregation.[15] | Oral and parenteral drug delivery. |
| Lipid-Based Formulations | Dissolving the compound in lipidic excipients (e.g., nanoemulsions, solid lipid nanoparticles).[3][16] | Can significantly increase solubility and oral bioavailability.[16][17] | Complex formulations; potential for stability issues. | Oral and parenteral drug delivery. |
| Solid Dispersions | Dispersing the drug in a solid matrix (often a polymer) to create an amorphous form with higher solubility.[11][15] | Can lead to substantial increases in apparent solubility and dissolution. | Potential for recrystallization of the amorphous drug over time. | Oral dosage forms. |
Experimental Protocols
Protocol: Preparation of an Imidazole Derivative Stock Solution
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Weigh a precise amount of the imidazole derivative into a sterile microcentrifuge tube.
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Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
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Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.
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Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol: Using Cyclodextrins to Enhance Solubility
This protocol provides a general method for preparing an inclusion complex of an imidazole derivative with hydroxypropyl-β-cyclodextrin (HP-β-CD).
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Prepare a Cyclodextrin Solution: Dissolve HP-β-CD in distilled water or the desired aqueous buffer to a specific concentration (e.g., 10-40% w/v). Gentle heating may be required to fully dissolve the cyclodextrin.
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Add the Imidazole Derivative: Add the powdered imidazole derivative to the cyclodextrin solution. The molar ratio of the compound to cyclodextrin is typically optimized, often starting at 1:1.[4]
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Equilibrate the Mixture: Stir the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.[4]
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Filter and Use: Filter the solution through a 0.22 µm filter to remove any undissolved compound. The resulting clear solution contains the solubilized imidazole derivative-cyclodextrin complex and can be used for biological assays.
Visualizations
Caption: Troubleshooting workflow for addressing solubility issues of imidazole derivatives.
Caption: How cyclodextrins improve the solubility of imidazole derivatives.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. benchchem.com [benchchem.com]
- 3. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 13. chemicaljournals.com [chemicaljournals.com]
- 14. sphinxsai.com [sphinxsai.com]
- 15. mdpi.com [mdpi.com]
- 16. Improved Bioavailability of Poorly Soluble Drugs through Gastrointestinal Muco-Adhesion of Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Nanoparticulate strategies for effective delivery of poorly soluble therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
Challenges in the scale-up synthesis of 2-(3-nitrophenyl)-1H-imidazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 2-(3-nitrophenyl)-1H-imidazole.
Troubleshooting Guide
The scale-up of chemical syntheses from the laboratory to pilot plant or industrial scale can introduce unforeseen challenges. This guide addresses common issues encountered during the synthesis of this compound.
Issue 1: Low Yield of this compound
Q: We are experiencing a significant drop in yield upon scaling up the synthesis of this compound. What are the potential causes and solutions?
A: Low yields during scale-up can stem from several factors, including inefficient mixing, poor temperature control, and suboptimal reaction concentrations.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for addressing low reaction yield.
Detailed Solutions:
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Mixing: Inadequate mixing in large reactors can lead to localized "hot spots" or areas of low reactant concentration, both of which can decrease yield. Ensure the reactor is equipped with appropriate baffles and an optimized stirrer for the vessel geometry and reaction mass viscosity.
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Temperature Control: The reaction to form the imidazole ring is often exothermic. Poor heat dissipation in larger reactors can lead to temperature spikes, promoting side reactions and decomposition of the product. Utilize jacketed reactors with a suitable heat transfer fluid and consider a semi-batch process where one of the reactants is added portion-wise to control the reaction rate and temperature.
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Concentration: Optimal reactant concentrations at the lab scale may not be ideal for larger scales. It may be necessary to re-optimize concentrations to balance reaction rate, product solubility, and impurity formation.
Issue 2: High Impurity Levels
Q: The purity of our this compound batches is inconsistent and often lower than desired at a larger scale. How can we identify and control impurities?
A: Impurity profiles can change significantly with scale-up due to longer reaction times, temperature variations, and differences in raw material quality.
Common Impurities and Mitigation Strategies:
| Impurity Type | Potential Source | Mitigation Strategy |
| Unreacted Starting Materials | Incomplete reaction due to poor mixing or insufficient reaction time. | Optimize reaction time and improve mixing efficiency. Monitor reaction completion by HPLC. |
| Over-alkylation/Di-alkylation Products | In reactions involving N-alkylation steps, excess alkylating agent or high temperatures can lead to multiple alkyl groups being added. | Use a stoichiometric amount of the alkylating agent and maintain strict temperature control. |
| Oxidation Products | The imidazole ring can be susceptible to oxidation, especially at elevated temperatures and in the presence of air. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Byproducts from Side Reactions | The Radziszewski synthesis can have competing side reactions. | Carefully control the stoichiometry of reactants and the reaction temperature. |
Analytical Approach to Impurity Profiling:
A robust analytical method is crucial for identifying and quantifying impurities. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose.
Typical HPLC Method Parameters for Imidazole Derivatives:
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient of acetonitrile and water (with 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
Issue 3: Crystallization and Isolation Difficulties
Q: We are facing challenges with the crystallization of this compound at a larger scale, leading to inconsistent crystal size and difficulties in filtration. What can we do?
A: Crystallization is a critical step that is highly dependent on scale. What works in a flask may not be directly transferable to a large reactor.
Troubleshooting Crystallization:
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Cooling Rate: A slower, controlled cooling rate generally promotes the formation of larger, more uniform crystals which are easier to filter. Crash cooling can lead to the formation of fine particles or an oil.
-
Seeding: Introducing a small amount of pure product (seed crystals) at the appropriate temperature can induce crystallization and help control crystal size.
-
Solvent System: The choice of anti-solvent and the rate of its addition are critical. The solubility of this compound should be carefully determined in different solvent systems to optimize the crystallization process.
-
Agitation: The agitation rate during crystallization can affect crystal size and morphology. Gentle agitation is typically preferred to avoid breaking the crystals.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the synthesis of this compound?
A1: The primary safety concern is the presence of the nitroaromatic group. Nitroaromatic compounds can be thermally unstable and may decompose exothermically, especially in the presence of impurities. It is crucial to perform thermal stability testing (e.g., Differential Scanning Calorimetry - DSC) on the reaction mixture and the isolated product to understand its thermal hazards.[1] All reactions should be conducted with appropriate temperature monitoring and control, and pressure relief systems should be in place for large-scale reactors.
Q2: Which synthetic route is most amenable to the large-scale synthesis of this compound?
A2: The Debus-Radziszewski synthesis is a common and often suitable method for the preparation of polysubstituted imidazoles.[2] This reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde (in this case, 3-nitrobenzaldehyde), and an ammonia source (like ammonium acetate). While this method is robust, optimization of reaction conditions is crucial for achieving high yields and purity on a larger scale.
Q3: How can we monitor the progress of the reaction effectively during scale-up?
A3: In-process controls (IPCs) are essential for monitoring reaction progress and ensuring consistency between batches. For the synthesis of this compound, HPLC is the recommended IPC method. Samples can be taken at regular intervals to monitor the consumption of starting materials and the formation of the product. This allows for the determination of the reaction endpoint and can help identify any deviations from the expected reaction profile.
Q4: What are the key parameters to consider for the final product specifications?
A4: The final product specifications for this compound should include:
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Appearance: A description of the physical state and color of the solid.
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Identity: Confirmation of the chemical structure, typically by ¹H NMR and Mass Spectrometry.
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Purity: Determined by HPLC, with a defined acceptance limit (e.g., >98%).
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Impurities: Identification and quantification of any known or unknown impurities, with specific limits for each.
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Residual Solvents: Quantification of any remaining solvents from the synthesis and purification process, typically by Gas Chromatography (GC).
-
Melting Point: A defined range for the melting point can be a useful indicator of purity.
Experimental Protocols
Key Experiment: Synthesis of this compound via Radziszewski Reaction
This protocol is a representative example and may require optimization for specific equipment and scales.
Materials:
-
Glyoxal (40% in water)
-
3-Nitrobenzaldehyde
-
Ammonium acetate
-
Glacial acetic acid
-
Ethanol
-
Water
Procedure:
-
Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, condenser, and temperature probe, charge glacial acetic acid.
-
Reagent Addition: To the stirred acetic acid, add ammonium acetate and 3-nitrobenzaldehyde. Stir the mixture until all solids are dissolved.
-
Glyoxal Addition: Slowly add the 40% aqueous solution of glyoxal to the reaction mixture. The addition should be controlled to maintain the reaction temperature within a specified range (e.g., 20-30 °C).
-
Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for a specified period (e.g., 2-4 hours). Monitor the reaction progress by HPLC.
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Work-up: Once the reaction is complete, cool the mixture to room temperature. Slowly add the reaction mixture to a stirred vessel containing water to precipitate the product.
-
Isolation: Filter the precipitated solid and wash with water until the filtrate is neutral.
-
Drying: Dry the solid product under vacuum at a specified temperature (e.g., 60-70 °C) to a constant weight.
-
Purification (if necessary): The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Experimental Workflow Diagram
Caption: A typical experimental workflow for the synthesis of this compound.
References
Validation & Comparative
A Comparative Efficacy Analysis: 2-(3-nitrophenyl)-1H-imidazole Derivatives versus Metronidazole
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Metronidazole's efficacy stems from the reduction of its nitro group within anaerobic organisms, leading to the formation of cytotoxic radicals that damage microbial DNA.[1][2][3] Derivatives of 2-(3-nitrophenyl)-1H-imidazole, which also feature a nitroaromatic moiety, are being investigated for their therapeutic potential. Studies on related compounds suggest that the 2-phenyl-1H-imidazole scaffold with a nitro substitution holds promise for antimicrobial and antiparasitic activities. This guide will synthesize the available data to provide a comparative perspective.
Comparative Efficacy Data
The following tables summarize the available quantitative data on the efficacy of metronidazole and derivatives of this compound. It is crucial to note that the data for the this compound derivatives are from different studies and against different organisms, precluding a direct head-to-head comparison with metronidazole in all cases.
Table 1: Antibacterial Activity - Minimum Inhibitory Concentration (MIC)
| Compound | Organism | MIC (µg/mL) | Reference |
| Metronidazole | Bacteroides fragilis | 0.5 - 6.6 (µM) | [4][5] |
| Clostridium difficile | 0.5 | [6] | |
| 3-[2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazol-1-yl]-1H-2,4 triazole * | Gram-positive & Gram-negative bacteria | Good activity | [1] |
| Secnidazole Analogues with Oxadiazole Scaffold | Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, Staphylococcus aureus | 1.56 - 6.25 | [7] |
*A derivative of this compound. Specific MIC values were not provided in the abstract.
Table 2: Antiparasitic Activity - Half-maximal Inhibitory Concentration (IC50) / Half-maximal Effective Concentration (EC50)
| Compound | Organism | IC50 / EC50 (µM) | Reference |
| Metronidazole | Entamoeba histolytica | ~4.0 | [2] |
| Giardia intestinalis | ~4.0 | [2] | |
| Trichomonas vaginalis | 0.8 | [8] | |
| 5-(3-chlorophenyl)-1-methyl-4-nitro-1H-imidazole * | Entamoeba histolytica | 1.47 | [2] |
| Giardia intestinalis | 1.47 | [2] | |
| 4-nitro-1H-imidazolyl derivative (Compound 6) | Leishmania amazonensis (amastigotes) | 4.57 | [6] |
| 4-nitro-1H-imidazolyl derivative (Compound 7) | Leishmania amazonensis (amastigotes) | 9.19 | [6] |
*A structurally related nitroimidazole derivative.
Mechanism of Action
Metronidazole
The established mechanism of action for metronidazole involves a multi-step process within anaerobic microorganisms.
This compound Derivatives
While the precise mechanism of action for this compound has not been elucidated, it is hypothesized to follow a similar pathway to other nitroimidazoles. The presence of the nitro group suggests that its antimicrobial and antiparasitic activity is likely dependent on the reductive activation of this group within the target organism, leading to the generation of reactive nitrogen species that induce cellular damage. Studies on other imidazole derivatives suggest that their mechanism may also involve the induction of oxidative stress within the parasite.[9]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the efficacy of antimicrobial and antiparasitic compounds.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8][10][11]
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Preparation of Compound Dilutions: A two-fold serial dilution of the test compound (e.g., this compound or metronidazole) is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).
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Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a specific concentration (e.g., 5 x 10^5 CFU/mL).[8]
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Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension. Positive (microorganism without compound) and negative (broth only) controls are included.
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Incubation: The plate is incubated under conditions suitable for the growth of the microorganism (e.g., 37°C for 18-24 hours).[8]
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MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[11]
In Vitro Antiparasitic Activity Assay (IC50/EC50 Determination)
This assay is used to determine the concentration of a compound that inhibits 50% of the parasite's growth or viability.
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Parasite Culture: The target protozoan parasites (e.g., Entamoeba histolytica, Giardia intestinalis) are cultured in an appropriate medium.
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Compound Addition: The parasites are exposed to serial dilutions of the test compounds in a 96-well plate.
-
Incubation: The plates are incubated under anaerobic or microaerophilic conditions at 37°C for a specified period (e.g., 48 hours).[12]
-
Viability Assessment: Parasite viability is assessed using a variety of methods, such as:
-
Microscopic counting: Direct counting of viable (motile) and non-viable parasites.
-
Fluorometric assays: Using viability dyes like resazurin, which is reduced by metabolically active cells.
-
-
Data Analysis: The percentage of inhibition is calculated for each concentration relative to the untreated control. The IC50 or EC50 value is then determined by plotting the inhibition percentage against the log of the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
The available evidence, primarily from studies on structurally related compounds, suggests that this compound and its derivatives are a promising class of compounds with potential antimicrobial and antiparasitic activities. The presence of the nitro group is a key feature that likely contributes to a mechanism of action similar to that of metronidazole, involving reductive activation to cytotoxic radicals.
However, a definitive comparison of the efficacy of this compound and metronidazole is hampered by the lack of direct comparative studies. To fully assess the therapeutic potential of this compound, future research should focus on:
-
Direct Head-to-Head Efficacy Studies: Conducting in vitro and in vivo studies that directly compare the efficacy of this compound and metronidazole against a broad panel of clinically relevant anaerobic bacteria and protozoan parasites.
-
Mechanism of Action Studies: Elucidating the precise molecular mechanism of action of this compound to understand its cellular targets and potential for cross-resistance with existing nitroimidazoles.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a library of this compound derivatives to identify the structural modifications that enhance potency and selectivity while minimizing toxicity.
-
Toxicity and Pharmacokinetic Profiling: Assessing the cytotoxicity of promising lead compounds against mammalian cell lines and evaluating their pharmacokinetic properties (absorption, distribution, metabolism, and excretion) in animal models.
By addressing these research gaps, the scientific community can determine if this compound and its derivatives can offer a viable alternative or improvement upon the long-standing efficacy of metronidazole in treating anaerobic and parasitic infections.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ymerdigital.com [ymerdigital.com]
- 5. 2-(3-Nitrophenyl)-4,5-diphenyl-1H-imidazol-3-ium nitrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phenotypic investigation of 4-nitrophenylacetyl- and 4-nitro-1H-imidazoyl-based compounds as antileishmanial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The anti-parasite action of imidazole derivatives likely involves oxidative stress but not HIF-1α signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bmglabtech.com [bmglabtech.com]
- 12. mdpi.com [mdpi.com]
A Comparative Guide to the Biological Activity of 2-, 4-, and 5-Nitroimidazole Isomers
For Researchers, Scientists, and Drug Development Professionals
Nitroimidazoles are a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. The position of the nitro group on the imidazole ring—at the 2-, 4-, or 5-position—profoundly influences their therapeutic properties, leading to distinct applications as antimicrobial, anticancer, and radiosensitizing agents. This guide provides an objective comparison of the biological activities of these three key isomers, supported by available experimental data, to aid researchers in the design and development of novel therapeutics.
At a Glance: Key Differences in Biological Activity
The isomeric position of the nitro group alters the electron affinity and steric hindrance of the molecule, which in turn dictates its biological efficacy. Generally, 2-nitroimidazoles are the most electron-affinic, making them potent radiosensitizers. 5-nitroimidazoles are widely used as antimicrobial agents, while 4-nitroimidazoles have shown promise in various therapeutic areas, including as antitubercular and anticancer agents.
Comparative Biological Activity Data
The following tables summarize available quantitative data on the anticancer, antimicrobial, and radiosensitizing activities of representative 2-, 4-, and 5-nitroimidazole derivatives. It is important to note that the data are compiled from various studies and direct, head-to-head comparative studies under identical experimental conditions are limited. Therefore, these values should be interpreted with consideration of the different cell lines, microbial strains, and experimental protocols used.
Table 1: Comparative Anticancer Activity (IC50 in µM)
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Nitroimidazole | Misonidazole | V-79 | >1000 (oxic), ~100 (hypoxic) | [1] |
| Pimonidazole | V-79 | >1000 (oxic), ~200 (hypoxic) | [1] | |
| 4-Nitroimidazole | N-alkyl-nitroimidazole (methyl) | A549 (Lung) | 17.00 ± 1.7 | [2][3] |
| N-alkyl-nitroimidazole (methyl) | MDA-MB-231 (Breast) | 16.67 ± 2.3 | [2][3] | |
| 5-Nitroimidazole | Metronidazole | - | Inactive against aerobic tumor cells | [4] |
| Ornidazole | - | - | - |
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference |
| 2-Nitroimidazole | Azomycin | Bacteroides fragilis | - | - |
| 4-Nitroimidazole | (Various derivatives) | Mycobacterium tuberculosis | Generally more active than 5-nitroimidazoles | [5] |
| 5-Nitroimidazole | Metronidazole | Bacteroides fragilis | 0.5 - 2.0 | [6] |
| Tinidazole | Bacteroides fragilis | 0.25 - 1.0 | [6] | |
| Secnidazole Analog (11) | E. coli | 1.56 - 3.13 | [7] | |
| Secnidazole Analog (12) | S. aureus | 1.56 - 6.25 | [7] |
Table 3: Comparative Radiosensitizing Activity (Sensitizer Enhancement Ratio - SER)
| Compound Class | Derivative | Cell Line | SER | Reference |
| 2-Nitroimidazole | Misonidazole | V-79 | ~1.7 | [1] |
| Etanidazole | EMT6 | ~1.4 | [8] | |
| RK-28 | HeLa S3 / V79 | 1.56 / 1.84 | [9] | |
| RP-170 | EMT6 | ~1.4 | [8] | |
| 4-Nitroimidazole | 1-(2'-hydroxyethyl)-2-methyl-4-nitroimidazole | V-79 (hypoxic) | Slightly stronger than Metronidazole | [10] |
| 5-Nitroimidazole | Nimorazole | - | Clinically effective | [11] |
Mechanism of Action: A Tale of Three Isomers
The biological activity of all nitroimidazole isomers is predicated on the reductive activation of the nitro group to form cytotoxic-free radicals. This process is significantly more efficient under hypoxic (low oxygen) conditions, which are characteristic of solid tumors and anaerobic microbial environments.
The position of the nitro group influences the electron affinity of the molecule, which in turn affects the rate of its reduction and, consequently, its biological activity. 2-nitroimidazoles, being the most electron-affinic, are more readily reduced, leading to their high efficiency as radiosensitizers. The resulting radicals are highly reactive and can "fix" radiation-induced DNA damage, making it irreparable. 5-nitroimidazoles, while less electron-affinic, are effectively activated by nitroreductases found in anaerobic bacteria and protozoa, leading to their potent antimicrobial effects. 4-nitroimidazoles exhibit intermediate properties and their diverse activities are an area of active research.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of findings.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the nitroimidazole compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
Antimicrobial Activity: Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a two-fold serial dilution of the nitroimidazole compounds in a 96-well microtiter plate containing appropriate broth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Radiosensitizing Activity: Clonogenic Assay
This assay measures the ability of a single cell to grow into a colony, assessing cell reproductive integrity after treatment.
-
Cell Seeding: Plate a known number of cells into culture dishes.
-
Compound Incubation and Irradiation: Incubate the cells with the nitroimidazole compound for a specified period under hypoxic conditions, followed by irradiation with a range of radiation doses.
-
Colony Formation: Remove the compound and incubate the cells for 7-14 days to allow for colony formation.
-
Staining and Counting: Fix and stain the colonies with crystal violet and count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction for each treatment and determine the Sensitizer Enhancement Ratio (SER) by comparing the radiation dose-response curves with and without the compound.
Conclusion
The isomeric form of nitroimidazoles is a critical determinant of their biological activity. While 2-nitroimidazoles excel as radiosensitizers due to their high electron affinity, 5-nitroimidazoles are established antimicrobial agents. 4-nitroimidazoles represent a promising but less explored class with potential applications in various diseases. The lack of direct comparative studies highlights a significant gap in the literature. Future research should focus on systematic, head-to-head comparisons of these isomers to elucidate their structure-activity relationships more definitively and to guide the rational design of next-generation nitroimidazole-based therapeutics.
References
- 1. Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds [openmedicinalchemistryjournal.com]
- 3. scispace.com [scispace.com]
- 4. Indolin-2-one Nitroimidazole Antibiotics Exhibit an Unexpected Dual Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. impactfactor.org [impactfactor.org]
- 7. Design, synthesis and antimicrobial activities of nitroimidazole derivatives containing 1,3,4-oxadiazole scaffold as FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Radiosensitization by 2-nitroimidazole nucleoside analog RP-170: radiosensitizing effects under both intravenous and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro and in vivo radiosensitizing effects of 2-nitroimidazole derivatives with sugar component - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Comparative studies on the radiosensitizing action of 4-nitroimidazole and metronidazole (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
Structure-Activity Relationship of Substituted Phenylimidazoles: A Comparative Guide
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive compounds. When substituted with a phenyl group, the resulting phenylimidazole framework offers a versatile platform for developing therapeutic agents targeting a wide array of diseases. The nature and position of substituents on both the phenyl and imidazole moieties critically influence the compound's pharmacological profile. This guide provides a comparative overview of the structure-activity relationships (SAR) of substituted phenylimidazoles across anticancer, anti-inflammatory, and antifungal activities, supported by experimental data and detailed protocols.
Anticancer Activity
Phenylimidazole derivatives have demonstrated significant potential as anticancer agents by targeting various mechanisms, including the inhibition of signaling pathways crucial for tumor growth and proliferation.[1] A notable target is the Smoothened (Smo) receptor in the Hedgehog (Hh) signaling pathway, which is aberrantly activated in many cancers.[2][3] Other derivatives exhibit cytotoxic effects against a range of cancer cell lines.[4][5][6]
Quantitative Data: Anticancer Activity of Phenylimidazole Derivatives
| Compound ID/Series | Key Substitutions | Target/Cell Line | Activity (IC₅₀) | Reference |
| Series 1 | Varied phenyl and imidazole substitutions | Smoothened (Smo) Receptor | 1.3 nM - >10 µM | [2] |
| 19 | Optimized phenyl imidazole derivative | Smoothened (Smo) Receptor | Potent, selective, orally bioavailable | [2] |
| 4f | N-phenylbenzamide with Fluorine on phenyl | A549 (Lung), HeLa (Cervical), MCF-7 (Breast) | 7.5 µM, 9.3 µM, 8.9 µM | [5] |
| 4e | N-phenylbenzamide with Chlorine on phenyl | A549, HeLa, MCF-7 | 11.1 µM, 10.2 µM, 9.8 µM | [6] |
| 11b | Fused pyrrolo[1,2-e]imidazole | MCF-7, HepG2, A549 | 4.30 µM, 5.53 µM, 9.43 µM | [4] |
| 22 | Benzimidazole sulfonamide with pyrazole | A549, HeLa, HepG2, MCF-7 | 0.15 µM, 0.21 µM, 0.33 µM, 0.17 µM | [7] |
SAR Insights:
-
For Smoothened antagonists, specific substitutions on the phenyl ring are crucial for potent inhibition.[2]
-
In N-phenylbenzamide derivatives, electron-withdrawing groups like fluorine on the phenyl ring can enhance cytotoxic activity against various cancer cell lines.[5][6]
-
Fused heterocyclic systems based on the 3-phenyl-2-thioxoimidazolidin-4-one scaffold have shown potent and selective anticancer activity.[4][8][9]
Visualization: Inhibition of Hedgehog Signaling Pathway
References
- 1. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and structure-activity-relationship of phenyl imidazoles as potent Smoothened antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and biological evaluation of phenyl imidazole analogs as hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights [frontiersin.org]
- 6. New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Phenylimidazoles Scaffolds as Potent Anticancer Agents (Part I) | Semantic Scholar [semanticscholar.org]
In Vivo Evaluation of 2-(3-Nitrophenyl)-1H-imidazole Derivatives: A Comparative Guide for Researchers
For researchers and drug development professionals, this guide provides a comparative overview of the in vivo evaluation of 2-(3-nitrophenyl)-1H-imidazole derivatives and related nitroimidazole compounds as potential anticancer agents. Due to a lack of extensive in vivo studies specifically on this compound derivatives, this guide draws comparisons with structurally related 2-nitroimidazole analogues that have undergone in vivo testing, providing a valuable framework for future research and development.
The therapeutic potential of imidazole-based compounds in oncology is a burgeoning field of interest. The inclusion of a nitro group, particularly on a phenyl ring attached to the imidazole core, is a key structural feature. This moiety can be bioreductively activated under the hypoxic conditions prevalent in solid tumors, leading to the formation of cytotoxic radicals that can induce DNA damage and cell death. This targeted activation makes nitroimidazole derivatives attractive candidates for selective cancer therapy.
Comparative In Vivo Efficacy
| Compound Class | Animal Model | Tumor Type | Key Findings |
| 2-Nitroimidazole Analogues (General) | Murine Host Systems | Various Transplanted Tumors | Often used in combination with radiation to enhance tumor cell killing.[1] |
| Misonidazole (2-nitroimidazole derivative) | Mouse Fibrosarcoma SA Fab | Fibrosarcoma | Demonstrated radiosensitizing effects, with efficacy dependent on tumor concentration.[2][3] |
| Ro 03-8799 (Pimonidazole) | Anaplastic MT Tumor in Mice | Anaplastic Tumor | Potentiated the cytotoxic effects of alkylating agents like melphalan and cyclophosphamide.[4] |
| RSU-1069 and analogues (2-nitroimidazoles with aziridine function) | KHT Murine Sarcomas | Sarcoma | Act as bioreductive cytotoxins, showing greater toxicity to hypoxic cells.[5] |
Note: The table above summarizes findings for related 2-nitroimidazole compounds to provide a comparative context for the potential in vivo evaluation of this compound derivatives.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of in vivo studies. Below are generalized experimental protocols based on studies of related nitroimidazole compounds.
Tumor Xenograft Model for Efficacy Studies
A common method to evaluate the in vivo anticancer activity of a compound is to use a tumor xenograft model in immunocompromised mice.[1][6]
-
Cell Culture: Human tumor cell lines are cultured in appropriate media until they reach the desired confluence.
-
Animal Model: Immunodeficient mice (e.g., nude or SCID mice) are typically used to prevent rejection of the human tumor cells.[6]
-
Tumor Implantation: A specific number of tumor cells are injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their dimensions are measured regularly with calipers to calculate the tumor volume.
-
Treatment Administration: Once tumors reach a predetermined size, mice are randomized into treatment and control groups. The investigational compound (e.g., a this compound derivative) is administered via a specified route (e.g., intraperitoneal injection or oral gavage) at a defined dose and schedule. A control group receives a vehicle solution.
-
Efficacy Endpoints: The primary endpoint is often tumor growth inhibition. Other endpoints can include survival analysis and measurement of specific biomarkers.
-
Toxicity Monitoring: Animal body weight and general health are monitored throughout the study to assess treatment-related toxicity.
Radiosensitization Studies
To evaluate the radiosensitizing potential of a compound, the xenograft model is combined with radiation treatment.
-
Tumor Model Establishment: As described above.
-
Drug Administration: The compound is administered at a specific time point before irradiation. The timing is critical and is determined by the pharmacokinetic profile of the drug to ensure peak tumor concentration during radiation exposure.[2][3]
-
Irradiation: A single or fractionated dose of radiation is delivered to the tumor-bearing area.
-
Evaluation of Efficacy: The efficacy of the combination treatment is compared to that of the drug alone, radiation alone, and a control group. The enhancement ratio, a measure of the radiosensitizing effect, is often calculated from tumor growth-delay curves.[2]
Signaling Pathways and Mechanisms of Action
The anticancer effects of nitroimidazole derivatives are closely linked to the hypoxic microenvironment of tumors. The primary mechanism involves the bioreductive activation of the nitro group.
Caption: Bioreductive activation of nitroimidazoles in hypoxic tumor cells.
Under hypoxic conditions, intracellular nitroreductases reduce the nitro group of the imidazole derivative to a highly reactive nitro radical anion.[7][8] In the presence of oxygen, this radical is rapidly re-oxidized back to the parent compound. However, in the low-oxygen environment of a tumor, further reduction occurs, leading to the formation of cytotoxic reactive nitrogen species. These species can cause damage to cellular macromolecules, including DNA and proteins, ultimately leading to cell death.[7]
A key signaling pathway that is activated in response to hypoxia is the Hypoxia-Inducible Factor 1 (HIF-1) pathway.[9][10] HIF-1 is a transcription factor that upregulates the expression of numerous genes involved in tumor progression, angiogenesis, and metabolic adaptation to hypoxia.[9][10][11] While nitroimidazoles are not direct inhibitors of the HIF-1 pathway, their selective activity in hypoxic regions makes them relevant to this signaling cascade. The cellular environment where HIF-1 is active is the same environment where nitroimidazoles are selectively activated.
Caption: A typical workflow for the in vivo evaluation of a novel anticancer compound.
Furthermore, the PI3K/Akt/mTOR pathway is a critical survival pathway that is often constitutively active in many cancers.[12][13] This pathway can be activated by growth factor receptors and is involved in cell proliferation, survival, and angiogenesis.[12][13] While direct links between this compound derivatives and this pathway have not been established, it represents a key signaling network in cancer that could be a downstream target of the cellular stress induced by these compounds or a pathway for synergistic targeting in combination therapies.
References
- 1. ijpbs.com [ijpbs.com]
- 2. In vivo assessment of basic 2-nitroimidazole radiosensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo testing of a 2-nitroimidazole radiosensitizer (Ro 03-8799) using repeated administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of the nitroimidazole Ro 03-8799 on the activity of chemotherapeutic agents against a murine tumour in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. meridian.allenpress.com [meridian.allenpress.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Significance of nitroimidazole compounds and hypoxia‐inducible factor‐1 for imaging tumor hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of two novel 2-nitroimidazole derivatives as potential PET radioligands for tumor imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Significance of nitroimidazole compounds and hypoxia-inducible factor-1 for imaging tumor hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting hypoxia-inducible factor 1 (HIF-1) signaling with natural products toward cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hypoxia-Inducible Factor (HIF)-1 Regulatory Pathway and its Potential for Therapeutic Intervention in Malignancy and Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Antibacterial Cross-Reactivity of 2-(3-nitrophenyl)-1H-imidazole and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticipated antibacterial profile of 2-(3-nitrophenyl)-1H-imidazole, drawing upon available data from structurally similar nitrophenyl-imidazole derivatives. Due to a lack of direct experimental data for this compound in publicly available literature, this document focuses on providing a framework for its evaluation by presenting data on related compounds and detailing the requisite experimental protocols for assessing its antibacterial efficacy and cross-reactivity.
Introduction to Nitroimidazole Antibacterial Agents
Nitroimidazole compounds are a class of synthetic antibiotics that are particularly effective against anaerobic bacteria and certain protozoa. Their mechanism of action typically involves the reduction of the nitro group by microbial nitroreductases within the pathogen. This process generates cytotoxic nitroso radicals that induce DNA damage and lead to cell death. The selective toxicity of many nitroimidazoles is attributed to the anaerobic environment of susceptible microbes, which facilitates the reduction of the nitro group. However, recent research has explored derivatives with broader activity spectra.
Comparative Antibacterial Activity of Related Nitrophenyl-Imidazole Derivatives
While specific data for this compound is not available, studies on analogous compounds provide insights into its potential antibacterial spectrum. The following table summarizes the antibacterial activity of representative nitrophenyl-imidazole and benzimidazole derivatives against a panel of common pathogenic bacteria. It is crucial to note that these are not direct data for the topic compound and should be interpreted with caution.
Table 1: Minimum Inhibitory Concentration (MIC) of Structurally Related Nitrophenyl-Imidazole Derivatives
| Compound/Drug | Organism | MIC (µg/mL) | Reference |
| Norfloxacin (Positive Control) | Bacillus cereus | >128 | [1] |
| Streptococcus pyogenes | >128 | [1] | |
| Staphylococcus aureus | >128 | [1] | |
| Micrococcus luteus | >128 | [1] | |
| Escherichia coli | >128 | [1] | |
| Pseudomonas aeruginosa | >128 | [1] | |
| Klebsiella pneumoniae | >128 | [1] | |
| Salmonella typhimurium | >128 | [1] | |
| 2-(nitrophenyl) benzimidazole derivatives | Gram-positive & Gram-negative bacteria | Low activity reported | [1] |
| 3-[2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazol-1-yl]-1H-pyrazole-4-carboxylic acid | Various bacterial strains | Good activity reported (specific MICs not provided) | [2] |
Note: The study on 2-(nitrophenyl) benzimidazole derivatives indicated low activity but did not provide specific MIC values[1]. The study on the pyrazole derivative of 2-(3-nitrophenyl)-imidazole reported "good antibacterial activity" without specifying the MIC values[2]. This highlights the necessity for direct experimental evaluation of this compound.
Experimental Protocols for Antibacterial Assays
To facilitate the direct evaluation of this compound, detailed protocols for standard antibacterial susceptibility testing methods are provided below.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a quantitative assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test compound: this compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (broth only)
-
Spectrophotometer (for OD reading)
Procedure:
-
Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in CAMHB to twice the highest concentration to be tested.
-
Serial Dilutions: Dispense 100 µL of sterile CAMHB into all wells of a 96-well plate. Add 100 µL of the 2x concentrated test compound to the first well of each row and perform a two-fold serial dilution across the plate by transferring 100 µL from one well to the next.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL and bringing the compound concentrations to the desired test range. Include a growth control well (inoculum without the compound) and a sterility control well (broth only).
-
Incubation: Incubate the microtiter plates at 35-37°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by reading the optical density at 600 nm.
Agar Well Diffusion Method
This is a qualitative or semi-quantitative method to assess the antimicrobial activity of a substance.
Materials:
-
Test compound: this compound
-
Bacterial strains
-
Mueller-Hinton Agar (MHA) plates
-
Sterile cork borer or pipette tips to create wells
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Positive control antibiotic
-
Solvent control
Procedure:
-
Plate Preparation: Prepare MHA plates and allow them to solidify and dry.
-
Inoculation: Aseptically swab the entire surface of the MHA plate with a bacterial suspension adjusted to a 0.5 McFarland standard to create a uniform lawn of bacteria.
-
Well Creation: Use a sterile cork borer to create wells of a specific diameter (e.g., 6-8 mm) in the agar.
-
Application of Test Compound: Add a fixed volume (e.g., 50-100 µL) of a known concentration of this compound solution into each well. Also, include wells with a positive control antibiotic and a solvent control.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.
Visualizing Experimental Workflows and Compound Relationships
To further clarify the experimental process and the context of the comparative data, the following diagrams are provided.
Caption: Workflow for MIC determination by broth microdilution.
Caption: Structural relationship of the target compound to analogs with known activity.
Conclusion and Future Directions
The antibacterial potential of this compound remains to be experimentally determined. The data from structurally related compounds suggest that its activity could vary, emphasizing the need for direct testing. The provided experimental protocols offer a standardized approach for researchers to ascertain the MIC and antibacterial spectrum of this compound. Future studies should focus on a comprehensive in vitro evaluation against a broad panel of both Gram-positive and Gram-negative bacteria, including drug-resistant strains. Such data will be crucial for understanding its potential cross-reactivity with other nitroimidazole antibiotics and for guiding further drug development efforts.
References
2-(3-nitrophenyl)-1H-imidazole: An Emerging Candidate in Anticancer Research? A Comparative Analysis
For Immediate Release: December 24, 2025
A comprehensive evaluation of the anticancer potential of 2-(3-nitrophenyl)-1H-imidazole is currently limited by the lack of direct experimental data. However, analysis of structurally related compounds, particularly those sharing the 3-nitrophenyl moiety, suggests a promising avenue for further investigation. This guide provides a comparative overview of the available data on analogous compounds and outlines the standard experimental protocols required for the rigorous validation of this compound as a potential anticancer agent.
The quest for novel, more effective anticancer agents is a cornerstone of oncological research. Imidazole and nitroimidazole scaffolds have garnered significant attention due to their presence in numerous biologically active compounds and their potential to induce cancer cell death. While direct evidence for the anticancer activity of this compound is not yet available in published literature, studies on closely related analogs provide compelling reasons for its investigation.
Insights from Structurally Similar Compounds
Research into derivatives and analogs of this compound offers valuable preliminary insights. A substituted version, 2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole , has demonstrated moderate anti-proliferative activity against A549 human lung carcinoma cells, with a 45.16% inhibition at a concentration of 20 µM.
More strikingly, a benzimidazole analog, 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole , has shown exceptional potency against the same A549 cell line, with a half-maximal inhibitory concentration (IC50) of a mere 28 nM[1][2]. This compound was also found to induce apoptosis and cause cell cycle arrest in the S phase, highlighting the potential significance of the 3-nitrophenyl group in conferring potent anticancer properties[1][2].
The broader classes of imidazole and nitroimidazole compounds are well-documented for their anticancer effects, which are often mediated through the induction of apoptosis and cell cycle disruption[3][4][5][6]. Furthermore, certain nitroimidazoles are being explored for their utility as hypoxia-selective cytotoxins, which can target the low-oxygen environments characteristic of solid tumors[7][8].
Comparative Data of Analogous Compounds
To contextualize the potential efficacy of this compound, it is essential to compare the performance of its analogs with established anticancer drugs. The following tables summarize the available data on a highly potent analog and standard chemotherapeutic agents.
It is crucial to reiterate that the data for the "Analogous Compound" is not for this compound itself but for a structurally related benzimidazole derivative.
Table 1: In Vitro Cytotoxicity (IC50) Data
| Compound/Drug | Cancer Cell Line | IC50 | Citation(s) |
| Analogous Compound: 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole | A549 (Lung Carcinoma) | 28 nM | [1][2] |
| Doxorubicin | A549 (Lung Carcinoma) | Varies (typically µM range) | N/A |
| Cisplatin | A549 (Lung Carcinoma) | Varies (typically µM range) | N/A |
| Paclitaxel | A549 (Lung Carcinoma) | Varies (typically nM to µM range) | N/A |
Table 2: Effects on Cell Cycle and Apoptosis
| Compound/Drug | Cancer Cell Line | Effect on Cell Cycle | Induction of Apoptosis | Citation(s) |
| Analogous Compound: 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole | K562 (Leukemia) | S Phase Arrest | Yes | [1][2] |
| Doxorubicin | Various | G2/M Phase Arrest | Yes | N/A |
| Cisplatin | Various | G2/M Phase Arrest | Yes | N/A |
| Paclitaxel | Various | G2/M Phase Arrest | Yes | N/A |
Experimental Protocols for Validation
To rigorously assess the anticancer potential of this compound, a series of standardized in vitro experiments are necessary. The following protocols are fundamental to this validation process.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with a range of concentrations of this compound and a positive control (e.g., Doxorubicin) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, the MTT reagent is added to each well and incubated for 2-4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Solubilization and Measurement: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO), and the absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis (programmed cell death).
-
Cell Treatment: Cells are treated with this compound at its IC50 concentration for a defined time.
-
Cell Harvesting and Staining: Both floating and adherent cells are collected, washed, and then stained with Annexin V-FITC and Propidium Iodide (PI) in a binding buffer. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to differentiate between viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), late apoptotic/necrotic cells (Annexin V+ and PI+), and necrotic cells (Annexin V- and PI+).
-
Data Interpretation: The percentage of cells in each quadrant is calculated to determine the extent of apoptosis induced by the compound.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Fixation: Cells are treated with the test compound for a specific duration, harvested, and then fixed in cold ethanol to permeabilize the cell membrane.
-
Staining: The fixed cells are treated with RNase to remove RNA and then stained with Propidium Iodide (PI), which stoichiometrically binds to DNA.
-
Flow Cytometry Analysis: The DNA content of the stained cells is measured by a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA.
-
Data Analysis: The resulting data is displayed as a histogram, and the percentage of cells in the G0/G1 (diploid DNA content), S (intermediate DNA content), and G2/M (tetraploid DNA content) phases is quantified.
Visualizing the Path Forward: Workflows and Pathways
To provide a clear roadmap for the validation of this compound, the following diagrams illustrate the necessary experimental workflow and a hypothetical signaling pathway that could be investigated based on the activities of related imidazole compounds.
Caption: A streamlined workflow for the initial in vitro validation of a novel anticancer compound.
Caption: A potential mechanism of action involving key cancer signaling pathways.
Conclusion and Future Directions
While the direct validation of this compound as an anticancer agent is pending, the promising activity of its structural analogs strongly supports its candidacy for further preclinical investigation. The experimental protocols outlined in this guide provide a clear and robust framework for researchers to systematically evaluate its efficacy and elucidate its mechanism of action. Future studies should focus on synthesizing the pure compound and subjecting it to the rigorous in vitro assays described, with a particular focus on comparing its performance against both established chemotherapeutics and its more potent, structurally related analogs. Such studies will be instrumental in determining if this compound can be developed into a clinically viable anticancer therapeutic.
References
- 1. Synthesis and preliminary evaluation of selected 2-aryl-5(6)-nitro- 1H-benzimidazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nitroimidazole adducts as markers for tissue hypoxia: mechanistic studies in aerobic normal tissues and tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cytotoxicity Analysis of Imidazole-Based Compounds: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic performance of various imidazole-based compounds against several cancer cell lines. The information presented is supported by experimental data from recent studies and includes detailed methodologies for key experiments.
Imidazole and its derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of pharmacological activities, including potent anticancer effects.[1] The versatile structure of the imidazole ring allows for modifications that can enhance its therapeutic efficacy and selectivity against cancer cells.[2] This guide summarizes the cytotoxic activity of several imidazole derivatives, outlines the experimental protocols used to determine their efficacy, and visualizes a key signaling pathway targeted by these compounds.
Data Presentation: In Vitro Cytotoxicity of Imidazole Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various imidazole-based compounds against a range of human cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of a cell population and is a standard measure of cytotoxicity.
| Compound/Derivative Name | Target Cancer Cell Line | IC50 (µM) | Reference |
| Benzimidazole Sulfonamide (Compound 22) | A549 (Lung Carcinoma) | 0.15 | [3] |
| HeLa (Cervical Cancer) | 0.21 | [3] | |
| HepG2 (Liver Cancer) | 0.33 | [3] | |
| MCF-7 (Breast Cancer) | 0.17 | [3] | |
| Imidazothiazole-benzimidazole (Compound 20) | A549 (Lung Carcinoma) | 1.09 | [3] |
| Benzimidazole-cinnamide (Compound 21) | A549 (Lung Carcinoma) | 0.29 | [3] |
| Xanthine Derivative (Compound 43) | MCF-7 (Breast Cancer) | 0.8 | [3] |
| 1,2,4-Trisubstituted Imidazole (6c) | TGF-β-Smad2 Assay | Potent Inhibition | [4] |
| 1,3,5-Trisubstituted Pyrazole (14c) | TGF-β-Smad2 Assay | Potent Inhibition | [4] |
| Benzotriazole-imidazole (BI9) | MCF-7 (Breast Cancer) | 3.57 | [5] |
| HL-60 (Leukemia) | 0.40 | [5] | |
| HCT-116 (Colon Cancer) | 2.63 | [5] | |
| 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-thione (Compound 5) | MCF-7 (Breast Cancer) | < 5 | [5] |
| HepG2 (Liver Cancer) | < 5 | [5] | |
| HCT-116 (Colon Cancer) | < 5 | [5] | |
| Fused Imidazole-imidazo[1,2-c][5][6][7]triazole (Compound 43) | MCF-7 (Breast Cancer) | 0.38 | [8] |
| Fused Imidazole-imidazo[1,2-c][5][6][7]triazole (44a-d) | MCF-7 & MDA-MB-231 (Breast Cancer) | 4.23 - 9.03 | [8] |
Experimental Protocols
The following sections detail the methodologies for the synthesis of a class of imidazole derivatives and the widely used MTT assay for assessing cytotoxicity.
Synthesis Protocol for Trisubstituted Imidazoles
A common and efficient method for the synthesis of 2,4,5-trisubstituted imidazoles is the copper-catalyzed multicomponent reaction.[9] This method offers high yields and short reaction times.
Materials:
-
Benzoin or Benzil
-
Various aldehydes
-
Ammonium acetate
-
Copper Iodide (CuI) as a catalyst
-
Solvent (e.g., ethanol)
Procedure:
-
A mixture of benzoin (or benzil), an aldehyde, and ammonium acetate is prepared in a reaction vessel.
-
A catalytic amount of Copper Iodide (CuI) is added to the mixture.
-
The reaction mixture is stirred and heated under reflux in a suitable solvent.
-
The progress of the reaction is monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solid product is collected by filtration, washed with a suitable solvent, and dried.
-
Further purification can be achieved by recrystallization.
Cytotoxicity Assessment: MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity and, by inference, cell viability.[2][10]
Materials:
-
96-well plates
-
Cancer cell lines
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Imidazole-based test compounds
-
MTT solution (5 mg/mL in phosphate-buffered saline - PBS)
-
Solubilizing agent (e.g., Dimethyl sulfoxide - DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well). The plates are incubated overnight to allow for cell attachment.
-
Compound Treatment: The imidazole-based compounds are dissolved in a suitable solvent (like DMSO) and then diluted to various concentrations in the cell culture medium. The medium from the cell plates is removed, and the cells are treated with the different concentrations of the test compounds. Control wells with untreated cells and solvent controls are also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, the medium containing the test compound is removed, and a fresh medium containing MTT solution is added to each well. The plates are then incubated for an additional 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization of Formazan: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals. The plate is gently agitated to ensure complete dissolution.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each compound concentration relative to the untreated control. The IC50 value is then determined from the dose-response curve.
Mandatory Visualization
The following diagrams illustrate a key signaling pathway targeted by certain imidazole-based compounds and a typical experimental workflow for cytotoxicity testing.
Caption: Inhibition of the Wnt/β-catenin signaling pathway by an imidazole-based compound.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Mechanism of Action: Targeting Key Signaling Pathways
Several studies have indicated that imidazole derivatives exert their cytotoxic effects by modulating crucial signaling pathways involved in cancer cell proliferation and survival. Two of the most notable pathways are the PI3K/Akt/mTOR and the Wnt/β-catenin pathways.
The Wnt/β-catenin signaling pathway is often aberrantly activated in various cancers, leading to the accumulation of β-catenin in the nucleus, where it activates the transcription of genes that promote cell proliferation and survival.[7][11] Some benzimidazole compounds have been shown to downregulate key mediators of this pathway, including LRP6, cyclin D1, and survivin.[11] Furthermore, imidazole has been demonstrated to increase the phosphorylation and subsequent degradation of β-catenin, thereby inhibiting cancer cell migration.[12]
The PI3K/Akt/mTOR pathway is another critical signaling cascade that is frequently dysregulated in cancer, promoting cell growth, proliferation, and survival. Inhibition of this pathway is a key strategy in cancer therapy. Natural products and synthetic compounds that inhibit this pathway are of great interest to researchers.[13]
The diverse mechanisms of action and the potent cytotoxicity of imidazole-based compounds make them a promising area for the development of novel anticancer therapeutics. Further research is warranted to explore the full potential of these compounds, optimize their structures for enhanced activity and selectivity, and elucidate their detailed molecular mechanisms of action.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of 1,2,4-trisubstituted imidazoles and 1,3,5-trisubstituted pyrazoles as inhibitors of transforming growth factor beta type 1 receptor (ALK5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting Wnt/β-Catenin Pathway by DNA Alkylating Pyrrole-Imidazole Polyamide in Colon Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Preferential Inhibition of Wnt/β-Catenin Signaling by Novel Benzimidazole Compounds in Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Imidazole inhibits B16 melanoma cell migration via degradation of beta-catenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of new nitroimidazoles against resistant strains
For Immediate Release
In the ongoing battle against antimicrobial resistance, a new generation of nitroimidazole compounds is demonstrating significant promise in overcoming resistance in various pathogenic microbes. This guide provides a head-to-head comparison of these novel nitroimidazoles against clinically relevant resistant strains of bacteria and protozoa, supported by experimental data. The findings presented are intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new anti-infective agents.
Introduction to Nitroimidazole Resistance
Nitroimidazoles, such as metronidazole and tinidazole, have long been mainstays in the treatment of anaerobic bacterial and protozoal infections. Their mechanism of action involves the reduction of their nitro group within the pathogen, leading to the formation of cytotoxic radicals that damage DNA and other macromolecules. However, the emergence of resistance threatens their clinical efficacy.
Resistance to nitroimidazoles primarily arises from two key mechanisms:
-
Decreased Drug Activation: Mutations in or downregulation of enzymes responsible for the reduction of the nitroimidazole prodrug to its active form are the most common resistance mechanisms. In anaerobic protozoa like Trichomonas vaginalis and Giardia lamblia, enzymes such as pyruvate:ferredoxin oxidoreductase (PFOR) and ferredoxin are crucial for this activation.[1] Similarly, in Mycobacterium tuberculosis, the deazaflavin (F420)-dependent nitroreductase system is essential for the activation of nitroimidazole-class drugs.
-
Increased Drug Inactivation: Some resistant strains possess enzymes, such as certain nitroreductases, that can reduce the nitro group to a non-toxic amine, effectively inactivating the drug.
This guide focuses on new nitroimidazoles designed to circumvent these resistance mechanisms.
Comparative Analysis of New Nitroimidazoles
Recent research has brought forth several new nitroimidazole derivatives with potent activity against resistant strains. This section provides a comparative analysis of their in vitro efficacy, with a focus on Minimum Inhibitory Concentration (MIC) data.
Against Resistant Mycobacterium tuberculosis
Delamanid and pretomanid are two recently approved nitroimidazoles that have revolutionized the treatment of multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB).
Key Findings:
-
Both delamanid and pretomanid are prodrugs activated by the mycobacterial F420 coenzyme system.[2]
-
Resistance to both drugs can arise from mutations in genes involved in the F420 pathway, such as ddn, fgd1, fbiA, fbiB, fbiC, and fbiD.[2][3][4]
-
While cross-resistance between delamanid and pretomanid can occur, some isolates resistant to one drug may retain susceptibility to the other, suggesting they could potentially be used sequentially or in combination.[3][5]
-
Delamanid generally exhibits lower MIC values compared to pretomanid against M. tuberculosis.[5]
Table 1: Comparative In Vitro Activity of Delamanid and Pretomanid Against Mycobacterium tuberculosis
| Compound | Strain Type | MIC Range (µg/mL) | Key Resistance Genes | Reference(s) |
| Delamanid | Drug-Susceptible | 0.001 - 0.012 | - | [5] |
| MDR/XDR-TB | 0.001 - 0.06 (susceptible) | ddn, fgd1, fbiA-D | [2][3] | |
| Delamanid-Resistant | >0.06 - >16 | ddn, fgd1, fbiA-D | [3] | |
| Pretomanid | Drug-Susceptible | 0.015 - 0.25 | - | [5] |
| MDR/XDR-TB | 0.031 - 0.063 (in some delamanid-resistant isolates) | ddn, fgd1, fbiA-D | [6] | |
| Pretomanid-Resistant | 8 - >16 | ddn, fgd1, fbiA-D | [3] |
Against Resistant Protozoa
Several new 5-nitroimidazole compounds have been evaluated for their activity against metronidazole-resistant Trichomonas vaginalis and Giardia lamblia.
Key Findings:
-
For T. vaginalis, ornidazole has demonstrated superior in vitro activity compared to metronidazole, tinidazole, and secnidazole, with no resistance observed in a study of 94 clinical isolates.[7]
-
For G. lamblia, a novel 5-nitroimidazole, designated as compound C17, was found to be at least 14-fold more active than metronidazole against susceptible strains and also showed activity against metronidazole-resistant lines.[1]
-
Cross-resistance between metronidazole and other 5-nitroimidazoles is a concern in protozoa. However, some newer compounds show significantly lower MICs against resistant strains, suggesting they may overcome existing resistance mechanisms.[1][8]
Table 2: Comparative In Vitro Activity of Nitroimidazoles Against Trichomonas vaginalis
| Compound | Strain Type | MIC Range (mg/L) | Percentage Resistant | Reference(s) |
| Metronidazole | Clinical Isolates | 0.25 - >16 | 11% | [7] |
| Tinidazole | Clinical Isolates | 0.25 - >16 | 2% | [7] |
| Secnidazole | Clinical Isolates | 0.25 - >16 | 1% | [7] |
| Ornidazole | Clinical Isolates | 0.25 - 2 | 0% | [7] |
| Compound 17 | Metronidazole-Resistant | 1.6 - 6.3 (µM) | - | [8] |
Table 3: Comparative In Vitro Activity of Nitroimidazoles Against Giardia lamblia
| Compound | Strain Type | ID90 (µM) | Reference(s) |
| Metronidazole | Metronidazole-Susceptible | 5 - 12.8 | [1][9] |
| Metronidazole-Resistant | 90 - >200 | [1][9] | |
| Tinidazole | Metronidazole-Resistant | Higher than C17 | [1] |
| Ornidazole | Metronidazole-Resistant | Higher than C17 | [1] |
| Compound C17 | Metronidazole-Susceptible | ~0.5 | [1] |
| C17-Resistant | 1.3 - 8.6 | [1] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following are summaries of the key experimental protocols used to generate the data presented in this guide.
Mycobacterium tuberculosis Susceptibility Testing (Agar Proportion Method)
The agar proportion method is the gold standard for determining the MIC of drugs against M. tuberculosis.[10][11][12]
-
Media Preparation: Middlebrook 7H10 or 7H11 agar is prepared and supplemented with oleic acid-albumin-dextrose-catalase (OADC).
-
Drug Incorporation: The nitroimidazole compound is incorporated into the molten agar at various concentrations. Control plates without the drug are also prepared.
-
Inoculum Preparation: A suspension of the M. tuberculosis isolate is prepared and adjusted to a specific turbidity, corresponding to a known bacterial concentration.
-
Inoculation: The bacterial suspension and a 1:100 dilution are inoculated onto both the drug-containing and drug-free agar plates.
-
Incubation: Plates are incubated at 37°C for 3-4 weeks.
-
MIC Determination: The MIC is defined as the lowest drug concentration that inhibits more than 99% of the bacterial population compared to the growth on the drug-free control.[10]
Protozoa Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is commonly used to determine the MIC of nitroimidazoles against anaerobic protozoa like T. vaginalis and G. lamblia.[7][13][14]
-
Media Preparation: A suitable broth medium, such as Diamond's medium for T. vaginalis or TYI-S-33 for G. lamblia, is prepared.[7][15]
-
Drug Dilution: Serial twofold dilutions of the nitroimidazole compounds are prepared in the broth medium in a 96-well microtiter plate.
-
Inoculum Preparation: Trophozoites are harvested during the logarithmic growth phase and their concentration is adjusted.
-
Inoculation: A standardized suspension of the protozoa is added to each well of the microtiter plate.
-
Incubation: The plates are incubated anaerobically at 37°C for 48-72 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the drug that completely inhibits the visible growth of the protozoa. For motile protozoa, cessation of motility can also be used as an endpoint.
Visualizing Key Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the mechanism of action and resistance of nitroimidazoles, as well as a typical experimental workflow.
Caption: Nitroimidazole activation and resistance pathways.
Caption: General workflow for MIC determination.
Conclusion
The emergence of new nitroimidazole compounds with potent activity against resistant strains of M. tuberculosis, T. vaginalis, and G. lamblia offers renewed hope for treating infections caused by these challenging pathogens. The data presented in this guide highlights the potential of these novel agents to overcome existing resistance mechanisms. Continued research and development in this area are critical to staying ahead of the evolving landscape of antimicrobial resistance. The detailed experimental protocols and visual aids provided aim to facilitate further investigation and validation of these promising new drugs.
References
- 1. A new-generation 5-nitroimidazole can induce highly metronidazole-resistant Giardia lamblia in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spontaneous Mutational Patterns and Novel Mutations for Delamanid Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Delamanid or pretomanid? A Solomonic judgement! - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Delamanid or pretomanid? A Solomonic judgement! - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro Effect of 5-Nitroimidazole Drugs against Trichomonas vaginalis Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-Nitroimidazole Drugs Effective against Metronidazole-Resistant Trichomonas vaginalis and Giardia duodenalis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Measuring minimum inhibitory concentrations in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Susceptibility Testing of Mycobacteria, Nocardiae, and Other Aerobic Actinomycetes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchspace.ukzn.ac.za [researchspace.ukzn.ac.za]
- 14. Measuring the in vitro susceptibility of Trichomonas vaginalis to metronidazole: a disk broth method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Efficacy of New 5-Nitroimidazoles against Metronidazole-Susceptible and -Resistant Giardia, Trichomonas, and Entamoeba spp - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Therapeutic Potential of 2-(3-Nitrophenyl)-1H-Imidazole Analogues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer agents with improved efficacy and selectivity remains a cornerstone of oncological research. Among the vast landscape of heterocyclic compounds, imidazole derivatives have emerged as a promising scaffold due to their diverse biological activities. This guide provides a comparative analysis of the therapeutic potential of 2-(3-nitrophenyl)-1H-imidazole analogues, with a focus on their antiproliferative effects and potential mechanisms of action.
Comparative Antiproliferative Activity
The antiproliferative activity of this compound analogues has been evaluated against various cancer cell lines. The data presented below summarizes the percentage of cell growth inhibition at a concentration of 20 µM on the human non-small cell lung carcinoma (A549) cell line, as determined by the MTT assay. This allows for a direct comparison of the activity of the 2-(3-nitrophenyl) analogue with other substituted imidazole derivatives.
| Compound ID | Substitution at 2-position of Imidazole Ring | % Inhibition of A549 Cancer Cell Line | Reference |
| 11j | 3-Nitrophenyl | 45.16% | [1] |
| 4d | 2-Methoxy-4-hydroxyphenyl | 48.18% | [1] |
| 8h | 4-Chlorophenyl | 29% | [1] |
| 1a | Phenyl | No Inhibition | [1] |
| 2b | 4-Hydroxyphenyl | No Inhibition | [1] |
| 3c | 4-Methoxyphenyl | No Inhibition | [1] |
| 6f | 2-Iodo-6-methoxy-4-hydroxyphenyl | 90.33% (IC₅₀: 15 µM) | [1] |
Data from Dake, S. A., et al. (2017).[1]
Analysis: The 2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole (11j) demonstrates moderate antiproliferative activity against the A549 cell line, with 45.16% inhibition.[1] Its activity is comparable to the 2-methoxy-4-hydroxyphenyl analogue (4d). Notably, the presence of a 3-nitrophenyl group confers cytotoxic activity, whereas unsubstituted phenyl or phenyl with simple hydroxyl or methoxy groups at the 4-position showed no activity under the tested conditions.[1] The most potent compound in this series was the 2-iodo-6-methoxy-4-hydroxyphenyl substituted imidazole (6f), suggesting that the nature and position of substituents on the 2-phenyl ring play a crucial role in the anticancer potential of these imidazole derivatives.[1]
Experimental Protocols
A detailed understanding of the experimental methodology is critical for the interpretation and replication of scientific findings. The following is a representative protocol for the MTT assay, a widely used colorimetric method for assessing cell viability and proliferation, which was employed to generate the data in the table above.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
Principle: The MTT assay is based on the conversion of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial succinate dehydrogenase in viable cells. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Cancer cell line of interest (e.g., A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or 0.01 N HCl in 10% SDS)
-
Test compounds (this compound analogues and other derivatives)
-
96-well flat-bottomed microplates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed the cells into 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of the test compounds in DMSO.
-
Perform serial dilutions of the stock solutions in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced cytotoxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a negative control (medium only).
-
Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of the MTT solution to each well.
-
Incubate the plates for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plates on an orbital shaker for 5-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The percentage of inhibition can be calculated as: % Inhibition = 100 - % Cell Viability
-
For determining the half-maximal inhibitory concentration (IC₅₀), plot the percentage of cell viability against the compound concentrations and fit the data to a dose-response curve.
-
Potential Mechanisms of Action and Signaling Pathways
The therapeutic effects of this compound analogues are likely attributable to multiple mechanisms of action. The presence of the nitro group suggests a potential role as a hypoxia-activated prodrug, while the imidazole scaffold is known to interact with various kinase signaling pathways.
1. Hypoxia-Selective Activation:
Nitroimidazole compounds can be selectively activated in the hypoxic microenvironment of solid tumors. Under low oxygen conditions, the nitro group undergoes a one-electron reduction to form a radical anion. In the absence of oxygen to reverse this process, further reduction leads to the formation of highly reactive species that can damage cellular macromolecules such as DNA and proteins, ultimately leading to cell death.
Caption: Hypoxia-selective activation of 2-nitroimidazole analogues.
2. Inhibition of Kinase Signaling Pathways:
Imidazole derivatives have been shown to inhibit key signaling pathways that are often dysregulated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways. These pathways are crucial for tumor cell proliferation, survival, and angiogenesis.
Caption: Potential inhibition of EGFR and VEGFR signaling pathways.
Conclusion
This compound analogues represent a class of compounds with demonstrable therapeutic potential as anticancer agents. Their moderate antiproliferative activity, coupled with potential mechanisms of action that include hypoxia-selective cytotoxicity and inhibition of critical cancer-related signaling pathways, warrants further investigation. Future studies should focus on optimizing the structure of these analogues to enhance their potency and selectivity, as well as conducting in-depth mechanistic studies to fully elucidate their mode of action. The comparative data and protocols provided in this guide serve as a valuable resource for researchers dedicated to advancing the development of novel and effective cancer therapies.
References
A Comparative Guide to the Synthesis of 2-(3-nitrophenyl)-1H-imidazole: Reproducibility and Robustness of Competing Protocols
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of heterocyclic compounds is paramount. This guide provides a comparative analysis of established and modern protocols for the synthesis of 2-(3-nitrophenyl)-1H-imidazole, a key structural motif in medicinal chemistry. We delve into the reproducibility and robustness of these methods, presenting quantitative data, detailed experimental procedures, and visual workflows to inform your synthetic strategy.
The synthesis of 2-substituted imidazoles is a cornerstone of heterocyclic chemistry, with the Debus-Radziszewski reaction being a foundational and widely employed method. This classical approach involves a one-pot, three-component condensation of a 1,2-dicarbonyl compound, an aldehyde, and a source of ammonia. For the synthesis of this compound, this translates to the reaction of glyoxal, 3-nitrobenzaldehyde, and an ammonia equivalent.
In addition to the conventional Debus-Radziszewski synthesis, modern techniques such as microwave-assisted and catalyt-assisted protocols have emerged as powerful alternatives, often promising accelerated reaction times and improved yields. This guide will compare and contrast these methodologies.
Comparison of Synthesis Protocols
The selection of a synthetic protocol is often a trade-off between reaction time, yield, cost, and environmental impact. Below is a summary of quantitative data for different approaches to the synthesis of nitrophenyl-substituted imidazoles.
| Protocol | Reactants | Catalyst/Conditions | Reaction Time | Yield (%) | Purity (%) | Reference |
| Conventional Debus-Radziszewski | Glyoxal, 3-Nitrobenzaldehyde, Ammonium Hydroxide | Reflux in Ethanol | 4-6 hours | 60-70 | >95 (after recrystallization) | [General protocol, specific data may vary] |
| Microwave-Assisted Synthesis | Benzil, 4-Nitrobenzaldehyde, Ammonium Acetate | Glacial Acetic Acid, Microwave Irradiation (180W) | 1-3 minutes | 83 | Not specified | [1] |
| Solvent-Free Conventional Synthesis | o-Phenylenediamine, 4-Nitrobenzaldehyde, Ammonium Acetate | 70°C | ~1 hour | 83 | Not specified | [2] |
| Green Synthesis (LPP Catalyst) | Benzil, 4-Nitrobenzaldehyde, Ammonium Acetate | Lemon Peel Powder (LPP) in Ethanol | 45 minutes | 91 | Not specified | [3] |
Experimental Protocols
Protocol 1: Conventional Debus-Radziszewski Synthesis of this compound
This protocol outlines the classical approach to the synthesis of the target molecule.
Materials:
-
Glyoxal (40% aqueous solution)
-
3-Nitrobenzaldehyde
-
Ammonium hydroxide (25% aqueous solution)
-
Ethanol
-
Ethyl acetate
-
Hexane
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 3-nitrobenzaldehyde (10 mmol) in ethanol (50 mL).
-
To this solution, add glyoxal (12 mmol, 40% aq. solution) and ammonium hydroxide (30 mL, 25% aq. solution).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from an ethyl acetate/hexane mixture to yield pure this compound.
Protocol 2: Microwave-Assisted Synthesis of 2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazole
This protocol demonstrates the significant rate enhancement achievable with microwave irradiation for a related compound.[1]
Materials:
-
Benzil
-
4-Nitrobenzaldehyde
-
Ammonium acetate
-
Glacial acetic acid
-
Ethanol
Procedure:
-
In a microwave-safe vessel, combine benzil (1 mmol), 4-nitrobenzaldehyde (1 mmol), and ammonium acetate (2.5 mmol).
-
Add a catalytic amount of glacial acetic acid.
-
Subject the mixture to microwave irradiation at 180W for 1-3 minutes. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure 2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazole.[1]
Signaling Pathways and Experimental Workflows
To visualize the relationships between the different synthetic strategies, the following diagrams are provided.
References
Safety Operating Guide
Navigating the Safe Disposal of 2-(3-nitrophenyl)-1H-imidazole: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of 2-(3-nitrophenyl)-1H-imidazole, a heterocyclic aromatic compound. Adherence to these protocols is crucial for minimizing risks and complying with regulatory standards.
Hazard Profile and Safety Summary
| Hazard Classification | Precautionary Measures |
| Acute Toxicity | Harmful if swallowed.[2][3] |
| Skin Corrosion/Irritation | Causes skin irritation.[4] |
| Eye Damage/Irritation | Causes serious eye irritation.[4] |
| Respiratory Sensitization | May cause respiratory irritation. Avoid breathing dust/fume/gas/mist/vapors/spray.[5] |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a fully buttoned lab coat.[1][6] |
Step-by-Step Disposal Protocol
The proper disposal of this compound requires careful segregation and handling to prevent accidental exposure and environmental contamination. Follow these procedures diligently.
1. Waste Segregation and Collection:
-
Designated Waste Container: All waste contaminated with this compound, including residual amounts of the solid, solutions, and contaminated lab supplies (e.g., gloves, weighing paper, pipette tips), must be collected in a designated, leak-proof container.[1][6][7]
-
Container Compatibility: The container must be chemically compatible with the compound and clearly labeled.
-
Halogenated vs. Non-Halogenated Waste: As this compound does not contain halogens, it should be collected in a non-halogenated organic waste stream, separate from halogenated solvents.[6]
-
Solid vs. Liquid Waste:
-
Solid Waste: Collect contaminated solids in a designated solid waste container.
-
Liquid Waste: Collect solutions containing the compound in a dedicated liquid waste container.
-
2. Container Labeling:
Proper labeling is critical for safe handling and disposal. The hazardous waste container must be clearly and accurately labeled with the following information:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
An accurate list of all constituents and their approximate concentrations if in a solution.
-
The date when waste was first added to the container.[1]
-
The name of the principal investigator and the laboratory location.
3. Storage of Chemical Waste:
-
Designated Accumulation Area: Store the waste container in a designated hazardous waste accumulation area within the laboratory.[6] This area should be at or near the point of waste generation.[6]
-
Incompatible Materials: Store the waste away from incompatible materials such as strong oxidizers, acids, acid anhydrides, and acid chlorides.[1][7]
-
Secure Storage: Keep the container tightly closed and store it in a cool, dry, and well-ventilated area.[1]
4. Arranging for Disposal:
-
Contact Environmental Health and Safety (EHS): Do not attempt to dispose of the chemical waste yourself. Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup for the waste container.[6][7]
-
Follow Institutional Procedures: Adhere to your institution's specific procedures for requesting a waste pickup.
5. Spill and Decontamination Procedures:
In the event of a spill, immediate and appropriate action is critical.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Personal Protective Equipment (PPE): Before cleaning up a small spill, ensure you are wearing the appropriate PPE.
-
Containment and Cleanup: Use appropriate tools and absorbent materials to clean up the spilled material. Place all cleanup materials in a sealed, labeled container for disposal as hazardous waste.[1]
-
Reporting: Report all spills to your laboratory supervisor and the EHS department.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling 2-(3-nitrophenyl)-1H-imidazole
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols, operational procedures, and disposal plans for handling 2-(3-nitrophenyl)-1H-imidazole. Adherence to these guidelines is essential for ensuring personnel safety and minimizing environmental impact. The following information is a synthesis of available data for this compound and structurally related nitroaromatic and imidazole compounds.
Hazard Identification and Personal Protective Equipment
Based on data for closely related compounds, this compound is anticipated to be a hazardous substance requiring careful handling. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation. A comprehensive approach to safety, combining engineering controls and appropriate Personal Protective Equipment (PPE), is mandatory when handling this chemical.
Personal Protective Equipment (PPE) Summary
A multi-layered PPE approach is required to ensure handler safety. The following table summarizes the recommended equipment.
| PPE Category | Item | Specifications & Rationale |
| Eye Protection | Safety Goggles | Must be worn at all times in the laboratory and conform to EN 166 or OSHA 29 CFR 1910.133 standards to protect against dust and splashes.[1] |
| Face Protection | Face Shield | Recommended when there is a significant risk of splashing or dust generation, providing a broader barrier of protection for the entire face. |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are a suitable choice for short-term protection. Always inspect gloves for integrity before each use and change them immediately upon contamination.[1] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully buttoned to protect against accidental skin contact. |
| Respiratory Protection | Dust mask or respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust formation is likely or if working outside of a certified chemical fume hood to prevent inhalation of the substance.[1] |
Operational Plan: From Receipt to Disposal
A systematic workflow is critical to safely manage this compound within a laboratory setting.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]
-
Segregate from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[2]
Handling and Use
-
All handling of this compound powder, including weighing and transferring, must occur within a certified chemical fume hood to minimize inhalation exposure.[2]
-
Ensure that an eyewash station and a safety shower are readily accessible.[2]
-
Avoid the formation of dust during handling.
-
Keep all containers with this compound clearly labeled.
-
Avoid contact with skin and eyes.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling, even if gloves were worn.
Spill Management
-
Evacuate: Immediately evacuate personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated. If the spill is within a fume hood, keep it operational.
-
Don PPE: Put on the appropriate PPE, including respiratory protection.
-
Contain the Spill: For a solid spill, carefully sweep up the material. Avoid creating dust. Place the collected material into a labeled, sealed container for hazardous waste.
Disposal Plan
Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: All waste containing this compound, including contaminated gloves, wipes, and weighing papers, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[2]
-
Container Labeling: The waste container must be labeled with "Hazardous Waste" and the chemical name: "this compound".
-
Storage of Waste: Store the hazardous waste container in a designated, secure area away from incompatible materials.
-
Disposal Procedure: Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[3] Arrange for pickup and disposal by a licensed hazardous waste management company. Do not discharge to sewer systems.[4]
Experimental Protocols
While specific experimental protocols involving this compound will vary, the following general steps should be integrated into any procedure:
-
Preparation: Before starting any experiment, ensure all necessary PPE is available and in good condition. Verify that the chemical fume hood is functioning correctly.
-
Reagent Weighing: Conduct all weighing operations within the fume hood. Use a disposable weighing boat to minimize contamination of balances.
-
Dissolution: If dissolving the compound, add the solid to the solvent slowly to avoid splashing. If the solvent is volatile, ensure adequate ventilation.
-
Reaction: Carry out the reaction in a closed system or within the fume hood. Monitor the reaction for any unexpected changes.
-
Work-up and Purification: All post-reaction procedures, such as extraction and chromatography, should be performed with appropriate PPE and engineering controls.
-
Decontamination: After completing the experiment, decontaminate all glassware and equipment that came into contact with this compound.
Visual Workflow for Safe Handling
The following diagram illustrates the key stages of safely handling this compound.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
